molecular formula PH3<br>H3P B1218219 Phosphine CAS No. 7803-51-2

Phosphine

Cat. No.: B1218219
CAS No.: 7803-51-2
M. Wt: 33.998 g/mol
InChI Key: XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Description

Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126°F;  freezing point -209°F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide;  used in manufacture of flame retardants and incendiaries.
This compound is a colorless, flammable, and explosive gas at ambient temperature that has the odor of garlic or decaying fish. Small amounts occur naturally from the break down of organic matter. It is slightly soluble in water. This compound is used in semiconductor and plastics industries, in the production of a flame retardant, and as a pesticide in stored grain.
This compound is used as an insecticide for the fumigation of grains, animal feed, and leaf-stored tobacco. Acute (short-term) inhalation exposure to this compound may cause headaches, dizziness, fatigue, drowsiness, burning substernal pain, nausea, vomiting, cough, labored breathing, chest tightness, pulmonary irritation, pulmonary edema, and tremors in humans. Convulsions may ensue after an apparent recovery. Chronic (long-term) occupational exposure of workers to this compound may cause inflammation of the nasal cavity and throat, weakness, dizziness, nausea, gastrointestinal, cardiorespiratory, and central nervous system symptomology, jaundice, liver effects, and increased bone density. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phosphane
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InChI

InChI=1S/H3P/h1H3
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InChI Key

XYFCBTPGUUZFHI-UHFFFAOYSA-N
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Canonical SMILES

P
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Molecular Formula

H3P, PH3
Record name PHOSPHINE
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DSSTOX Substance ID

DTXSID2021157
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Molecular Weight

33.998 g/mol
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Physical Description

Phosphine appears as a colorless gas with a disagreeable odor of fish or garlic. Boiling point -126 °F; freezing point -209 °F. Very toxic by inhalation at extremely low concentrations. Prolonged heating may cause containers to rupture violently and rocket. Rate of onset: Immediate & Delayed (Lungs) Persistence: Minutes - hours Odor threshold: 0.9 ppm Source/use/other hazard: Insecticide; used in manufacture of flame retardants and incendiaries., Gas or Vapor, Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.] [NIOSH] Vapor density = 1.17 (heavier than air); [Burke, p. 102], Liquid, COLOURLESS COMPRESSED LIQUEFIED GAS., Colorless gas with a fish- or garlic-like odor., Colorless gas with a fish- or garlic-like odor. [pesticide] [Note: Shipped as a liquefied compressed gas. Pure compound is odorless.]
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Boiling Point

-126 °F at 760 mmHg (EPA, 1998), -87.75 °C, -87.7 °C, -126 °F
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Flash Point

Flammable gas, NA (Gas)
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Solubility

Slight (NIOSH, 2023), Slightly soluble in water (0.26 volume at 20 °C), Insoluble in water, Slightly soluble in cold water. Insoluble in hot water., Soluble in alcohol, ether, and cuprous chloride solution, Slightly soluble in ethanol, ether, Solubility in water, ml/100ml at 17 °C: 26 (very poor), Slight
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Density

0.746 at -130 °F (EPA, 1998) - Less dense than water; will float, 1.390 g/L at 25 °C, Density: 1.529 g/L at 0 °C, Density (gas): 1.53 kg/m³, Relative density (water = 1): 0.8, 0.746 at -130 °F, 1.18(relative gas density)
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Vapor Density

1.17 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.17 (Air = 1), Relative vapor density (air = 1): 1.18, 1.18
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Vapor Pressure

760 mmHg at -125.5 °F (EPA, 1998), 2.93X10+4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3488, 41.3 atm
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Impurities

The presence of traces (0.2%) of diphosphane in phosphine as normally prepared ...
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Color/Form

Colorless gas; flammable, Colorless gas [Note: Shipped as a liquefied compressed gas].

CAS No.

7803-51-2, 29724-05-8, 13967-14-1, 7723-14-0
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Melting Point

-207 °F (EPA, 1998), -133.8 °C, -132.5 °C, -133 °C, -209 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Phosphine (PH₃)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃), a phosphorus hydride, serves as a fundamental building block in organophosphorus chemistry and finds applications in various fields, including materials science and as a ligand in catalysis. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and designing novel phosphorus-containing compounds. This technical guide provides a comprehensive analysis of the molecular geometry, bonding characteristics, and experimental determination methods for this compound. It integrates theoretical frameworks such as VSEPR theory and Molecular Orbital Theory with experimental data, offering a detailed resource for researchers.

Molecular Geometry of this compound

The molecular geometry of this compound is trigonal pyramidal .[1][2][3][4] This structure is a direct consequence of its electronic configuration and the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory.

VSEPR Theory Analysis

The central phosphorus atom in this compound has five valence electrons. It forms single covalent bonds with three hydrogen atoms, utilizing three of its valence electrons. The remaining two valence electrons exist as a non-bonding lone pair on the phosphorus atom.[5]

According to VSEPR theory, the four electron domains (three bonding pairs and one lone pair) around the central phosphorus atom arrange themselves in a tetrahedral electron geometry to minimize electrostatic repulsion. However, the molecular geometry, which describes the arrangement of the atoms, is trigonal pyramidal due to the presence of the lone pair.[1] The lone pair exerts greater repulsive forces than the bonding pairs, compressing the H-P-H bond angles.

Bonding in this compound

The bonding in this compound is primarily covalent, characterized by the sharing of electrons between the phosphorus and hydrogen atoms. However, the nature of this bonding is a subject of nuanced discussion, particularly concerning hybridization.

Hybridization and Drago's Rule

While a simple application of VSEPR theory might predict sp³ hybridization for the phosphorus atom in this compound (similar to ammonia, NH₃), experimental evidence and theoretical considerations suggest this is not the case. The bond angles in this compound are much closer to 90° than the 109.5° expected for a perfect tetrahedral geometry or the 107° observed in ammonia.

This deviation is explained by Drago's Rule , which states that for heavier elements in groups 15 and 16, if the central atom is in the third period or below, has at least one lone pair, and is bonded to an atom with an electronegativity of 2.5 or less, hybridization is energetically unfavorable.[6][7][8][9][10]

This compound fits these criteria:

  • Phosphorus is in the third period.

  • It possesses one lone pair of electrons.

  • Hydrogen has an electronegativity of approximately 2.20.

Therefore, in this compound, the P-H bonds are formed primarily from the overlap of the phosphorus atom's unhybridized 3p orbitals with the 1s orbitals of the hydrogen atoms. The lone pair of electrons resides in the 3s orbital of the phosphorus atom.[8] This lack of significant hybridization accounts for the observed bond angles being close to the 90° orientation of the p-orbitals.

Molecular Orbital Theory

A molecular orbital (MO) description of this compound provides a more detailed picture of the bonding. The three 1s atomic orbitals of the hydrogen atoms combine with the 3s and 3p atomic orbitals of the phosphorus atom to form a set of molecular orbitals. The highest occupied molecular orbital (HOMO) is a non-bonding orbital with significant s-character, corresponding to the lone pair. The bonding molecular orbitals are formed from the interaction of the phosphorus 3p orbitals and the hydrogen 1s orbitals. This is consistent with the notion that the lone pair is primarily in the s-orbital and the bonding occurs through the p-orbitals. This compound can act as a σ-donor through its lone pair and a π-acceptor into its empty d-orbitals in transition metal complexes.[11][12]

Quantitative Bonding Parameters

The following table summarizes the key quantitative data related to the molecular geometry and bonding of this compound, compiled from various experimental and computational studies.

ParameterValueExperimental Method
P-H Bond Length1.419 ÅGas Electron Diffraction[13]
H-P-H Bond Angle93.5°Microwave Spectroscopy
P-H Bond Dissociation Energy~77-84 kcal/molVarious Spectroscopic and Calorimetric Methods[14][15][16]
Enthalpy of Formation (ΔfH°)5.4 kJ/molCalorimetry[17][18][19]

Experimental Determination of Molecular Structure

The precise determination of this compound's molecular geometry and bonding parameters relies on sophisticated experimental techniques.

Gas Electron Diffraction (GED)

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas stream. The electrons are scattered by the electric field of the this compound molecules.

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a detector (photographic plate or CCD camera). This pattern consists of concentric rings of varying intensity.

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to generate a radial distribution curve, which provides information about the internuclear distances within the molecule. By fitting this curve to a theoretical model of the molecule, precise bond lengths and angles can be determined.

Logical Workflow for Gas Electron Diffraction

GED_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis Gas_Sample Gaseous PH₃ Sample Evacuated_Chamber High-Vacuum Chamber Gas_Sample->Evacuated_Chamber Introduction Interaction Electron-Molecule Interaction Evacuated_Chamber->Interaction Electron_Gun Electron Gun Electron_Gun->Interaction Electron Beam Detector Detector (Phosphor Screen/CCD) Interaction->Detector Scattered Electrons Diff_Pattern Diffraction Pattern Detector->Diff_Pattern Radial_Dist Radial Distribution Curve Diff_Pattern->Radial_Dist Analysis Fitting Structural Refinement Radial_Dist->Fitting Structure Molecular Structure (Bond Lengths & Angles) Fitting->Structure

Caption: Workflow for determining molecular structure using Gas Electron Diffraction.

Microwave Spectroscopy

Methodology:

  • Sample Preparation: A gaseous sample of this compound at low pressure is introduced into a waveguide.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

  • Absorption Detection: Molecules with a permanent dipole moment, like this compound, will absorb microwave radiation at specific frequencies corresponding to transitions between rotational energy levels. This absorption is detected.

  • Spectral Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then fitted to a theoretical model (rigid rotor or semi-rigid rotor) to determine the rotational constants (A, B, and C) of the molecule.

  • Structural Determination: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the bond lengths and bond angles. By analyzing the rotational constants of different isotopologues of this compound (e.g., PH₂D), a complete and highly accurate molecular structure can be determined.

Signaling Pathway for Microwave Spectroscopy Data to Structure

MW_Spectroscopy_Pathway cluster_exp Experimental Measurement cluster_data Data Processing cluster_analysis Structural Analysis MW_Source Microwave Source Sample_Cell PH₃ Gas Sample MW_Source->Sample_Cell Detector Detector Sample_Cell->Detector Absorption_Spectrum Absorption Spectrum Detector->Absorption_Spectrum Transition_Freq Transition Frequencies Absorption_Spectrum->Transition_Freq Peak Identification Rotational_Const Rotational Constants (A, B, C) Transition_Freq->Rotational_Const Spectral Fitting Moments_Inertia Moments of Inertia Rotational_Const->Moments_Inertia Calculation Molecular_Structure Bond Lengths & Angles Moments_Inertia->Molecular_Structure Isotopologue Analysis

Caption: Pathway from microwave absorption to molecular structure determination.

Infrared and Raman Spectroscopy

Methodology:

  • Sample Preparation: A gaseous or condensed-phase sample of this compound is placed in an appropriate sample holder.

  • IR Spectroscopy: The sample is irradiated with infrared radiation. The molecule absorbs radiation at frequencies corresponding to its vibrational modes that result in a change in the molecular dipole moment.

  • Raman Spectroscopy: The sample is irradiated with a monochromatic laser beam. The scattered light is collected and analyzed. Some of the scattered light will have frequencies that are shifted from the incident frequency, corresponding to the vibrational modes of the molecule.

  • Spectral Analysis: The vibrational frequencies observed in the IR and Raman spectra are assigned to specific molecular motions (stretching and bending). Analysis of the rotational fine structure in high-resolution gas-phase IR spectra can also provide information about the molecule's moments of inertia and, consequently, its structure.

Synthesis of this compound

For research purposes, this compound can be synthesized in the laboratory via several methods.

Laboratory Synthesis from White Phosphorus

A common laboratory preparation involves the reaction of white phosphorus with a concentrated aqueous solution of sodium hydroxide.

Reaction: P₄ (s) + 3NaOH (aq) + 3H₂O (l) → PH₃ (g) + 3NaH₂PO₂ (aq)

Procedure:

  • White phosphorus is heated with a concentrated solution of NaOH in an inert atmosphere (e.g., CO₂ or N₂) to prevent the spontaneous and dangerous oxidation of this compound in air.

  • The evolved this compound gas is often contaminated with diphosphane (P₂H₄), which is pyrophoric.

  • To purify the this compound, the gas mixture is passed through a freezing trap to condense the less volatile P₂H₄.

  • Alternatively, the impure gas can be reacted with HI to form solid phosphonium iodide (PH₄I).

  • Heating the phosphonium iodide with a base, such as KOH, liberates pure this compound gas.

Reaction: PH₄I (s) + KOH (aq) → PH₃ (g) + KI (aq) + H₂O (l)

Logical Relationship in this compound Synthesis and Purification

Phosphine_Synthesis cluster_synthesis Synthesis cluster_purification Purification P4 White Phosphorus (P₄) Reaction1 P₄ + 3NaOH + 3H₂O → PH₃ + 3NaH₂PO₂ P4->Reaction1 NaOH Conc. NaOH (aq) NaOH->Reaction1 Impure_PH3 Impure PH₃ (g) (contains P₂H₄) Reaction1->Impure_PH3 HI_Reaction Reaction with HI Impure_PH3->HI_Reaction PH4I Phosphonium Iodide (PH₄I) HI_Reaction->PH4I KOH_Reaction Reaction with KOH PH4I->KOH_Reaction Pure_PH3 Pure PH₃ (g) KOH_Reaction->Pure_PH3

Caption: Synthesis and purification pathway for laboratory-grade this compound.

Conclusion

The molecular geometry and bonding of this compound are well-established through a combination of theoretical models and extensive experimental data. Its trigonal pyramidal structure, with bond angles significantly smaller than those in ammonia, is a classic example of the applicability of Drago's rule, highlighting the nuances of chemical bonding beyond simple hybridization models. The quantitative data on its bond lengths, angles, and energies provide essential parameters for computational modeling and the rational design of this compound-based ligands and reagents. The experimental protocols outlined in this guide serve as a reference for the characterization of this compound and its derivatives, underscoring the importance of a multi-technique approach to elucidating molecular structure.

References

Phosphine (PH₃): A Comprehensive Analysis of its Lewis Structure and Polarity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth examination of the Lewis structure, molecular geometry, and polarity of phosphine (PH₃). It is intended for researchers, scientists, and professionals in drug development who require a fundamental understanding of the physicochemical properties of this significant pnictogen hydride.

Determination of the Lewis Structure

The Lewis structure is a foundational representation of valence electron distribution in a molecule, illustrating bonding pairs and lone pairs. The construction for this compound is as follows:

  • Total Valence Electrons : Phosphorus, a Group 15 element, contributes 5 valence electrons. Each of the three hydrogen atoms contributes 1 valence electron. The total number of valence electrons for PH₃ is 5 + 3(1) = 8.[1]

  • Central Atom Identification : Phosphorus is the central atom, as it is the least electronegative element (excluding hydrogen) and can form multiple bonds.

  • Formation of Single Bonds : The phosphorus atom forms a single covalent bond with each of the three hydrogen atoms. This accounts for 3 bonding pairs, utilizing 6 of the 8 valence electrons.

  • Placement of Lone Pairs : The remaining 2 valence electrons are placed on the central phosphorus atom as a non-bonding lone pair.[1]

The resultant Lewis structure depicts a central phosphorus atom bonded to three hydrogen atoms with a single lone pair of electrons on the phosphorus.

Molecular Geometry and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains (three bonding pairs and one lone pair) around the central phosphorus atom arrange themselves in a tetrahedral electron geometry to minimize repulsion.[2] However, the molecular geometry, which describes the arrangement of only the atoms, is trigonal pyramidal .[1][2][3][4]

The presence of the lone pair exerts greater repulsive forces than the bonding pairs, compressing the H-P-H bond angles.[2] This results in a measured bond angle of approximately 93.5°, significantly deviating from the ideal tetrahedral angle of 109.5°.[1][3][4] The P-H bond length is 1.42 Å.[3][4]

Interestingly, this compound does not exhibit significant sp³ hybridization as seen in ammonia (NH₃).[5][6] This is often explained by Drago's Rule, which applies to molecules with a central atom from period 3 or higher, possessing at least one lone pair, and bonded to atoms of lower electronegativity.[1][5] In PH₃, the bonding is considered to involve the overlap of the phosphorus atom's nearly pure p-orbitals with the s-orbitals of the hydrogen atoms, while the lone pair resides in the 3s orbital.[5][6][7]

Polarity of this compound

The polarity of a molecule is a function of both the polarity of its individual bonds and its overall molecular geometry.

  • Bond Polarity : The polarity of the P-H bond is determined by the difference in electronegativity between phosphorus and hydrogen. On the Pauling scale, the electronegativity of phosphorus is approximately 2.19, while hydrogen's is 2.20.[8][9][10] The resulting electronegativity difference of 0.01 is minimal, rendering the P-H bonds as very weakly polar or nearly nonpolar.[8][11]

  • Molecular Polarity : Despite the very low polarity of the individual P-H bonds, the this compound molecule is considered polar .[8][9][12] This is a direct consequence of its asymmetrical trigonal pyramidal geometry.[8][9] The dipole moments of the three slightly polar P-H bonds do not cancel each other out.[12] Furthermore, the lone pair of electrons on the phosphorus atom creates a region of significant negative charge, leading to a non-uniform charge distribution across the molecule and resulting in a net molecular dipole moment.[8][9][13]

Quantitative Data Summary

The key quantitative parameters defining the structure and polarity of this compound are summarized below.

ParameterValueReference(s)
Electronegativity of Phosphorus (P)2.19[8][9][10]
Electronegativity of Hydrogen (H)2.20[8][9][10]
Electronegativity Difference (ΔEN)0.01[8]
H-P-H Bond Angle93.5°[1][3][4][14]
P-H Bond Length1.42 Å[3][4][14]
Molecular Dipole Moment (µ)0.58 D[4][8][14]

Experimental Determination

The structural parameters presented, such as bond angles and dipole moments, are not merely theoretical constructs. They are determined experimentally through various spectroscopic techniques.

  • Microwave Spectroscopy : This high-resolution technique is commonly used to determine the rotational constants of molecules in the gas phase. From these constants, precise molecular geometries, including bond lengths and bond angles, can be calculated.

  • Stark Effect Spectroscopy : By observing the splitting of rotational spectral lines in the presence of an external electric field (the Stark effect), the permanent electric dipole moment of a molecule can be accurately measured.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR provides information about the chemical environment of the phosphorus nucleus, and the electronic structure inferred from these measurements aligns with the lone pair occupying the 3s orbital.[14]

A generalized workflow for determining these properties involves synthesizing and purifying a sample of this compound gas, introducing it into the sample chamber of a spectrometer (e.g., a microwave spectrometer), acquiring the relevant spectra, and then analyzing the data using quantum mechanical models to extract the precise molecular parameters.

Visualizations

The following diagrams illustrate the Lewis structure and the net dipole moment of the this compound molecule.

Lewis_Structure cluster_lewis Lewis Structure of this compound (PH₃) P P H1 H P->H1 H2 H P->H2 H3 H P->H3 lp ••

Caption: Lewis dot structure of this compound (PH₃).

Caption: Net dipole moment in trigonal pyramidal PH₃.

References

A Technical Guide to the Discovery and Synthesis of Phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃), a compound of significant interest across various scientific disciplines, from semiconductor manufacturing to fumigation and as a potential biosignature, has a rich history of discovery and a diverse array of synthesis methodologies. This technical guide provides an in-depth exploration of the historical milestones in the discovery of this compound and a detailed overview of its synthesis, from foundational laboratory techniques to large-scale industrial production. This document includes summaries of quantitative data, detailed experimental protocols for key synthesis methods, and graphical representations of historical timelines and reaction workflows to serve as a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

A History of Discovery and Characterization

The journey to understanding this compound began in the late 18th century, evolving from the initial production of a mysterious gas to the characterization of its chemical nature.

The First Preparation by Philippe Gengembre (1783)

The first documented synthesis of this compound was achieved in 1783 by Philippe Gengembre, a student of the renowned chemist Antoine Lavoisier.[1][2][3] Gengembre produced the gas by heating white phosphorus in an aqueous solution of potassium carbonate (potash).[1][2] Initially, due to its close association with elemental phosphorus, this compound was thought to be a gaseous form of the element itself.[3]

Lavoisier's Contribution to Understanding its Composition (1789)

It was Antoine Lavoisier who, in 1789, correctly identified this compound as a compound of phosphorus and hydrogen. He termed it phosphure d'hydrogène, or "phosphide of hydrogen," laying the groundwork for understanding its molecular composition.[3]

Thénard's Separation of Diphosphane (1844)

A significant challenge in early this compound chemistry was the compound's tendency to spontaneously ignite in air. In 1844, Paul Thénard, the son of French chemist Louis Jacques Thénard, demonstrated that this pyrophoricity was not an intrinsic property of this compound itself. By using a cold trap, he was able to separate the more reactive diphosphane (P₂H₄) from this compound. This experiment proved that traces of diphosphane were responsible for the spontaneous flammability often observed in impure this compound samples.

The Naming of this compound

The term "this compound" was first applied in the mid-19th century to organophosphorus compounds, drawing an analogy to organic amines. By 1865, the name was also being used for the gaseous compound PH₃.

dot

G cluster_history Historical Timeline of this compound Discovery cluster_events 1783 1783 1789 1789 a Philippe Gengembre performs the first synthesis of this compound by heating white phosphorus with aqueous potash. 1783->a 1844 1844 b Antoine Lavoisier identifies the gas as a compound of phosphorus and hydrogen, naming it 'phosphure d'hydrogène'. 1789->b 1865 1865 c Paul Thénard separates diphosphane (P₂H₄) from this compound, explaining its spontaneous flammability. 1844->c d The gas PH₃ becomes commonly known as 'this compound'. 1865->d

Caption: Key milestones in the discovery and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into laboratory-scale preparations and industrial production methods. The choice of method depends on the desired purity, scale, and intended application.

Laboratory Synthesis Methods

Several methods are suitable for the laboratory-scale production of this compound.

A common and convenient laboratory method involves the hydrolysis of metal phosphides, such as calcium phosphide (Ca₃P₂) or aluminum phosphide (AlP), with water or dilute acids.[1][2][4]

  • Reaction with Water: Ca₃P₂(s) + 6H₂O(l) → 3Ca(OH)₂(aq) + 2PH₃(g)[1][2][4]

  • Reaction with Dilute Acid (e.g., HCl): Ca₃P₂(s) + 6HCl(aq) → 3CaCl₂(aq) + 2PH₃(g)[1][2]

This method is straightforward but often produces this compound contaminated with diphosphane, making it pyrophoric.

This method, a variation of Gengembre's original discovery, involves heating white phosphorus (P₄) with a concentrated solution of a strong base like sodium hydroxide (NaOH).[1][2][5] An inert atmosphere (e.g., CO₂) is required to prevent the spontaneous ignition of the product.[1][5]

  • Reaction Equation: P₄(s) + 3NaOH(aq) + 3H₂O(l) → PH₃(g) + 3NaH₂PO₂(aq) (sodium hypophosphite)[1][4][5]

The this compound produced by this method is impure and requires purification.[1]

For applications requiring high-purity this compound, free from the pyrophoric P₂H₄, a two-step process is employed. First, impure this compound is reacted with hydroiodic acid (HI) to form solid phosphonium iodide (PH₄I).[1][6] This salt is then decomposed with a strong base, such as potassium hydroxide (KOH), to release pure this compound.[1]

  • Formation of Phosphonium Iodide: PH₃(g) + HI(aq) → PH₄I(s)

  • Decomposition of Phosphonium Iodide: PH₄I(s) + KOH(aq) → PH₃(g) + KI(aq) + H₂O(l)[1]

dot

G start Start react React Impure PH₃ (from P₄ + NaOH or Ca₃P₂ + H₂O) with Hydroiodic Acid (HI) start->react form_salt Precipitate and Isolate Phosphonium Iodide (PH₄I) solid react->form_salt react_base Treat PH₄I with Potassium Hydroxide (KOH) solution form_salt->react_base collect Collect Pure PH₃ Gas react_base->collect end End collect->end

Caption: Workflow for the laboratory purification of this compound.

Heating phosphorous acid (H₃PO₃) results in a disproportionation reaction that yields this compound and phosphoric acid (H₃PO₄).[3]

  • Reaction Equation: 4H₃PO₃(l) → PH₃(g) + 3H₃PO₄(l)[1][3]

Industrial Production of this compound

On an industrial scale, this compound is primarily produced from white phosphorus.

This is a common industrial route where white phosphorus reacts with sodium or potassium hydroxide.[3] This process is cost-effective but produces by-products.

  • Reaction Equation: P₄ + 3KOH + 3H₂O → PH₃ + 3KH₂PO₂ (potassium hypophosphite)[7]

In this method, white phosphorus undergoes disproportionation in the presence of an acid catalyst to produce this compound and phosphoric acid.[3] This route is often preferred when the this compound is to be used for the synthesis of substituted phosphines.[3] The process requires subsequent purification and pressurization of the this compound gas.[3][7]

The microelectronics industry requires exceptionally high-purity this compound (≥99.999%). This is often achieved through the high-temperature disproportionation of polyphosphoric acid, which yields this compound and phosphoric acid. Subsequent purification steps, such as distillation and adsorption, are critical to remove trace impurities.

dot

G cluster_alkaline Alkaline Route cluster_acid Acidic Route P4 White Phosphorus (P₄) alk_react React with NaOH or KOH and Water P4->alk_react acid_react Acid-Catalyzed Disproportionation with Water P4->acid_react alk_prod PH₃ + Sodium/Potassium Hypophosphite alk_react->alk_prod purify Purification alk_prod->purify Purification acid_prod PH₃ + Phosphoric Acid acid_react->acid_prod acid_prod->purify Purification & Pressurization final_product Final PH₃ Product purify->final_product

Caption: Major industrial synthesis routes for this compound from white phosphorus.

Summary of Synthesis Methods

The following table summarizes the key synthesis methods for this compound, providing a comparative overview of their reactants, primary products, and typical applications.

Method Reactants Primary Products Scale/Application Key Characteristics
Hydrolysis of Metal Phosphide Calcium Phosphide (Ca₃P₂), Water (H₂O) or Dilute AcidThis compound (PH₃), Calcium Hydroxide/SaltLaboratorySimple setup; product is often pyrophoric due to P₂H₄ impurity.[1][4]
Alkaline Hydrolysis of P₄ White Phosphorus (P₄), Sodium Hydroxide (NaOH), WaterThis compound (PH₃), Sodium HypophosphiteLaboratory / IndustrialCommon method; requires inert atmosphere; produces impure this compound.[1][3]
From Phosphonium Iodide Phosphonium Iodide (PH₄I), Potassium Hydroxide (KOH)Pure this compound (PH₃), Potassium Iodide, WaterLaboratory (Purification)Produces high-purity this compound, free from P₂H₄.[1]
Disproportionation of H₃PO₃ Phosphorous Acid (H₃PO₃)This compound (PH₃), Phosphoric Acid (H₃PO₄)LaboratoryThermal decomposition method.[3]
Acid-Catalyzed Disproportionation of P₄ White Phosphorus (P₄), Water, Acid CatalystThis compound (PH₃), Phosphoric AcidIndustrialPreferred for synthesis of substituted phosphines; requires purification.[3]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common laboratory-scale syntheses of this compound. Safety Precaution: this compound is a highly toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Protocol 1: Synthesis and Purification of this compound via Phosphonium Iodide

This protocol describes the preparation of impure this compound from white phosphorus and its subsequent purification.

Part A: Generation of Impure this compound

  • Apparatus Setup: Assemble a round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a gas outlet connected to a series of wash bottles and a final collection apparatus (e.g., gas syringe or inverted cylinder over water).

  • Inert Atmosphere: Purge the entire apparatus with an inert gas, such as carbon dioxide or nitrogen, to displace all oxygen.[1]

  • Reaction Mixture: Place a small quantity of white phosphorus into the flask and add a 30-40% aqueous solution of sodium hydroxide (NaOH).[7]

  • Heating: Gently heat the flask. The reaction will proceed to generate a mixture of gases, primarily this compound (PH₃) and diphosphane (P₂H₄).

  • Gas Flow: Maintain a slow, steady flow of inert gas throughout the reaction to carry the product gas out of the flask.

Part B: Purification

  • Absorption in HI: Bubble the impure gas stream through a wash bottle containing a concentrated solution of hydroiodic acid (HI). This compound will react to form a white precipitate of phosphonium iodide (PH₄I).[1]

  • Isolation of PH₄I: After the reaction is complete, filter the contents of the wash bottle to isolate the solid phosphonium iodide. Wash the solid with a small amount of cold, deoxygenated water and dry it under vacuum.

  • Generation of Pure PH₃: Place the dried phosphonium iodide in a separate reaction flask.

  • Reaction with Base: Slowly add a concentrated solution of potassium hydroxide (KOH) to the flask containing PH₄I.[1] Pure this compound gas will be evolved.

  • Collection: Collect the purified this compound gas using an appropriate method, ensuring the exclusion of air.

Modern Developments in this compound Synthesis

Recent research has focused on developing more efficient and less hazardous methods for synthesizing this compound and its derivatives directly from white phosphorus. These "one-pot" syntheses aim to bypass the need for hazardous intermediates like phosphorus trichloride (PCl₃).[8] One promising approach involves the reduction of P₄ using reagents like tri-n-butyltin hydride, followed by treatment with various electrophiles to generate a wide range of organophosphorus compounds, including primary phosphines.[2] These methods operate under mild conditions and offer the potential for more sustainable and atom-economical routes to valuable phosphorus-containing chemicals.[2]

Conclusion

From its initial serendipitous discovery to its production in ultra-pure forms for advanced electronics, the chemistry of this compound has continually evolved. The synthesis methods, ranging from classic laboratory preparations to sophisticated industrial processes, offer a variety of routes to this fundamentally important molecule. A thorough understanding of these historical and practical aspects of this compound synthesis is essential for professionals engaged in research and development where phosphorus chemistry plays a critical role. Continued innovation in synthesis will undoubtedly lead to safer, more efficient, and environmentally benign methods for producing this versatile compound.

References

Synthesis of Phosphine from White Phosphorus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Phosphine (PH₃), a critical building block in organophosphorus chemistry, finds applications ranging from semiconductor manufacturing to the synthesis of complex pharmaceutical intermediates. Its direct synthesis from elemental white phosphorus (P₄) is a cornerstone of industrial phosphorus chemistry. This technical guide provides an in-depth overview of the primary methodologies for producing this compound from white phosphorus, including traditional aqueous methods and modern synthetic strategies. It offers detailed experimental protocols, comparative quantitative data, and visual representations of reaction pathways and workflows to serve as a comprehensive resource for laboratory and process development applications.

Introduction

White phosphorus (P₄), the most common and reactive allotrope of elemental phosphorus, serves as the primary feedstock for a vast array of phosphorus-containing compounds. The conversion of the tetrahedral P₄ molecule into single-phosphorus (P₁) species like this compound is a fundamental industrial process. This transformation necessitates the cleavage of the six P-P bonds within the tetrahedron, a process typically achieved through disproportionation reactions in either acidic or alkaline aqueous media.

Historically, these wet-chemical methods have dominated industrial production. However, they often require harsh conditions and can produce impure this compound contaminated with byproducts like diphosphane (P₂H₄), which renders the gas pyrophoric. More recent advancements in 'one-pot' synthetic methodologies offer milder conditions and greater control over the reaction, providing alternative routes to this compound and its derivatives. This guide will detail the core synthesis methodologies, focusing on alkaline hydrolysis, acid-catalyzed disproportionation, and an advanced hydrostannylation-acidolysis route.

Synthesis Methodologies

Three primary routes for the synthesis of this compound from white phosphorus are discussed: alkaline hydrolysis, acid-catalyzed disproportionation, and a modern one-pot hydrostannylation approach.

Alkaline Hydrolysis of White Phosphorus

The reaction of white phosphorus with a strong aqueous alkali, such as sodium hydroxide, is a widely used method for both laboratory and industrial-scale production of this compound. This process operates as a disproportionation reaction, where the elemental phosphorus (oxidation state 0) is simultaneously reduced to this compound (-3) and oxidized to hypophosphite (+1).

The balanced chemical equation for this reaction is: P₄ + 3NaOH + 3H₂O → PH₃ + 3NaH₂PO₂

The reaction is typically performed by heating a suspension of white phosphorus in a concentrated solution of sodium hydroxide under an inert atmosphere to prevent the oxidation of the product. A significant drawback of this method is the co-production of diphosphane (P₂H₄), which makes the resulting this compound gas spontaneously flammable upon contact with air.

Objective: To synthesize and purify this compound gas via the alkaline hydrolysis of white phosphorus.

Materials:

  • White phosphorus (P₄)

  • Sodium hydroxide (NaOH), 30-40% aqueous solution

  • Carbon dioxide (CO₂) or Nitrogen (N₂) gas for inert atmosphere

  • Hydroiodic acid (HI), aqueous solution

  • Potassium hydroxide (KOH)

Procedure:

  • Setup: A three-necked round-bottom flask is equipped with a gas inlet, a dropping funnel, and a condenser leading to a gas outlet. The entire apparatus must be flushed with an inert gas (CO₂) to displace all oxygen.

  • Reaction: A concentrated solution of sodium hydroxide (30-40%) is placed in the flask. Small pieces of white phosphorus are added. The mixture is gently heated to initiate the reaction.

  • Gas Collection: The evolved this compound gas, contaminated with P₂H₄, is passed through a wash bottle containing water to trap any unreacted phosphorus vapor. The gas is typically not collected directly due to its pyrophoric nature but is passed into a subsequent purification step.

  • Purification: To obtain pure this compound, the impure gas is bubbled through an aqueous solution of hydroiodic acid (HI). This traps the this compound as solid phosphonium iodide (PH₄I).

    • PH₃ + HI → PH₄I(s)

  • The phosphonium iodide crystals are isolated and can be stored.

  • Liberation of Pure this compound: The purified PH₄I is treated with a strong base, such as potassium hydroxide (KOH), to liberate pure, non-pyrophoric this compound gas.

    • PH₄I + KOH → PH₃(g) + KI + H₂O

Acid-Catalyzed Disproportionation of White Phosphorus

An alternative industrial method involves the reaction of phosphorus with water (steam) under high temperature and pressure, typically in the presence of a phosphoric acid catalyst. This is also a disproportionation reaction, but in this case, the co-product is orthophosphoric acid.

The idealized equation for this reaction is: 2P₄ + 12H₂O → 5PH₃ + 3H₃PO₄

This method is advantageous for large-scale production as it can yield high-purity this compound after distillation and the phosphoric acid by-product is also a valuable chemical. A patented industrial process describes heating white phosphorus with aqueous phosphoric acid to approximately 275-285°C. The process involves an in-situ conversion of about 50% of the white phosphorus to the less reactive red allotrope, followed by the distillation of the remaining white phosphorus before the main reaction with steam proceeds. This approach is reported to achieve high yields, converting up to 62.5% of the initial phosphorus into this compound, which approaches the theoretical maximum.

Objective: To produce this compound via the acid-catalyzed reaction of phosphorus and water.

Materials:

  • White phosphorus (P₄)

  • Phosphoric acid (H₃PO₄) as a reaction medium/catalyst

  • Steam (H₂O)

Procedure:

  • Charging: A reactor is charged with white phosphorus and an aqueous solution of phosphoric acid.

  • Conversion: The mixture is heated to a temperature just below the boiling point of white phosphorus (approx. 275-285°C). Heating is continued until about half of the white phosphorus is converted to red phosphorus.

  • Distillation: Unreacted white phosphorus is removed from the mixture by distillation.

  • Reaction: Steam is introduced into the reactor containing the finely divided red phosphorus suspended in phosphoric acid. The reaction proceeds at high temperature, evolving a mixture of this compound gas and steam.

  • Purification: The resulting gas stream is cooled to condense the steam and phosphoric acid, and the this compound gas is further purified by cryogenic distillation to remove trace impurities.

Modern 'One-Pot' Synthesis via Hydrostannylation and Acidolysis

Recent advancements have led to milder, more controlled methods for the direct conversion of P₄. One such method involves the hydrostannylation of white phosphorus using an organotin hydride, such as tri-n-butyltin hydride (Bu₃SnH), to break the P-P bonds. The resulting stannylthis compound intermediates can then be treated with a Brønsted acid to liberate this compound gas with high efficiency.

Reaction Pathway:

  • Hydrostannylation: P₄ + 6Bu₃SnH → (Bu₃Sn)ₓPH₃₋ₓ mixture (major products are Bu₃SnPH₂ and (Bu₃Sn)₂PH)

  • Acidolysis: (Bu₃Sn)ₓPH₃₋ₓ + excess H⁺ → PH₃(g) + x Bu₃Sn⁺

This method avoids the harsh aqueous conditions of traditional methods and offers a direct, high-efficiency route to this compound without the formation of phosphorus oxyacid byproducts.

Objective: To generate this compound gas in a one-pot reaction from white phosphorus.

Materials:

  • White phosphorus (P₄)

  • Tri-n-butyltin hydride (Bu₃SnH)

  • A

An In-depth Technical Guide to the Physical and Chemical Properties of Phosphine Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine (PH₃), a pnictogen hydride, is a colorless, highly toxic, and flammable gas at ambient temperature and pressure.[1][2][3] While pure this compound is odorless, technical-grade samples often possess a characteristic unpleasant odor resembling garlic or decaying fish due to the presence of impurities like substituted phosphines and diphosphane (P₂H₄).[1][3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, with a focus on quantitative data, experimental methodologies, and molecular characteristics relevant to research and development.

Physical Properties of this compound

The physical characteristics of this compound are critical for its handling, storage, and application in various fields, including the semiconductor industry and chemical synthesis.[1] A summary of its key physical properties is presented in the tables below.

General and Thermodynamic Properties
PropertyValue
Molecular FormulaPH₃
Molecular Weight33.998 g/mol [1]
Boiling Point (at 760 mmHg)-87.7 °C (-125.9 °F)[4]
Melting Point-133.8 °C (-208.8 °F)[1]
Density (gas, 25 °C)1.379 g/L[4]
Vapor Density (air = 1)1.17[1]
Vapor Pressure (at 20 °C)3488 kPa[1]
Critical Temperature124.9 °F[5]
Critical Pressure947.9 psi[5]
Flammability and Solubility
PropertyValue
Autoignition Temperature38 °C (100 °F)[1]
Flammability Limits in Air1.79 - 98% by volume[6]
Solubility in Water (17 °C)31.2 mg/100 ml[4]
Solubility in other solventsSoluble in alcohol, ether, and cuprous chloride solution.[1]

Chemical Properties and Reactivity

This compound is a highly reactive molecule, acting as a reducing agent and a Lewis base. Its chemical behavior is central to its utility and its hazards.

Key Chemical Reactions:

  • Combustion: this compound burns in the presence of oxygen to produce phosphoric acid.[2][4]

    • PH₃ + 2O₂ → H₃PO₄

  • Reaction with Halogens: It reacts vigorously with halogens. For example, with chlorine, it forms phosphorus pentachloride and hydrochloric acid.[2]

    • PH₃ + 4Cl₂ → PCl₅ + 3HCl

  • Lewis Base Activity: As a Lewis base, this compound reacts with acids to form phosphonium compounds.[2][7]

    • PH₃ + HI → PH₄I

  • Reaction with Metal Salts: this compound reacts with solutions of many metal salts to form the corresponding phosphides. For instance, with copper sulfate, it produces copper phosphide.[2]

    • 3CuSO₄ + 2PH₃ → Cu₃P₂ + 3H₂SO₄

  • Spontaneous Flammability: While pure this compound is not spontaneously flammable in air, the presence of diphosphane (P₂H₄) impurities in technical-grade this compound causes it to ignite spontaneously.[4]

Molecular Structure and Spectroscopy

This compound possesses a trigonal pyramidal molecular structure, similar to ammonia, with C₃ᵥ molecular symmetry.[3][4] The phosphorus atom is at the apex, bonded to three hydrogen atoms. A lone pair of electrons on the phosphorus atom influences the molecule's geometry and reactivity.[2][3]

Structural Parameters:

  • P-H Bond Length: 1.42 Å[4]

  • H-P-H Bond Angle: 93.5°[4]

  • Dipole Moment: 0.58 D[4]

Vibrational Spectroscopy

The vibrational modes of this compound have been studied using infrared (IR) spectroscopy. These studies are crucial for understanding the molecule's dynamics and for its detection and quantification.[8][9][10]

Figure 1: Molecular Structure of this compound (PH₃).

Experimental Protocols

Detailed experimental methodologies are essential for the accurate and safe determination of the properties of hazardous gases like this compound.

Synthesis of this compound via Hydrolysis of a Metal Phosphide

A common laboratory and industrial method for producing this compound is the hydrolysis of a metal phosphide, such as calcium phosphide or aluminum phosphide.[11][12]

Methodology:

  • Apparatus Setup: A gas generation flask is equipped with a dropping funnel and a gas outlet tube. The outlet tube is connected to a purification train to remove impurities.

  • Reaction: A slurry of calcium phosphide (Ca₃P₂) in water is placed in the generation flask.[11]

  • Gas Generation: Dilute hydrochloric acid is added dropwise from the dropping funnel to the slurry. The reaction proceeds as follows:

    • Ca₃P₂ + 6HCl → 3CaCl₂ + 2PH₃

  • Purification: The generated this compound gas is typically passed through a series of traps to remove impurities. A common impurity, diphosphane (P₂H₄), which makes the gas spontaneously flammable, can be removed by passing the gas through a freezing mixture.

  • Collection: The purified this compound gas can be collected by displacement of water or by condensation at low temperatures.

G cluster_0 Gas Generation cluster_1 Purification cluster_2 Collection a Ca₃P₂ Slurry in Reaction Flask b Add Dilute HCl a->b c Generated Impure PH₃ Gas b->c d Freezing Trap to Remove P₂H₄ c->d e Drying Agent (e.g., P₂O₅) d->e f Collect Pure PH₃ Gas e->f

Figure 2: Experimental Workflow for the Synthesis of this compound.

Determination of Flammability Limits

The flammability limits of this compound in air can be determined using a standardized apparatus as described in methods like ASTM E681.

Methodology:

  • Apparatus: A closed spherical or cylindrical test vessel of a standard volume (e.g., 5-20 liters) equipped with a pressure transducer, an ignition source (e.g., electric spark), and a means for introducing and mixing the gas and air.

  • Procedure: a. The test vessel is evacuated and then filled with a known partial pressure of this compound gas. b. Air is introduced to bring the total pressure to atmospheric pressure, and the mixture is homogenized. c. The ignition source is activated. d. The pressure rise in the vessel is monitored. A significant pressure rise indicates flame propagation.

  • Determination of Limits: The experiment is repeated with varying concentrations of this compound to determine the minimum concentration (Lower Flammability Limit - LFL) and the maximum concentration (Upper Flammability Limit - UFL) at which flame propagation occurs.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the detection and quantification of this compound, particularly for residue analysis in various matrices.[13][14][15][16]

Methodology:

  • Sample Preparation: For solid or liquid samples, headspace analysis is commonly employed. The sample is placed in a sealed vial and heated to allow this compound to partition into the gas phase.[16]

  • Gas Chromatography (GC): A sample of the headspace gas is injected into the GC. A capillary column, such as a PLOT column, is used to separate this compound from other volatile components. The oven temperature program is optimized to achieve good peak shape and resolution.[15][16]

  • Mass Spectrometry (MS): The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) is typically used. The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring the characteristic ions of this compound (e.g., m/z 31, 33, 34) for high sensitivity and selectivity.[15][16]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known this compound concentrations.[16]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound gas. The quantitative data presented in the tables, along with the descriptions of its chemical reactivity and molecular structure, offer a solid foundation for researchers and professionals working with this compound. The outlined experimental protocols for synthesis and analysis provide practical insights into the handling and characterization of this compound. Due to its high toxicity and flammability, all experimental work with this compound must be conducted with appropriate safety precautions in a well-ventilated area by trained personnel.

References

Unraveling the Bonding Enigma of Phosphine (PH₃): A Technical Treatise on its Hybridization and Bond Angle

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular structure of phosphine (PH₃), this technical guide elucidates the nuanced concepts of its hybridization and the experimentally determined H-P-H bond angle. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the theoretical models and experimental evidence that define the stereochemistry of this crucial molecule.

Executive Summary

This compound (PH₃), a molecule of significant interest in various chemical and pharmaceutical contexts, presents a fascinating case study in chemical bonding, deviating from the simple predictive models often taught in introductory chemistry. While Valence Shell Electron Pair Repulsion (VSEPR) theory would suggest an sp³ hybridization for the central phosphorus atom, experimental data and advanced theoretical models indicate a more complex reality. This guide synthesizes the current understanding of this compound's electronic structure, highlighting the minimal role of hybridization and the critical influence of Drago's rule. The experimentally determined H-P-H bond angle of approximately 93.5° is discussed in the context of the molecule's near-pure p-orbital bonding character. This document further provides an overview of the key experimental techniques employed to elucidate this structure and presents a logical framework for understanding the factors governing its unique geometry.

Theoretical Framework: Beyond Simple Hybridization

The electronic configuration of the central phosphorus atom in its ground state is [Ne] 3s²3p³. A simplistic application of VSEPR theory, considering three bonding pairs and one lone pair, would predict a tetrahedral electron geometry and, consequently, sp³ hybridization, leading to an expected bond angle of approximately 109.5°. However, the observed bond angle in this compound is significantly smaller, necessitating a more refined theoretical approach.

The Inapplicability of Conventional sp³ Hybridization

The concept of orbital hybridization is invoked when it leads to a more stable, lower-energy bonding arrangement. In the case of this compound, the energy required to promote a 3s electron to a 3p orbital and subsequently hybridize is not sufficiently compensated by the energy released upon forming the P-H bonds. This is primarily due to the significant energy difference between the 3s and 3p orbitals of phosphorus, a third-period element.[1]

Drago's Rule: A Guiding Principle

The bonding in this compound is more accurately described by Drago's rule, which states that for main group elements in the third period and below, if the central atom has at least one lone pair and is bonded to substituents with an electronegativity of 2.5 or less, hybridization is unlikely to occur.[2][3][4] Phosphorus (electronegativity ≈ 2.19) and hydrogen (electronegativity ≈ 2.20) fit these criteria perfectly.[5]

According to this rule, the P-H bonds are formed predominantly through the overlap of the three singly occupied 3p orbitals of phosphorus with the 1s orbitals of the three hydrogen atoms.[6][7] The lone pair of electrons on the phosphorus atom, therefore, resides in the unhybridized 3s orbital.[7] Since the three 3p orbitals are mutually orthogonal (at 90° to each other), this model predicts a bond angle close to 90°, which is in much better agreement with the experimental value.[8][9]

Comparison with Ammonia (NH₃)

The contrast between this compound and ammonia (NH₃) is instructive. Nitrogen, a second-period element, has a smaller energy gap between its 2s and 2p orbitals, making sp³ hybridization energetically favorable.[1] This leads to a bond angle of approximately 107.8° in ammonia, much closer to the tetrahedral angle.[10] The greater p-character in the bonding orbitals of PH₃ compared to NH₃ also explains the lower basicity of this compound, as the lone pair in the s-orbital is less available for donation.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the hybridization and bond angle of this compound, providing a clear comparison between theoretical predictions and experimental findings.

ParameterVSEPR/Simple Hybridization TheoryDrago's Rule/Advanced ModelsExperimental Value
Hybridization of P sp³Minimal to no hybridization-
H-P-H Bond Angle ~109.5°~90°~93.5°[11], 93.3°[12]
% s-character in P-H bonds 25%Approaching 0%~6%[3]
% p-character in P-H bonds 75%Approaching 100%~94%
Lone Pair Orbital sp³ hybrid orbitalPrimarily 3s orbital-

Experimental Determination of Molecular Structure

The precise determination of this compound's molecular geometry, including its bond angle and bond lengths, has been accomplished through various spectroscopic techniques. The two primary methods are microwave spectroscopy and gas electron diffraction.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between quantized rotational energy levels. The moments of inertia of the molecule can be determined with high precision from the frequencies of these transitions. For a molecule with a known atomic composition like PH₃, the moments of inertia are directly related to the bond lengths and bond angles.

Methodology:

  • Sample Preparation: A gaseous sample of high-purity this compound is introduced into a waveguide sample cell maintained at a low pressure to minimize intermolecular interactions.

  • Microwave Radiation: A tunable source of microwave radiation is passed through the sample cell.

  • Detection: A detector measures the intensity of the microwave radiation that passes through the sample. As the frequency of the radiation is swept, absorptions corresponding to rotational transitions are recorded as sharp lines in the spectrum.

  • Spectral Analysis: The frequencies of the observed rotational transitions are measured with high accuracy. These frequencies are then fitted to a theoretical model of a symmetric top rotor to extract the rotational constants (A, B, and C).

  • Structure Determination: The rotational constants are related to the moments of inertia (I_a, I_b, I_c). For a C₃ᵥ symmetric molecule like this compound, the geometry is defined by the P-H bond length and the H-P-H bond angle. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs (e.g., PD₃), a precise molecular structure can be determined.

Gas Electron Diffraction (GED)

Principle: Gas electron diffraction involves scattering a high-energy beam of electrons off a gaseous sample of molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecules.

Methodology:

  • Sample Introduction: A fine jet of this compound gas is introduced into a vacuum chamber.

  • Electron Beam: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet.

  • Scattering and Detection: The scattered electrons are detected on a photographic plate or a modern imaging detector, creating a pattern of concentric rings.

  • Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. The raw data is then converted into a molecular scattering curve.

  • Structural Refinement: The experimental scattering curve is compared to a theoretical curve calculated for a model of the molecule with assumed bond lengths and angles. The structural parameters of the model are then refined using a least-squares fitting procedure until the theoretical and experimental curves match. While GED is excellent for determining bond lengths, it can be less precise for determining the bond angles of molecules with light atoms like hydrogen due to their low scattering cross-section.

Visualization of this compound's Bonding

The following diagrams illustrate the theoretical concepts discussed in this guide.

Phosphine_Hybridization_Concept cluster_VSEPR VSEPR Theory Prediction cluster_Dragos Drago's Rule & Reality cluster_Experimental Experimental Observation VSEPR 4 Electron Domains (3 bonding, 1 lone pair) SP3 sp³ Hybridization VSEPR->SP3 Angle109 Predicted Bond Angle: ~109.5° SP3->Angle109 Dragos P is a 3rd period element H electronegativity < 2.5 Lone pair present NoHybrid Minimal/No Hybridization Dragos->NoHybrid Angle90 Predicted Bond Angle: ~90° NoHybrid->Angle90 Angle93 Observed Bond Angle: ~93.5° NoHybrid->Angle93 Better Agreement Exp Microwave Spectroscopy & Gas Electron Diffraction Exp->Angle93

Figure 1: A logical flowchart comparing the predictions of VSEPR theory with the explanation provided by Drago's rule and the resulting experimental observations for the bond angle of this compound.

Phosphine_Orbital_Overlap cluster_orbitals Orbital Overlap P P H1 H P->H1 σ (P 3p - H 1s) H2 H P->H2 σ (P 3p - H 1s) H3 H P->H3 σ (P 3p - H 1s) LonePair Lone Pair (in 3s orbital) p_x P 3px p_y P 3py p_z P 3pz s_h1 H 1s s_h2 H 1s s_h3 H 1s

Figure 2: A schematic representation of the orbital overlap in this compound, illustrating the formation of sigma bonds from the interaction of phosphorus 3p orbitals and hydrogen 1s orbitals, with the lone pair occupying the 3s orbital.

Conclusion

The molecular structure of this compound serves as a quintessential example of the limitations of simplified bonding theories and the importance of considering more nuanced electronic effects. The experimentally verified H-P-H bond angle of approximately 93.5° is a direct consequence of the minimal hybridization of the central phosphorus atom, a phenomenon well-explained by Drago's rule. The bonding is dominated by the overlap of phosphorus's 3p orbitals with the 1s orbitals of hydrogen, leading to a trigonal pyramidal geometry with bond angles approaching 90°. This understanding, supported by rigorous experimental data from microwave spectroscopy and gas electron diffraction, is crucial for accurately modeling the behavior of this compound in various chemical systems and for the rational design of this compound-containing compounds in drug development and other scientific disciplines.

References

Theoretical Exploration of Phosphine-Metal Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphine ligands (PR₃) have been instrumental in the advancement of organometallic chemistry and catalysis. Their unique electronic and steric properties allow for the fine-tuning of the reactivity and selectivity of metal centers, leading to their widespread use in a vast array of chemical transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. Theoretical and computational studies have provided invaluable insights into the nature of the this compound-metal bond, the factors governing complex stability and reactivity, and the mechanisms of this compound-mediated catalytic cycles. This guide provides an in-depth overview of the theoretical underpinnings of this compound-metal complexes, supported by quantitative data, detailed experimental protocols for the synthesis of key complexes, and visualizations of fundamental concepts.

The Nature of the this compound-Metal Bond: A Theoretical Perspective

The interaction between a this compound ligand and a metal center is a synergistic combination of σ-donation and π-back-donation. The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the metal (σ-donation). Concurrently, filled d-orbitals on the metal can donate electron density back to the empty σ* antibonding orbitals of the phosphorus-substituent bonds (π-back-donation). This dual bonding nature is crucial in stabilizing the metal complex and modulating its electronic properties.

Density Functional Theory (DFT) calculations have been pivotal in elucidating the intricacies of this bonding. These studies have shown that upon oxidation of a metal-phosphine complex, the M-P bond length increases, and there is a decrease in pyramidalization at the phosphorus atom. This is consistent with a reduction in π-back-donation from the metal to the P-R σ* orbitals.[1] The nature of the substituents on the phosphorus atom significantly influences both the σ-donating and π-accepting capabilities of the this compound ligand, which in turn dictates the overall properties of the complex.

Phosphine_Metal_Bonding cluster_sigma σ-Donation cluster_pi π-Back-donation M Metal Center (e.g., Pd, Rh, Ni) P This compound Ligand (PR₃) M->P Synergistic Bonding P lone pair P Lone Pair (σ-donor orbital) M empty d Metal Empty d-orbital P lone pair->M empty d Donation of electron density M filled d Metal Filled d-orbital P-R sigma-star P-R σ* (π-acceptor orbital) M filled d->P-R sigma-star Back-donation of electron density

Diagram 1: The synergistic σ-donation and π-back-donation in a this compound-metal complex.

Quantifying Steric and Electronic Effects

The efficacy of a this compound ligand in a catalytic system is largely determined by its steric and electronic properties. Theoretical models and computational chemistry have provided quantitative descriptors for these properties, allowing for a more rational design of ligands for specific applications.

2.1. Steric Effects: The Tolman Cone Angle (θ)

The steric bulk of a this compound ligand is commonly quantified by the Tolman cone angle (θ). It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the this compound's substituents. A larger cone angle indicates greater steric hindrance around the metal center, which can influence the number of ligands that can coordinate, the stability of the complex, and the selectivity of a catalytic reaction.[2]

2.2. Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic effect of a this compound ligand is quantified by the Tolman Electronic Parameter (TEP). This parameter is derived from the C-O stretching frequency (ν(CO)) in nickel dicarbonyl complexes of the type [Ni(CO)₂(PR₃)₂]. Stronger σ-donating phosphines increase the electron density on the metal, which leads to increased π-back-donation to the CO ligands. This weakens the C-O bond and results in a lower ν(CO) stretching frequency. Thus, a lower TEP value corresponds to a more electron-donating this compound.

2.3. Computational Descriptors

In addition to experimental parameters, computational methods provide valuable descriptors for steric and electronic properties. The percent buried volume (%Vbur) offers a more refined measure of steric bulk than the cone angle by calculating the percentage of the volume of a sphere around the metal that is occupied by the ligand. For electronic properties, the calculated minimum electrostatic potential (Vmin) on the phosphorus lone pair can serve as a reliable indicator of the ligand's σ-donating ability.

Data Presentation: Quantitative Analysis of this compound-Metal Complexes

The following tables summarize key quantitative data from theoretical and experimental studies of this compound-metal complexes.

Table 1: Tolman Cone Angles and Electronic Parameters for Common this compound Ligands

This compound Ligand (PR₃)Tolman Cone Angle (θ) [°]Tolman Electronic Parameter (TEP) [cm⁻¹]
P(tBu)₃1822056.1
PCy₃1702056.4
P(iPr)₃1602057.3
PPh₃1452068.9
PMe₃1182064.1
P(OPh)₃1282085.3
P(OMe)₃1072076.3
PF₃1042110.8

Table 2: Calculated Metal-Phosphine Bond Dissociation Enthalpies (BDEs) in kcal/mol

ComplexMetalThis compoundBDE (DFT Calculation)
[Cr(CO)₅(PH₃)]CrPH₃29.5
[Mo(CO)₅(PH₃)]MoPH₃34.2
[W(CO)₅(PH₃)]WPH₃37.8
[Ni(CO)₃(PH₃)]NiPH₃30.1
[Pd(PH₃)₄]PdPH₃25.7
[Pt(PH₃)₄]PtPH₃33.4
[RhCl(CO)(PH₃)₂]RhPH₃45.1
[IrCl(CO)(PH₃)₂]IrPH₃52.3

Note: The BDE values are indicative and can vary depending on the computational method and basis set used.

Table 3: Calculated vs. Experimental ³¹P NMR Chemical Shifts (δ) in ppm

ComplexCalculated δ (ppm)Experimental δ (ppm)
[RhCl(PPh₃)₃]31.530.8
[Pd(PPh₃)₄]18.218.5
[Ni(CO)₂(PPh₃)₂]42.141.7
[AuCl(PPh₃)]33.433.1
[PtCl₂(PPh₃)₂]15.915.5

Note: Calculated values are highly dependent on the chosen computational protocol.[3]

Experimental Protocols for Key this compound-Metal Complexes

Detailed and reproducible experimental procedures are crucial for the synthesis of well-defined this compound-metal complexes for both experimental and theoretical studies.

4.1. Synthesis of Chlorotris(triphenylthis compound)rhodium(I) (Wilkinson's Catalyst)

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve rhodium(III) chloride trihydrate (2.0 g) in 70 mL of 95% ethanol.

  • In a separate beaker, dissolve triphenylthis compound (12.0 g, freshly recrystallized from ethanol) in 350 mL of hot ethanol.

  • Add the hot triphenylthis compound solution to the rhodium chloride solution.

  • Purge the flask with nitrogen and reflux the mixture for approximately 2 hours.

  • A crystalline product will form. Collect the product from the hot solution by filtration using a Büchner funnel.

  • Wash the product with several small portions of anhydrous ether (total of 50 mL).

  • Dry the product in a vacuum desiccator. Yield: Approximately 6.25 g (88% based on Rh).[1]

4.2. Synthesis of Tetrakis(triphenylthis compound)palladium(0)

Procedure:

  • In a 2 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, combine palladium(II) chloride (17.72 g, 0.10 mol), triphenylthis compound (131 g, 0.50 mol), and 1200 mL of dimethyl sulfoxide.

  • Heat the yellow mixture with stirring in an oil bath to approximately 140 °C until complete dissolution is achieved.

  • Remove the oil bath and stir the solution rapidly for about 15 minutes.

  • Rapidly add hydrazine hydrate (20 g, 0.40 mol) via syringe over approximately 1 minute. A vigorous reaction with nitrogen evolution will occur.

  • Immediately cool the dark solution with a water bath. Crystallization should begin around 125 °C.

  • Allow the mixture to cool to room temperature without external cooling.

  • Filter the solid product under a nitrogen atmosphere using a coarse sintered-glass funnel.

  • Wash the solid successively with two 50 mL portions of ethanol and two 50 mL portions of diethyl ether.

  • Dry the product by passing a slow stream of nitrogen through the funnel overnight. Yield: 103.5-108.5 g (90-94%).[1]

4.3. Synthesis of Dicarbonylbis(triphenylthis compound)nickel(0)

Procedure:

  • To a nitrogen-flushed Schlenk tube, add dichlorobis(triphenylthis compound)nickel(II) and activated zinc powder.

  • Maintain the reaction under a stream of nitrogen.

  • Bubble carbon monoxide (CO) through the stirred reaction mixture via a syringe needle, using a venting needle.

  • Rapidly inject dry, deoxygenated tetrahydrofuran (THF) to form a dark-green suspension.

  • Filter the solution to remove zinc dust and the zinc chloride by-product.

  • Add methanol to the filtrate to precipitate the product.

  • Chill the reaction mixture in an ice-water bath.

  • Collect the colorless crystalline product by vacuum filtration.[2]

Visualizing Catalytic Processes and Workflows

Graphviz diagrams can effectively illustrate the logical flow of catalytic cycles and computational workflows.

Catalytic_Cycle cluster_reactants Inputs cluster_products Output A [M(PR₃)₂] Active Catalyst B [M(PR₃)₂(A)(B)] Oxidative Adduct A->B Oxidative Addition (A-B) C [M(PR₃)₂(A)(Product)] Intermediate B->C Migratory Insertion D [M(PR₃)₂(Product)] Product Complex C->D Reductive Elimination (Product) D->A Ligand Dissociation Product Product D->Product Reactants A-B Reactants->B Computational_Workflow start Define System: Metal, this compound, Other Ligands geom_opt Geometry Optimization (e.g., DFT with specific functional) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc bonding_analysis Bonding Analysis (NBO, QTAIM, etc.) freq_calc->bonding_analysis property_calc Property Calculation (NMR shifts, BDE, etc.) freq_calc->property_calc results Analysis and Interpretation of Computational Data bonding_analysis->results property_calc->results

References

Phosphine as a Precursor in Compound Semiconductors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of phosphine (PH₃) as a critical precursor in the fabrication of compound semiconductors. It delves into the fundamental principles of Metalorganic Chemical Vapor Deposition (MOCVD) and Metalorganic Vapor Phase Epitaxy (MOVPE), experimental protocols, and the critical role of this compound in the synthesis of high-quality crystalline layers for various optoelectronic applications. Furthermore, this guide addresses the significant safety concerns associated with this compound and explores the development and application of alternative phosphorus precursors.

Introduction to this compound in Compound Semiconductor Growth

This compound is a key phosphorus source in the manufacturing of III-V compound semiconductors, such as Indium Phosphide (InP), Gallium Phosphide (GaP), and their alloys like Gallium Indium Phosphide (GaInP).[1] These materials are fundamental components in a wide array of optoelectronic devices, including lasers, photodiodes, and light-emitting diodes (LEDs).[1] The growth of these semiconductor materials is predominantly carried out using MOCVD or MOVPE techniques.[1][2] In these processes, ultrapure gases, including a metalorganic Group III precursor (e.g., trimethylindium or trimethylgallium) and a Group V hydride like this compound, are introduced into a reactor where they decompose and react on a heated substrate to form a crystalline film.[2]

The purity of the precursors is paramount for achieving the desired electronic and optical properties in the semiconductor device. For semiconductor applications, this compound of very high purity, typically 5N (99.999%) or 6N (99.9999%), is required.[3][4]

The MOCVD/MOVPE Process: A Workflow Overview

The MOCVD/MOVPE process is a complex interplay of gas-phase and surface-phase chemical reactions. The following diagram illustrates a typical workflow for the growth of a compound semiconductor using this compound.

MOCVD_Workflow cluster_Precursor_Delivery Precursor Delivery System cluster_Reactor MOCVD Reactor cluster_Process_Steps Growth Process P_Source This compound (PH3) Cylinder MFCs Mass Flow Controllers P_Source->MFCs MO_Source Metalorganic (e.g., TMIn) Bubbler MO_Source->MFCs Carrier_Gas Carrier Gas (H2 or N2) Carrier_Gas->MFCs Gas_Inlet Gas Inlet/Showerhead MFCs->Gas_Inlet Precise gas mixture Susceptor Heated Susceptor with Substrate Gas_Inlet->Susceptor Exhaust Exhaust System Susceptor->Exhaust Substrate_Prep Substrate Preparation & Loading Heating Heating to Growth Temperature Substrate_Prep->Heating Growth Epitaxial Growth Heating->Growth Cooling Cooling Down Growth->Cooling Unloading Wafer Unloading Cooling->Unloading

A typical MOCVD/MOVPE workflow for compound semiconductor growth.

Experimental Protocols: MOCVD of InP and GaP

Detailed experimental parameters are crucial for achieving high-quality epitaxial layers. The following tables summarize typical growth parameters for InP and GaP using this compound in an MOCVD system.

Indium Phosphide (InP) Growth Parameters
ParameterTypical ValueReference(s)
Group III Precursor Trimethylindium (TMIn) or Triethylindium (TEIn)[5]
Group V Precursor This compound (PH₃)[5]
Substrate InP, Si[6][7]
Growth Temperature 500 - 650 °C[8]
Reactor Pressure Low Pressure (LP-MOCVD) or Atmospheric Pressure[5]
V/III Ratio 1.5 - 500[8][9]
Carrier Gas H₂ or N₂[8]
Gallium Phosphide (GaP) Growth Parameters
ParameterTypical ValueReference(s)
Group III Precursor Trimethylgallium (TMGa) or Triethylgallium (TEG)[10]
Group V Precursor This compound (PH₃)[10]
Substrate Si, GaP[10][11][12]
Growth Temperature 700 - 900 °C[10]
Reactor Pressure 100 - 300 Torr[10]
V/III Ratio > 1000[10]
Carrier Gas H₂[11]

Chemical Pathways: this compound Decomposition and Phosphorus Incorporation

The conversion of gaseous this compound to solid phosphorus in the semiconductor lattice involves a series of chemical reactions, including gas-phase pyrolysis and surface-mediated processes.

This compound Pyrolysis

This compound is thermally stable at low temperatures but decomposes at the elevated temperatures used in MOCVD.[13] The decomposition of this compound is a critical step that releases reactive phosphorus species.

Phosphine_Decomposition PH3_gas PH3 (gas) PH2_gas PH2 (gas) PH3_gas->PH2_gas + H PH_gas PH (gas) PH2_gas->PH_gas + H P_gas P (gas) PH_gas->P_gas + H H2_gas H2 (gas)

Simplified gas-phase decomposition pathway of this compound.
Surface Reactions and Incorporation

On the heated substrate surface, the phosphorus-containing species adsorb and react with the Group III species to form the III-V compound. For InP growth, this compound can initially form a dative bond with surface indium atoms.[14] This is followed by dissociation and incorporation of phosphorus into the crystal lattice.

Surface_Reaction cluster_GasPhase Gas Phase cluster_Surface Substrate Surface TMIn_gas TMIn (gas) In_adsorbed Adsorbed In species TMIn_gas->In_adsorbed Adsorption & Decomposition PHx_gas PHx (gas, x=1,2,3) P_adsorbed Adsorbed P species PHx_gas->P_adsorbed Adsorption & Decomposition InP_lattice InP Crystal Lattice In_adsorbed->InP_lattice P_adsorbed->InP_lattice

Simplified surface reaction pathway for InP growth.

Safety Considerations and Alternative Precursors

This compound is a highly toxic, flammable, and pyrophoric gas, posing significant safety risks.[9][15][16][17][18] Inhalation can be fatal, and it has a low permissible exposure limit.[9][17] These hazards have driven the development of safer, alternative liquid-source phosphorus precursors.

Comparison of Phosphorus Precursors
PrecursorChemical FormulaPhysical StateToxicityPyrolysis TemperatureReference(s)
This compound PH₃GasHigh~700 °C (50% decomposition)[8]
Tertiarybutylthis compound (TBP) C₄H₁₁PLiquidLower than PH₃~450 °C (50% decomposition)[8]
Tris(diethylamino)this compound C₁₂H₃₀N₃PLiquidLow-[19]
Triarylsilylphosphines (Ar₃Si)₃PSolid/Liquid--[13]
Logical Workflow for Precursor Selection

The choice of a phosphorus precursor involves a trade-off between safety, cost, purity, and the specific requirements of the semiconductor device.

Precursor_Selection Start Define Growth Requirements (Material, Quality, Cost) Safety Safety Constraints Start->Safety This compound This compound (PH3) Safety->this compound Strict safety protocols in place Alternatives Alternative Precursors (e.g., TBP) Safety->Alternatives High priority on minimizing risk High_Purity High Purity & Established Process? This compound->High_Purity Lower_Temp Lower Growth Temperature Desired? Alternatives->Lower_Temp High_Purity->Alternatives No Select_PH3 Select this compound High_Purity->Select_PH3 Yes Lower_Temp->Select_PH3 No, and high purity is critical Select_Alt Select Alternative Precursor Lower_Temp->Select_Alt Yes

Decision workflow for selecting a phosphorus precursor.

Conclusion

This compound remains a cornerstone precursor in the MOCVD/MOVPE growth of high-quality compound semiconductors due to its high purity and well-established processes. However, its significant toxicity necessitates stringent safety measures and has spurred the investigation of safer, alternative phosphorus sources. The choice of precursor ultimately depends on a careful evaluation of the specific application's requirements, balancing performance, safety, and cost. As the demand for advanced optoelectronic devices continues to grow, further research into novel and improved phosphorus precursors will be crucial for the advancement of semiconductor technology.

References

Biological Synthesis of Phosphine in Anaerobic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃), a highly toxic and reactive gas, has been detected in various anaerobic environments, suggesting a biological origin. This technical guide provides an in-depth overview of the current understanding of microbial this compound synthesis, focusing on the core biochemical pathways, quantitative data from key studies, and detailed experimental protocols for its investigation. While the precise enzymatic machinery remains an active area of research, evidence points towards two primary hypothetical pathways: the reduction of phosphate and the disproportionation of phosphite. This document aims to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development by summarizing the existing knowledge and providing practical guidance for future studies into this unique metabolic process.

Introduction

The presence of this compound in anaerobic niches such as sewage sludge, landfills, and the gastrointestinal tracts of animals has long puzzled scientists.[1][2] While abiotic formation is possible under certain conditions, a growing body of evidence supports the role of microorganisms in its biosynthesis.[3][4] Understanding the biological pathways of this compound production is not only crucial for elucidating its role in the global phosphorus cycle but also holds potential for applications in various fields, including bioremediation and potentially as a novel target or indicator in drug development research. This guide synthesizes the current knowledge on the anaerobic biosynthesis of this compound, with a focus on the underlying biochemistry, quantitative production data, and the methodologies to study this phenomenon.

Hypothesized Biosynthetic Pathways

The exact enzymatic pathways for microbial this compound production are yet to be fully elucidated. However, two primary hypotheses have emerged from thermodynamic and experimental studies: the direct reduction of phosphate and the disproportionation of phosphite.[5] It is plausible that different microorganisms utilize distinct pathways depending on the environmental conditions and their metabolic capabilities.

Phosphate Reduction Pathway

This proposed pathway involves the multi-step reduction of phosphate (PO₄³⁻), the most oxidized and abundant form of phosphorus, to this compound (PH₃). This process is energetically demanding and requires a significant input of electrons, typically from electron donors like hydrogen (H₂) or reduced organic compounds.[6] The overall reaction can be summarized as:

H₂PO₄⁻ + H⁺ + 4H₂ → PH₃ + 4H₂O[6]

The activity of dehydrogenase enzymes has been positively correlated with this compound production, suggesting their role in providing the necessary reducing power in the form of NADH.[6] While the specific reductases and intermediate phosphorus compounds have not been identified, this pathway is thought to be a key mechanism in some this compound-producing bacteria.

Phosphite Disproportionation Pathway

An alternative hypothesis involves the disproportionation of phosphite (HPO₃²⁻), a less oxidized form of phosphorus. In this scenario, some microorganisms may first reduce phosphate to phosphite, which is then disproportionated by the same or different microbes into phosphate and this compound.[5] Thermodynamic calculations suggest that this two-step process, involving the coupling of phosphate reduction to NADH oxidation, could be energetically favorable in specific anaerobic environments.[7]

Quantitative Data on this compound Production

Quantitative data on microbial this compound production varies significantly depending on the microbial species, culture conditions, and analytical methods used. The following tables summarize key findings from studies on pure and mixed anaerobic cultures.

Table 1: this compound Production by Pure and Mixed Microbial Cultures

Microbial Species/ConsortiumCulture ConditionsThis compound ConcentrationReference
Pseudescherichia sp. SFM4Anaerobic digestion, optimal N, C, P loads, pH 7.47Up to 26 mg/m³[2]
Pseudescherichia sp. SFM4 (with EPS)Anaerobic culture, 48 hours100 mg/m³[8]
Pseudescherichia sp. SFM4 (control)Anaerobic culture, 48 hours60 mg/m³[8]
Mixed anaerobic sludgeAnaerobic digestionUp to 300 mg/m³[2]
Mixed acid and butyric acid fermentersAnaerobic mixed culture from animal fecesDetected in headspace[4]
Escherichia coliMonoseptic anaerobic cultureDetected in headspace[4]
Salmonella gallinarumMonoseptic anaerobic cultureDetected in headspace[4]
Salmonella arizonaeMonoseptic anaerobic cultureDetected in headspace[4]
Clostridium sporogenesMonoseptic anaerobic cultureDetected in headspace[4]
Clostridium acetobutyricumMonoseptic anaerobic cultureDetected in headspace[4]
Clostridium cochliariumMonoseptic anaerobic cultureDetected in headspace[4]

Table 2: Influence of Environmental Factors on this compound Production in Anaerobic Sludge

FactorConditionEffect on this compound ProductionReference
pH Acidic conditions (pH 5)More favorable for free this compound production (86.42 ng/m³)[1]
pH 6Maximum matrix-bound this compound (3.30 ng/kg wet sludge)[1]
pH 7Reduced free this compound production (18.53 ng/m³)[1]
Hydrogen Addition of pure hydrogen44% increase in this compound production by Pseudescherichia sp. SFM4[5]
Electron Donors Glucose, yeast extractGreatly increased this compound content[9]

Experimental Protocols

Investigating the biological production of this compound requires specialized anaerobic culturing techniques and sensitive analytical methods. The following sections provide detailed methodologies based on published studies.

Culture of this compound-Producing Microorganisms

This protocol is adapted from studies on Pseudescherichia sp. SFM4.[5]

4.1.1. Growth Medium

A modified culture medium for promoting this compound production can be prepared as follows:

  • Glucose: 250 mg/L

  • KH₂PO₄: 20 mg/L

  • K₂HPO₄·3H₂O: 40 mg/L

  • NH₄Cl: 38 mg/L

  • Ascorbic acid: 50 mg/L

  • Trace elements solution: 1 mL/L

Trace Elements Stock Solution:

  • NTA: 1.5 g/L

  • MgSO₄·7H₂O: 0.3 g/L

  • FeSO₄·7H₂O: 0.1 g/L

  • NaCl: 1 g/L

  • CoCl₂·6H₂O: 0.1 g/L

  • CaCl₂: 0.1 g/L

  • ZnSO₄·7H₂O: 0.1 g/L

  • CuSO₄·5H₂O: 0.01 g/L

  • KAl(SO₄)₂·12H₂O: 0.01 g/L

  • H₃BO₃: 0.01 g/L

  • Na₂MoO₄·2H₂O: 0.1 g/L

Preparation:

  • Dissolve all components in deionized water.

  • Deoxygenate the medium by purging with nitrogen gas for 15 minutes.

  • Autoclave at 121°C for 20 minutes.

4.1.2. Inoculum and Culture Conditions

  • The inoculum, which can be an isolated strain like Pseudescherichia sp. SFM4 or enriched anaerobic sludge, should constitute approximately 20% (v/v) of the final culture volume.[5]

  • Dispense the medium into anaerobic culture vessels (e.g., serum bottles sealed with rubber stoppers).

  • Inoculate the medium with the prepared culture.

  • Incubate the cultures in the dark under desired temperature conditions (e.g., mesophilic, 30-39°C).[10]

Preparation of Anaerobic Digestion Sludge

This protocol is a general guide for preparing sludge for this compound production experiments.[11][12]

  • Obtain anaerobic digested sludge from a wastewater treatment plant.

  • To simulate a phosphorus-rich environment, the sludge can be mixed with food waste or supplemented with a carbon source (e.g., sodium acetate), a phosphorus source (e.g., KH₂PO₄), and a nitrogen source (e.g., NH₄Cl).[11]

  • The mixture is placed in a batch digester (e.g., a sealed plastic drum with gas outlet).

  • Purge the headspace of the digester with an inert gas like nitrogen for at least 2 minutes to ensure anaerobic conditions.[13]

  • Incubate the digester at a constant temperature (e.g., 35°C) in a shaker (e.g., 130 rpm).[13]

  • The pH of the digester should be monitored and maintained within a suitable range (e.g., 6.8-7.4) for anaerobic bacteria, using sodium bicarbonate for adjustment if necessary.[12]

This compound Gas Analysis by Headspace GC-MS

This protocol is based on established methods for this compound residue analysis.[3][7][14][15]

4.3.1. Sample Preparation

  • Collect a known volume of the headspace gas from the culture vessel using a gas-tight syringe.

  • For the analysis of dissolved or matrix-bound this compound, a sample of the culture medium or sludge is required. Acidification is used to release the bound this compound.

  • Place a known weight or volume of the liquid or sludge sample into a headspace vial.

  • Add a solution of 5% sulfuric acid to the vial to a final volume (e.g., 15 mL).[3]

  • Immediately seal the vial with a rubber septum and crimp cap.

4.3.2. Headspace Analysis

  • Place the prepared vials in a headspace autosampler.

  • Incubate the vials at a specific temperature (e.g., 65°C) with agitation (e.g., 750 rpm) for a set time (e.g., 20 minutes) to allow this compound to partition into the headspace.[16]

4.3.3. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Column: A capillary column suitable for gas analysis, such as an HP-PLOT/Q + PT (30 m x 0.32 mm, 20 µm film thickness).[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 2.2 mL/min).[3]

    • Oven Temperature Program: Start at a low temperature (e.g., 35°C) for a few minutes, then ramp up to a higher temperature (e.g., 100-200°C).[3] For very low concentrations, subambient starting temperatures may be necessary.[14]

    • Injection: Use a splitless or split injection mode, depending on the expected concentration.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for high sensitivity and specificity. Monitor the characteristic ions for this compound, such as m/z 31, 33, and 34.[3]

    • Transfer Line Temperature: Approximately 240°C.[3]

4.3.4. Quantification

  • Prepare a calibration curve using a certified this compound gas standard or by generating this compound from a known amount of a standard like zinc phosphide in an acidic solution.[7]

  • Due to potential matrix effects, matrix-matched calibration or the standard addition method is recommended for accurate quantification in complex samples like sludge.[3]

Visualizations

Hypothetical Metabolic Context for this compound Production

The following diagram illustrates the proposed metabolic context for this compound biosynthesis, linking central carbon metabolism to the provision of precursors and reducing power.

Metabolic_Context Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle Dehydrogenase Dehydrogenase TCA_Cycle->Dehydrogenase NADH NADH (Reducing Power) Dehydrogenase->NADH Putative_Reductase Putative Reductase(s) NADH->Putative_Reductase e- Hydrogen Hydrogen (H2) (Electron Donor) Hydrogen->Putative_Reductase e- Organic_Phosphorus Organic Phosphorus (e.g., with C-P bonds) Phosphatase Phosphatase (phoN, phoD) Organic_Phosphorus->Phosphatase Phosphate Inorganic Phosphate (Pi) Organic_Phosphorus->Phosphate Hydrolysis Phosphatase->Phosphate Phosphate->Putative_Reductase This compound This compound (PH3) Putative_Reductase->this compound

Caption: Hypothetical metabolic pathways supporting this compound biosynthesis in anaerobic bacteria.

Experimental Workflow for this compound Production Analysis

The following diagram outlines the general workflow for studying microbial this compound production, from culture preparation to gas analysis.

Experimental_Workflow cluster_prep Preparation cluster_culture Culturing cluster_sampling Sampling & Analysis cluster_data Data Processing Media_Prep 1. Prepare Anaerobic Growth Medium Anaerobic_Culture 3. Inoculate Medium in Anaerobic Vessel Media_Prep->Anaerobic_Culture Inoculum_Prep 2. Prepare Inoculum (e.g., P. sp. SFM4 culture or anaerobic sludge) Inoculum_Prep->Anaerobic_Culture Incubation 4. Incubate under Controlled Conditions (e.g., 35°C, dark) Anaerobic_Culture->Incubation Gas_Sampling 5. Collect Headspace Gas Sample (Gas-tight syringe) Incubation->Gas_Sampling Liquid_Sampling 6. Collect Liquid/Sludge Sample (for bound this compound) Incubation->Liquid_Sampling HS_GC_MS 8. Headspace GC-MS Analysis Gas_Sampling->HS_GC_MS Acidification 7. Acidify Liquid/Sludge Sample in Headspace Vial Liquid_Sampling->Acidification Acidification->HS_GC_MS Quantification 9. Quantify this compound (using calibration curve) HS_GC_MS->Quantification

Caption: General experimental workflow for the analysis of microbial this compound production.

Conclusion and Future Directions

The biological synthesis of this compound in anaerobic environments is a fascinating and complex process with significant implications for our understanding of phosphorus biogeochemistry. While substantial progress has been made in identifying this compound-producing microorganisms and the environmental conditions that favor its formation, the precise enzymatic pathways remain a critical knowledge gap. Future research should focus on the isolation and characterization of the enzymes responsible for the reduction of phosphorus compounds to this compound. The application of multi-omics approaches, including genomics, transcriptomics, and proteomics, to this compound-producing isolates under different conditions will be instrumental in identifying the genes and proteins involved. A deeper understanding of these pathways could pave the way for novel biotechnological applications and provide new insights into microbial metabolism in anaerobic ecosystems.

References

"organophosphorus compounds derived from phosphine"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Organophosphorus Compounds Derived from Phosphine for Drug Development

Abstract

Organophosphorus compounds, particularly those directly derived from this compound, represent an emerging and versatile class of molecules in medicinal chemistry. Moving beyond traditional phosphates and phosphonates, functional groups such as this compound oxides, sulfides, and their metal complexes are being increasingly explored for therapeutic applications. These compounds offer unique physicochemical properties, including high polarity, metabolic stability, and strong hydrogen-bond accepting capabilities, which can be leveraged to overcome challenges in drug design like poor solubility. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and therapeutic applications of this compound-derived compounds. It details their role as enzyme inhibitors and anticancer agents, explores their modulation of key signaling pathways, and presents relevant experimental protocols and quantitative data for researchers in drug development.

Introduction

Phosphorus is an essential element in biology, most famously as the phosphate backbone of DNA and in the energy currency of the cell, adenosine triphosphate (ATP). In medicinal chemistry, this has translated into a focus on phosphate, phosphonate, and phosphoramide groups.[1] However, compounds where phosphorus is directly bonded to one or more carbon atoms, particularly those derived from this compound (PH₃), have been historically underrepresented in drug discovery projects.[2][3]

Tertiary this compound oxides (R₃P=O), sulfides (R₃P=S), and related derivatives are now gaining significant attention.[4][5] These moieties possess a stable, tetrahedral phosphorus center with a strong hydrogen-bond accepting phosphoryl or thiophosphoryl group.[1] This feature imparts high polarity, leading to dramatically increased aqueous solubility and improved metabolic stability compared to more common functional groups like amides or sulfonamides.[1][3][6] The successful development of Brigatinib, an anticancer drug containing a dimethylthis compound oxide group, has highlighted the therapeutic potential of this class of compounds.[1] This guide serves as a technical resource for scientists, summarizing the synthesis, properties, and biological activities of these promising molecules.

Synthesis of this compound-Derived Compounds

The synthesis of organophosphorus compounds from this compound can be challenging, but various methods have been developed to produce phosphines, this compound oxides, and this compound sulfides.[7]

Tertiary Phosphines

Tertiary phosphines are crucial ligands in catalysis and precursors to other derivatives.[8] Common synthetic strategies include:

  • Reduction of this compound Oxides: This is one of the most common methods for preparing tertiary phosphines, as this compound oxides are often readily available or are stable byproducts of other reactions, like the Wittig reaction.[8][9] A variety of reducing agents can be employed.[10][11]

  • Nucleophilic Substitution: The reaction of metal phosphides with alkyl halides or the coupling of secondary phosphines with aryl halides are established methods for C-P bond formation.[12][13]

  • Hydrophosphination: The addition of a P-H bond across an unsaturated C-C bond, often catalyzed by a metal complex, provides direct access to functionalized phosphines.[13]

This compound Oxides

This compound oxides are the most explored class in recent medicinal chemistry efforts.

  • Oxidation of Tertiary Phosphines: The most straightforward method is the oxidation of the corresponding tertiary this compound using reagents like oxygen, hydrogen peroxide (H₂O₂), or m-CPBA.[8][9]

  • Palladium-Mediated C-P Coupling: A general and practical approach involves the palladium-catalyzed coupling of (hetero)aryl halides with dimethylthis compound oxide (HP(O)Me₂), which allows for the direct installation of the desired functional group.[14]

  • Wittig Reaction-Based Synthesis: While often considered a byproduct, the Wittig reaction can be adapted for the deliberate synthesis of tertiary this compound oxides. Quaternary phosphonium salts react with aldehydes to yield the target this compound oxides in good yields.[15]

This compound Sulfides

This compound sulfides are typically stable, crystalline solids used as protected intermediates or as bioactive molecules themselves.[4] They are most commonly prepared by the direct reaction of a tertiary this compound with elemental sulfur (S₈).[16][17]

Physicochemical Properties and Impact on Drug Design

The incorporation of this compound-derived functional groups, particularly the this compound oxide moiety, has a profound impact on a molecule's properties, making them valuable tools for medicinal chemists.[3][6]

  • Polarity and Solubility: The P=O bond is highly polar, making this compound oxides strong hydrogen bond acceptors.[1] This significantly increases the aqueous solubility of parent compounds. For example, incorporating a dimethylthis compound oxide (-P(O)Me₂) group into the antihypertensive drug prazosin was shown to improve its solubility profile.[1][14]

  • Lipophilicity: Concurrently with increasing solubility, the high polarity of the this compound oxide group leads to a decrease in lipophilicity (LogD/LogP).[1] This can be advantageous for optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) properties.

  • Metabolic Stability: The P-C bond is generally robust and resistant to metabolic cleavage. As a result, this compound oxide analogs often exhibit improved metabolic stability, for instance, showing an increased half-life in human liver microsomes.[1][3]

  • Permeability: The high polarity that benefits solubility can sometimes come at the cost of reduced cell permeability.[3][6] This represents a key optimization challenge that must be balanced during the drug design process.

Applications in Drug Development and Medicinal Chemistry

The unique properties of this compound-derived compounds have led to their successful application in various therapeutic areas, most notably in oncology.

Enzyme Inhibition
  • Kinase Inhibitors: The anaplastic lymphoma kinase (ALK) inhibitor Brigatinib is a prime example of a successful drug featuring a this compound oxide group. The introduction of this moiety was critical for improving the activity and selectivity of the compound, leading to its approval for treating ALK-positive non-small cell lung cancer (NSCLC).[1]

  • Topoisomerase I Inhibitors: this compound oxide derivatives of indenoquinoline have been synthesized and shown to be potent inhibitors of human Topoisomerase I (TOP1), a key enzyme in DNA replication and a target for cancer therapy. These compounds demonstrated higher inhibition than the standard drug camptothecin (CPT) at certain incubation times and showed promising cytotoxicity against cancer cell lines with no effect on non-cancerous cells.[18][19]

  • Other Enzymes: this compound-metal complexes have been shown to inhibit antioxidant enzymes like thioredoxin reductase (TrxR) and glutathione peroxidase (GPx), which are often overexpressed in cancer cells and contribute to drug resistance.[20] Phosphinic acids and phosphonates are also effective mimics of tetrahedral transition states, making them potent inhibitors of enzymes like peptidases and lipases.[21][22]

Anticancer Agents

Beyond specific enzyme targets, numerous this compound-derived compounds exhibit broad antiproliferative activity.

  • Phosphinanes: Six-membered phosphorus heterocycles known as phosphinanes have been developed as anticancer agents. Certain derivatives showed potent cytotoxicity against colon and prostate cancer cell lines, in some cases exceeding the performance of cisplatin, by inducing late-stage apoptosis.[2]

  • Metal-Phosphine Complexes: Gold(I) and silver(I) this compound complexes are a well-studied class of anticancer agents.[23][24] They are believed to exert their effects through multiple mechanisms, including the induction of apoptosis.[25] The nature of the this compound ligand is critical in modulating the anticancer activity of these complexes.[24]

Key Signaling Pathways Modulated by this compound-Derived Compounds

Organophosphorus compounds can exert their biological effects by interfering with critical intracellular signaling pathways, often leading to apoptosis, oxidative stress, or inflammation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38-MAPK, are central to regulating cellular processes like growth, differentiation, and death.[26] Exposure to various organophosphorus compounds can induce the activation of these pathways, which in turn leads to increased oxidative stress and apoptosis in different tissues.[26][27] The balance between the pro-survival signals of ERK1/2 and the pro-apoptotic signals of JNK and p38 often determines the cell's fate.[26]

MAPK_Pathway OP Organophosphorus Compound Stress Cellular Stress OP->Stress Receptor Cell Surface Receptor Stress->Receptor activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MAPK ERK / JNK / p38 MEK->MAPK Nucleus Nucleus MAPK->Nucleus translocates to Response Apoptosis & Oxidative Stress Nucleus->Response triggers

Caption: Organophosphorus compound-induced MAPK signaling cascade.
Neurotrophin Receptor and PI-3K/Akt Pathway

Some neuropathic organophosphorus compounds can interfere with neurotrophin signaling.[28] They can alter the phosphorylation status of receptors like p75 and TrkA. While both neuropathic and non-neuropathic organophosphorus compounds can cause activation of the pro-survival PI-3K/Akt pathway, neuropathic compounds may preferentially activate the p75 receptor, which can contribute to apoptosis.[28]

PI3K_Akt_Pathway OP Neuropathic OP Compound p75 p75 Receptor OP->p75 preferentially activates NGF Neurotrophins (e.g., NGF) TrkA TrkA Receptor NGF->TrkA binds NGF->p75 binds PI3K PI-3K TrkA->PI3K Death Apoptosis p75->Death Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Modulation of neurotrophin receptor signaling by OPs.
Cholinergic Pathway and Inflammation

The classic mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[29] This leads to an accumulation of acetylcholine (ACh) and overstimulation of its receptors (nAChR and mAChR). This overstimulation can cause a massive influx of calcium (Ca²⁺), leading to mitochondrial reactive oxygen species (ROS) production and the activation of inflammatory pathways like NF-κB, ultimately increasing the expression of pro-inflammatory cytokines.[29]

Cholinergic_Pathway OP Organophosphorus Compound AChE Acetylcholinesterase (AChE) OP->AChE inhibits ACh Acetylcholine (ACh) Accumulation AChE->ACh leads to Receptors nAChR / mAChR Overstimulation ACh->Receptors Ca Increased Intracellular Ca²⁺ Receptors->Ca ROS Mitochondrial ROS Ca->ROS NFkB NF-κB Activation Ca->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines promotes transcription

Caption: Inflammatory signaling via the cholinergic pathway.

Experimental Protocols

Protocol 1: General Synthesis of a Tertiary this compound Oxide via Oxidation

This protocol is based on the common method of oxidizing a tertiary this compound.[9]

  • Dissolution: Dissolve the starting tertiary this compound (e.g., triphenylthis compound) in a suitable solvent such as dichloromethane (DCM) or acetone in a round-bottom flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

  • Oxidant Addition: Add the oxidizing agent (e.g., 30% hydrogen peroxide solution) dropwise to the stirred solution. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a reducing agent (e.g., saturated sodium sulfite solution) to destroy excess peroxide. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure tertiary this compound oxide.

Protocol 2: General Synthesis of an Aryl-Substituted this compound Oxide via Pd-Catalyzed C-P Coupling

This protocol is based on modern cross-coupling methods for direct P-C bond formation.[14]

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (bromide or iodide), dimethylthis compound oxide (HP(O)Me₂), a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., Xantphos), and a base (e.g., K₂CO₃).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed solvent such as dioxane or toluene via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the desired aryl-phosphine oxide.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.[20]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: Synthesis Yields for Selected Reactions

Reaction Type Reactants Product Yield (%) Reference(s)
PH₃ Oxidation This compound, Benzoquinone, Alcohol Trialkylphosphate 80 - 100 (Conversion) [30][31]

| Wittig-based Synthesis | Quaternary Phosphonium Salts, Aldehydes | Aryldiphenylthis compound Oxides | 27 - 90 |[15] |

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Selected Compounds

Compound Class Specific Compound Cell Line(s) IC₅₀ (µM) Reference(s)
Phosphinane Derivative 11 SW480, SW620, HCT116, PC3 4.4 - 6.3 [2]
Silver(I) this compound Complex Ag-HT-29 Complex 1 HT-29 (Colorectal) 7.49 [25]

| Platinum Drug (Reference) | Cisplatin | Multiple | ~2.0 |[25] |

Table 3: Enzyme Inhibition Data for Selected Metal-Phosphine Complexes

Complex Target Enzyme Cell Line Inhibition (%) Reference(s)
[PdCl₂((CH₂OH)₂PCH₂)₂NCH₃] (C1) Thioredoxin Reductase (TrxR) A549 55.26 [20]
[RuCl₂(((CH₂OH)₂PCH₂)₂NCH₃)₂] (C2) Thioredoxin Reductase (TrxR) A549 29.62 [20]

| [PtCl₂((Ph₂PCH₂)₂NCH₃)(timin)₂] (C3) | Thioredoxin Reductase (TrxR) | A549 | 69.74 |[20] |

Conclusion

Organophosphorus compounds derived from this compound, especially this compound oxides, are proving to be highly valuable scaffolds in modern drug discovery. Their ability to enhance solubility and metabolic stability provides a powerful strategy for optimizing lead compounds. The clinical success of Brigatinib has validated this approach and spurred further interest in exploring the vast chemical space of this compound-derived molecules. With demonstrated efficacy as kinase inhibitors, topoisomerase inhibitors, and broad-spectrum anticancer agents, these compounds hold significant promise for the development of next-generation therapeutics. Future research will likely focus on refining their synthesis, expanding their therapeutic applications, and carefully balancing their unique physicochemical properties to maximize efficacy and drug-like characteristics.

References

Methodological & Application

Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of phosphine ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. It is designed to serve as a practical guide for researchers, scientists, and professionals in drug development, offering insights into ligand selection, quantitative performance data, and detailed experimental protocols for key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings.

Introduction to this compound Ligands

This compound ligands are crucial components of palladium catalysts, profoundly influencing their stability, activity, and selectivity. The electronic and steric properties of these ligands can be finely tuned to optimize reaction outcomes. Generally, electron-rich and sterically bulky this compound ligands are highly effective as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. The evolution of this compound ligands from simple triarylphosphines to sophisticated dialkylbiaryl phosphines has significantly expanded the scope of palladium-catalyzed cross-coupling reactions, enabling the use of more challenging substrates like aryl chlorides under milder conditions.[1]

Data Presentation: Comparative Performance of this compound Ligands

The selection of an appropriate this compound ligand is critical for the success of a cross-coupling reaction. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of different ligands in specific Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand significantly impacts the reaction's efficiency, especially with less reactive aryl chlorides.

Table 1: Comparison of this compound Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SPhos 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene1001895[2]
XPhos 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene1001892[2]
RuPhos 2 mol% Pd(OAc)₂, 4 mol% LigandK₃PO₄Toluene1001888[3]
PPh₃ 5 mol% Pd(PPh₃)₄Na₂CO₃Toluene/H₂O802475[2]

Note: Yields are illustrative and can vary based on specific reaction conditions and substrate purity.

Table 2: Comparison of Biaryl this compound Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides

LigandSubstrate 1Substrate 2Catalyst Loading (mol%)BaseSolventYield (%)Reference
Phobane-based (1) 2-chloro-N-methyl-pyridin-4-amine4-methoxyphenylboronic acid1K₃PO₄Dioxane97[4]
Cg-based (3) 2-chloro-N-methyl-pyridin-4-amine4-methoxyphenylboronic acid1K₃PO₄Dioxane93[4]
Cy-based (5) 2-chloro-N-methyl-pyridin-4-amine4-methoxyphenylboronic acid1K₃PO₄Dioxane95[4]
tBu-based (7) 2-chloro-N-methyl-pyridin-4-amine4-methoxyphenylboronic acid1K₃PO₄Dioxane44[4]

Ligand numbering corresponds to the referenced literature.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, widely used in the pharmaceutical industry. The performance of various Buchwald ligands in the amination of 4-chlorotoluene with morpholine is presented below.

Table 3: Comparison of Buchwald Ligands in the Amination of 4-Chlorotoluene with Morpholine

LigandCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos 1.5 mol% Pd₂(dba)₃, 3.0 mol% LigandNaOtBuToluene100694[5]
tBuXPhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane80177[6]
DavePhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane80184[6]
SPhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane801>99[6]
BrettPhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane801>99[6]
RuPhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane801>99[6]
JohnPhos 1 mol% Pd₂(dba)₃, 2 mol% LigandNaOtBuDioxane80131[6]

dba = dibenzylideneacetone

Experimental Protocols

Detailed experimental procedures are essential for the successful execution and reproducibility of cross-coupling reactions. The following are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is adapted from procedures utilizing bulky, electron-rich this compound ligands like SPhos.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, and wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride using XPhos

This protocol describes the coupling of 4-chlorotoluene with morpholine.[5]

Materials:

  • 4-Chlorotoluene (4.22 mmol, 1.0 equiv.)

  • Morpholine (6.33 mmol, 1.5 equiv.)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.0633 mmol, 1.5 mol%)

  • XPhos (0.127 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (8.44 mmol, 2.0 equiv.)

  • Toluene (5 mL)

Procedure:

  • In a 2-necked flask under a nitrogen atmosphere, charge Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Add toluene and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene and morpholine in one portion.

  • Stir the resulting mixture at reflux for 6 hours.

  • Cool the reaction mixture to room temperature and quench with water (10 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the product.

Protocol 3: Heck Reaction of Iodobenzene and Styrene using a Triphenylthis compound Ligand

This protocol is a classic example of the Heck reaction.[7]

Materials:

  • Iodobenzene (10 mmol)

  • Styrene (12 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.1 mmol, 1 mol%)

  • Triphenylthis compound (PPh₃) (0.4 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (15 mmol)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a reaction flask, add iodobenzene, styrene, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add DMF as the solvent.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by distillation or recrystallization to obtain stilbene.

Visualizations: Catalytic Cycles and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanisms and workflows discussed.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix R-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R-Pd(II)L_n-R' transmetalation->pdiir r_bory R'-B(OR)₂ r_bory->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)L_n-X oxidative_addition->pdiix amine_coordination Amine Coordination pdiix->amine_coordination amide_complex [Ar-Pd(II)L_n(HNR₂)]⁺X⁻ amine_coordination->amide_complex amine R₂NH amine->amine_coordination base Base deprotonation Deprotonation base->deprotonation amide_complex->deprotonation amido_complex Ar-Pd(II)L_n(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Catalytic cycle for the Buchwald-Hartwig amination.

Heck_Reaction_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pdiix R-Pd(II)L_n-X oxidative_addition->pdiix olefin_coordination Olefin Coordination pdiix->olefin_coordination migratory_insertion Migratory Insertion olefin_coordination->migratory_insertion olefin Alkene olefin->olefin_coordination insertion_product R-CH₂-CH(R')-Pd(II)L_n-X migratory_insertion->insertion_product beta_hydride_elimination β-Hydride Elimination insertion_product->beta_hydride_elimination product_complex [HPd(II)L_n(Alkene)]⁺X⁻ beta_hydride_elimination->product_complex product_complex->pd0 Regeneration product Substituted Alkene product_complex->product base Base base->pd0

Catalytic cycle for the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

General experimental workflow for cross-coupling reactions.

Conclusion

The judicious selection of this compound ligands is paramount to the success of palladium-catalyzed cross-coupling reactions. The data and protocols presented herein provide a foundation for researchers to make informed decisions in their synthetic endeavors. The continued development of novel this compound ligands will undoubtedly lead to even more efficient and versatile catalytic systems for the synthesis of complex molecules.

References

Application Notes and Protocols for Chiral Phosphine Ligands in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a cornerstone of modern synthetic chemistry, enabling the stereoselective synthesis of chiral molecules, which are pivotal in the pharmaceutical, agrochemical, and fine chemical industries. The efficacy of this process hinges on the choice of the chiral catalyst, where chiral phosphine ligands complexed with transition metals (e.g., Rhodium, Ruthenium, Iridium) play a preeminent role. These ligands create a chiral environment around the metal center, directing the hydrogenation to one face of a prochiral substrate, thereby yielding a product with high enantiomeric purity.[1][2][3]

This document provides detailed application notes, comparative data, and experimental protocols for the use of prominent chiral this compound ligands in asymmetric hydrogenation.

Ligand Classes and Applications

Chiral this compound ligands are broadly classified based on their structure, which dictates their steric and electronic properties and, consequently, their catalytic performance. Key classes include atropisomeric biaryl phosphines (e.g., BINAP), ferrocene-based phosphines (e.g., Josiphos, Walphos), and phospholanes (e.g., DuPhos). Each class exhibits unique advantages for specific substrate types, such as ketones, olefins, and imines.

Application Note 1: Asymmetric Hydrogenation of Ketones

The reduction of prochiral ketones to chiral alcohols is a frequent challenge in the synthesis of active pharmaceutical ingredients. Ruthenium complexes of chiral dithis compound ligands are particularly effective for this transformation.[4]

Recommended Ligands:

  • BINAP and its derivatives (e.g., Tol-BINAP): Often used with Ru(II) precursors, these ligands are highly effective for the hydrogenation of β-ketoesters and aromatic ketones.[5][6][7]

  • Josiphos: Rh(III) complexes bearing Josiphos ligands have shown high efficiency in the asymmetric hydrogenation of aryl perfluoroalkyl ketones.[8]

  • Walphos: Analogues of Walphos have been successfully employed in the Ru-catalyzed hydrogenation of ketones.[9]

Application Note 2: Asymmetric Hydrogenation of Olefins

The enantioselective hydrogenation of C=C double bonds is critical for the synthesis of chiral alkanes. Rhodium and Ruthenium catalysts are commonly employed for this purpose.

Recommended Ligands:

  • DuPhos and BPE: Rhodium complexes of DuPhos and BPE ligands are highly active for the hydrogenation of enamides and other functionalized olefins, often achieving high turnover numbers.[10][11][12]

  • BINAP: Ru(II)-BINAP catalysts are effective for the hydrogenation of α,β-unsaturated carboxylic acids.[13]

Application Note 3: Asymmetric Hydrogenation of Imines

The synthesis of chiral amines via the asymmetric hydrogenation of imines is a vital transformation in medicinal chemistry. Iridium catalysts have demonstrated remarkable success in this area.

Recommended Ligands:

  • Josiphos: Iridium complexes with Josiphos-type ligands are highly effective for the hydrogenation of N-aryl imines, yielding chiral amines with excellent enantioselectivity.[14][15][16][17]

Quantitative Data Summary

The following tables summarize the performance of selected chiral this compound ligands in the asymmetric hydrogenation of various substrates.

Table 1: Asymmetric Hydrogenation of Ketones

Ligand/CatalystSubstrateS/C RatioTONTOF (h⁻¹)ee (%)Reference(s)
Ru/PMO-BINAPMethyl acetoacetate1000:1>999-97[5][7]
RuCl₂[(S)-tolbinap][(S,S)-dpen]Acetophenone2000:12000-96[4]
Rh(III)-Josiphos2,2,2-Trifluoroacetophenone100:1100-up to 99[8]
Ru-Walphos analogue2-Methylcinnamic acid---92[9]

Table 2: Asymmetric Hydrogenation of Olefins (Enamides)

Ligand/CatalystSubstrateS/C RatioTONTOF (h⁻¹)ee (%)Reference(s)
(R,R)-Me-BPE-RhN-acetyl α-arylenamidesup to 50,000up to 50,000>5,000>95[10][11]
(S,S)-(Et-DuPhos)-RhVarious enamido olefins500:1500->95[10]
Rh-BisP*Aryl- and alkyl-substituted enamides---up to 99[12]

Table 3: Asymmetric Hydrogenation of Imines

Ligand/CatalystSubstrateS/C RatioTONTOF (s⁻¹)ee (%)Reference(s)
Ir-Josiphos typeAcyclic aromatic N-aryl imines200:1200->99[14][16]
Ir-XyliphosN-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine>7,000,000:1>7,000,000>0.579[15][17]
Ir-Spiro-JosiphosVarious imines----[18]

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Preparation and Asymmetric Hydrogenation of Ketones

This protocol is a representative procedure for the Ru-catalyzed asymmetric hydrogenation of ketones.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral this compound ligand (e.g., (S)-BINAP)

  • Substrate (e.g., methyl acetoacetate)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Base (e.g., potassium tert-butoxide, triethylamine)

  • High-purity hydrogen gas

  • Schlenk flask and standard Schlenk line equipment

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Ruthenium precursor and the chiral this compound ligand to a dry Schlenk flask.

    • Add anhydrous solvent and stir the mixture at the specified temperature for the recommended time to allow for complex formation.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst, add the substrate.

    • If required, add the base solution.

    • Transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere.

  • Hydrogenation:

    • Seal the autoclave and purge with hydrogen gas three to five times.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Stir the reaction mixture vigorously at the specified temperature for the designated time.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography or distillation.

    • Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Enamides using a Rhodium Catalyst

This protocol is a representative procedure for the Rh-catalyzed asymmetric hydrogenation of enamides.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral this compound ligand (e.g., (R,R)-Me-DuPhos)

  • Substrate (e.g., N-acetyl α-arylenamide)

  • Anhydrous solvent (e.g., methanol, THF)

  • High-purity hydrogen gas

  • Schlenk flask and standard Schlenk line equipment

  • High-pressure autoclave (e.g., Parr reactor)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, dissolve the rhodium precursor and the chiral this compound ligand in the anhydrous solvent in a Schlenk flask.

    • Stir the solution at room temperature for 30 minutes to form the catalyst.

  • Reaction Setup:

    • Add the substrate to the catalyst solution.

    • Transfer the reaction mixture to a high-pressure autoclave.

  • Hydrogenation:

    • Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 60-90 psi).

    • Stir the reaction at the specified temperature for the required time (typically 0.5-3 hours).

  • Work-up and Analysis:

    • Vent the hydrogen and concentrate the reaction mixture.

    • Purify the product as necessary.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Purification Metal_Precursor Metal Precursor (e.g., Ru, Rh, Ir) Catalyst Active Chiral Catalyst Metal_Precursor->Catalyst Complexation Ligand Chiral this compound Ligand Ligand->Catalyst Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst Reactor High-Pressure Reactor (Parr Autoclave) Catalyst->Reactor Substrate Prochiral Substrate (Ketone, Olefin, Imine) Substrate->Reactor Product_Mix Reaction Mixture (Chiral Product) Reactor->Product_Mix Stirring, Temp. H2 H₂ Gas H2->Reactor Pressure Purification Purification (Chromatography) Product_Mix->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Final_Product Enantiopure Product Analysis->Final_Product ee% Determination

Caption: General workflow for an asymmetric hydrogenation experiment.

Ligand_Classification Ligands Chiral this compound Ligands Atropisomeric Atropisomeric Biaryl Phosphines Ligands->Atropisomeric Ferrocene Ferrocene-Based Phosphines Ligands->Ferrocene Phospholanes Phospholanes Ligands->Phospholanes BINAP BINAP Atropisomeric->BINAP TolBINAP Tol-BINAP Atropisomeric->TolBINAP Josiphos Josiphos Ferrocene->Josiphos Walphos Walphos Ferrocene->Walphos DuPhos DuPhos Phospholanes->DuPhos BPE BPE Phospholanes->BPE

Caption: Classification of common chiral this compound ligands.

Simplified_Mechanism Catalyst [M(L)] (Active Catalyst) Catalyst_Substrate [M(L)(S)] (Substrate Complex) Catalyst->Catalyst_Substrate + S Substrate Prochiral Substrate (S) Substrate->Catalyst_Substrate Hydride_Complex [H₂M(L)(S)] (Dihydride Complex) Catalyst_Substrate->Hydride_Complex + H₂ H2 H₂ H2->Hydride_Complex Product_Complex [M(L)(P)] (Product Complex) Hydride_Complex->Product_Complex Hydride Insertion Product_Complex->Catalyst - P Product Chiral Product (P) Product_Complex->Product

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

Phosphine-Catalyzed Annulation Reactions: A Detailed Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Phosphine-catalyzed annulation reactions have emerged as a powerful and versatile tool in organic synthesis, enabling the construction of a wide array of carbocyclic and heterocyclic frameworks. These reactions, which are often characterized by their high atom economy, mild reaction conditions, and operational simplicity, have garnered significant attention from the academic and industrial research communities. This document provides a detailed overview of the major classes of this compound-catalyzed annulation reactions, complete with experimental protocols for key transformations and a summary of their synthetic utility.

Introduction to this compound Catalysis in Annulation Reactions

Nucleophilic phosphines are excellent catalysts for annulation reactions due to their ability to act as nucleophiles and initiate the formation of reactive zwitterionic intermediates.[1] The general catalytic cycle typically begins with the nucleophilic addition of a this compound to an activated substrate, such as an allenoate or an allylic carbonate. This generates a phosphonium zwitterion, which then participates in a cycloaddition with a suitable reaction partner. Subsequent intramolecular cyclization and elimination of the this compound catalyst regenerates the catalyst and affords the desired annulated product. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of this compound catalyst, substrates, and reaction conditions.[2]

Common Classes of this compound-Catalyzed Annulation Reactions

The versatility of this compound catalysis allows for a variety of annulation strategies, primarily classified by the number of atoms contributed by each reaction partner to the newly formed ring. The most common classes include [3+2], [4+2], [3+3], and [4+3] annulations.

[3+2] Annulation Reactions

This compound-catalyzed [3+2] annulation reactions are a cornerstone for the synthesis of five-membered rings, which are prevalent motifs in numerous natural products and pharmaceuticals.[3] In these reactions, a three-atom component, typically derived from an allenoate or a modified allylic compound, reacts with a two-atom component, such as an electron-deficient alkene or imine.

General Mechanism:

The reaction is initiated by the nucleophilic attack of the this compound on the γ-carbon of the allenoate, forming a zwitterionic intermediate. This intermediate then acts as a 1,3-dipole and undergoes a [3+2] cycloaddition with an electron-deficient alkene. Subsequent proton transfer and elimination of the this compound catalyst yield the cyclopentene product.

G

Quantitative Data for Representative [3+2] Annulation Reactions:

Entry3-Atom Component2-Atom ComponentCatalyst (mol%)SolventTemp (°C)Yield (%)dr/erReference
1Ethyl 2-methyl-2,3-butadienoateN-TosylbenzaldiminePPh₃ (10)Toluene11085>95:5 dr[4]
2γ-MethylallenoateMaleimidePBu₃ (20)CH₂Cl₂rt92>99:1 dr[5]
3AllenoateArylidenemalononitrileThr-derived this compound (10)Toluenert9598:2 er[3]

Experimental Protocol: Synthesis of 2,5-cis-disubstituted 3-pyrrolines [4][6]

This protocol describes the this compound-catalyzed [3+2] annulation of a modified allylic tert-butyl carbonate with an N-tosylimine.

  • Materials:

    • Modified allylic tert-butyl carbonate (1.0 equiv)

    • N-tosylimine (1.2 equiv)

    • Triphenylthis compound (PPh₃) (10 mol%)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add the N-tosylimine and triphenylthis compound.

    • Add anhydrous toluene to dissolve the solids.

    • Add the modified allylic tert-butyl carbonate to the solution.

    • Stir the reaction mixture at 110 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 3-pyrroline.

[4+2] Annulation Reactions

The [4+2] annulation, or formal Diels-Alder reaction, is a powerful method for the synthesis of six-membered rings. In the context of this compound catalysis, allenoates can serve as four-atom synthons, reacting with various two-atom components.

General Mechanism:

The catalytic cycle is initiated by the nucleophilic addition of the this compound to the allenoate, generating a 1,4-dipolar intermediate. This intermediate then undergoes a [4+2] cycloaddition with a suitable dienophile. Elimination of the this compound catalyst from the resulting cycloadduct furnishes the cyclohexene product.

G

Quantitative Data for Representative [4+2] Annulation Reactions:

Entry4-Atom Component2-Atom ComponentCatalyst (mol%)SolventTemp (°C)Yield (%)drReference
1Ethyl 2-methyl-2,3-butadienoateN-TosylbenzaldiminePBu₃ (20)CH₂Cl₂rt9997:3[7]
2α-AlkylallenoateBenzylidenemalononitrileHMPT (20)Benzenereflux9812:1[8]
3γ-Benzyl allenoate2-Arylidene-1H-indene-1,3(2H)-dionePPh₃ (20)THF6095>99:1[9]

Experimental Protocol: Synthesis of Highly Functionalized Tetrahydropyridines [7]

This protocol details the [4+2] annulation of an ethyl 2-alkyl-2,3-butadienoate with an N-tosylimine.

  • Materials:

    • Ethyl 2-alkyl-2,3-butadienoate (1.0 equiv)

    • N-Tosylaldimine (1.2 equiv)

    • Tri-n-butylthis compound (PBu₃) (20 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a nitrogen-flushed flask, dissolve the N-tosylaldimine in anhydrous dichloromethane.

    • Add the ethyl 2-alkyl-2,3-butadienoate to the solution.

    • Add the tri-n-butylthis compound dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture until the starting materials are consumed, as monitored by TLC.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to yield the tetrahydropyridine derivative.

[3+3] and [4+3] Annulation Reactions

This compound catalysis also enables the synthesis of larger ring systems, such as six- and seven-membered heterocycles, through [3+3] and [4+3] annulation strategies.[10][11] These reactions often involve allenoates as the three- or four-carbon components and react with suitable three-atom partners like azomethine imines or aziridines.[10][12]

General Workflow:

The selection between a [3+3] and a [4+3] pathway can often be directed by the choice of this compound catalyst and the specific substitution pattern of the allenoate. For instance, with aziridines and allenoates, triphenylthis compound (PPh₃) can favor the [3+3] annulation, while alkyl-substituted phosphines can lead to the [4+3] product.[10]

G

Quantitative Data for Representative [4+3] Annulation Reactions:

Entry4-Atom Component3-Atom ComponentCatalyst (mol%)SolventTemp (°C)Yield (%)dr/erReference
1α-Alkyl allenoateAzomethine imineKwon this compound TP-11 (10)CH₂Cl₂rt92>20:1 dr, 96% ee[12]
2AllenoateAziridineMePPh₂ (20)Toluene8075>20:1 dr[10]

Experimental Protocol: Enantioselective [4+3] Cycloaddition of Allenoates and Azomethine Imines [12]

This protocol outlines the synthesis of seven-membered ring-fused tricyclic heterocycles.

  • Materials:

    • α-Substituted allenoate (1.0 equiv)

    • C,N-cyclic azomethine imine (1.2 equiv)

    • Kwon this compound TP-11 (10 mol%)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a solution of the C,N-cyclic azomethine imine in anhydrous dichloromethane, add the Kwon this compound catalyst.

    • Add the α-substituted allenoate to the mixture at room temperature.

    • Stir the reaction until complete consumption of the starting materials is observed by TLC analysis.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to obtain the enantiomerically enriched product.

Conclusion

This compound-catalyzed annulation reactions represent a highly efficient and versatile strategy for the synthesis of diverse and complex cyclic molecules. The ability to control the reaction pathway by tuning the catalyst and substrates makes this methodology particularly attractive for the construction of molecular libraries for drug discovery and for the total synthesis of natural products. The protocols provided herein serve as a practical guide for researchers to explore the vast potential of these powerful transformations. Further advancements in the development of novel chiral this compound catalysts are expected to continue to expand the scope and utility of these reactions in asymmetric synthesis.[13]

References

Protocol for Phosphine Fumigation in Agricultural Research: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the use of phosphine (PH₃) gas as a fumigant in agricultural research settings. This compound is a widely utilized fumigant for the control of stored-product insect pests due to its low cost, ease of application, and minimal residues.[1] However, its effective and safe use requires strict adherence to established protocols to ensure efficacy, prevent the development of insect resistance, and guarantee operator safety.[2]

Principles of this compound Fumigation

This compound is a potent respiratory inhibitor that is toxic to a wide range of stored-product insects at various life stages.[3] Its efficacy is dependent on a critical relationship between concentration, exposure time, and temperature. This relationship is often expressed as the concentration-time product (CT product), measured in parts per million hours (ppm.h).[4] Achieving a target CT product is crucial for successful fumigation and for overcoming insect resistance.[5][6]

The effectiveness of a fumigation treatment is contingent upon maintaining a lethal concentration of this compound for a specified duration.[7] This necessitates fumigating within well-sealed enclosures to prevent gas leakage.[5][8] Monitoring of this compound concentrations throughout the fumigation period is essential to verify that the target concentrations are being maintained.[7][9]

Safety Precautions

This compound gas is highly toxic to humans and other non-target organisms.[3][10] Strict safety protocols must be followed at all times.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a full-face gas mask with a this compound-specific canister, chemical-resistant gloves, and protective clothing when handling this compound-generating products and during gas concentration monitoring.

  • Restricted Use: this compound is a restricted use pesticide.[10] Only trained and certified personnel should handle and apply this compound fumigants.

  • Ventilation: Always handle this compound-generating products in well-ventilated areas, preferably outdoors.[9]

  • Monitoring: Regularly monitor the air in the work area for this compound leaks using appropriate gas detection equipment.[11] The occupational threshold limit value (TLV) for this compound is 0.3 ppm for an 8-hour time-weighted average, and the short-term exposure limit (STEL) is 1 ppm for 15 minutes.[8][12]

  • Placarding: Clearly placard all fumigated areas with warning signs indicating the presence of this compound gas.[9]

  • Residue Disposal: Dispose of spent this compound-generating materials according to the manufacturer's instructions and local regulations. This typically involves deactivation in water in an open, outdoor space.[3]

Data Presentation: Quantitative Fumigation Parameters

The following tables summarize key quantitative data for this compound fumigation, derived from various research and practical guidelines. These values should be considered as starting points and may need to be adjusted based on specific experimental conditions, target pests, and commodity types.

Table 1: Recommended this compound Application Rates and Exposure Times

CommodityTarget Pest(s)This compound FormulationApplication RateTemperature (°C)Minimum Exposure TimeTarget Concentration (ppm)
Cereal GrainsGeneral stored-product insectsAluminum Phosphide (tablets)2-3 tablets per tonne> 25°C7 days300
Cereal GrainsGeneral stored-product insectsAluminum Phosphide (tablets)2-3 tablets per tonne15-25°C10 days200
Bagged Paddy RiceGeneral stored-product insectsAluminum Phosphide2-4 g/tonne Ambient7 daysVaries with dosage
Dried Fruits & NutsGeneral stored-product insectsMagnesium Phosphide (plates)1-2 g/m³> 20°C4 daysNot specified
WheatLesser grain borer (resistant)Aluminum Phosphide15-22 pellets/tonneNot specified4 days~700

Table 2: this compound Concentration and Insect Mortality

Insect SpeciesStrainConcentration (ppm)Exposure Time (h)Mortality (%)
Rhyzopertha dominicaSusceptible7024~80%
Rhyzopertha dominicaResistant70096100%
Tribolium castaneumSusceptible7024~100%
Frankliniella occidentalisAll life stages3.3 g/m³ (~2350 ppm)48100%

Experimental Protocols

Protocol for Fumigation of Stored Grain in a Sealed Silo

This protocol outlines the steps for fumigating a small-scale research silo.

Materials:

  • Gas-tight research silo

  • This compound-generating product (e.g., aluminum phosphide tablets)

  • Personal Protective Equipment (PPE)

  • This compound gas monitoring equipment (e.g., electrochemical sensor or detector tubes)[7][11]

  • Gas sampling lines

  • Warning placards

Procedure:

  • Silo Preparation: Ensure the silo is clean and free of old grain and debris. Seal all potential leak points, including hatches, vents, and seams. Conduct a pressure test to confirm the silo is gas-tight.[8] A well-sealed silo is critical for maintaining this compound concentration.[5]

  • Dosage Calculation: Calculate the required amount of this compound fumigant based on the internal volume of the silo and the target application rate (see Table 1). The fumigant dose is based on the total volume of the space, not the amount of commodity.[2]

  • Fumigant Application:

    • Wearing appropriate PPE, place the calculated number of this compound tablets in a manner that allows for even distribution of the gas. For example, tablets can be placed on a tray at the top of the grain mass or inserted into the grain mass using a probe.[3]

    • Immediately after application, securely seal the silo.

  • Placarding: Place warning signs on all entrances to the silo, indicating that a fumigation is in progress.

  • Monitoring:

    • Use pre-installed gas sampling lines to draw air samples from various locations within the silo (e.g., top, middle, bottom).[13]

    • Measure the this compound concentration at regular intervals (e.g., every 24 hours) using a calibrated this compound monitor.[7]

    • Record the concentration, temperature, and humidity at each time point.

  • Aeration:

    • After the required exposure period, unseal the silo and aerate it using fans to remove the this compound gas.

    • Continue to monitor the this compound concentration within the silo and the surrounding area.

    • The silo can be considered safe to enter when the this compound concentration is below the occupational exposure limit (0.3 ppm).

  • Disposal: Collect and dispose of the spent fumigant residue according to the manufacturer's instructions.[3]

Protocol for Insect Mortality Bioassay

This protocol is used to determine the efficacy of a this compound fumigation treatment.

Materials:

  • Insect cages (small, screened containers)

  • Test insects (known species, life stage, and susceptibility)

  • Control insects (from the same population, not exposed to this compound)

  • Incubator or environmental chamber

  • Food source for the insects

Procedure:

  • Insect Preparation: Place a known number of insects (e.g., 20-50 adults) into each insect cage. Prepare multiple cages for each treatment level and for the control group.

  • Cage Placement: Place the insect cages at various locations within the fumigation enclosure (e.g., silo, fumigation chamber) before introducing the this compound.

  • Fumigation: Conduct the fumigation according to the protocol described in section 4.1.

  • Post-Fumigation:

    • After the aeration period is complete and the enclosure is safe to enter, carefully remove the insect cages.

    • Transfer the insects to clean containers with a fresh food source.

  • Mortality Assessment:

    • Assess insect mortality at specific time points after the fumigation (e.g., 24 hours, 48 hours, and 7 days). A 14-day post-fumigation period is often recommended to account for delayed mortality.[14][15]

    • An insect is considered dead if it does not move when gently prodded with a small brush.

    • Calculate the percentage mortality for each cage, correcting for any mortality observed in the control group using Abbott's formula.

Visualizations

Fumigation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Fumigation Phase A 1. Define Objectives (e.g., efficacy, residue) B 2. Select Fumigation Enclosure (e.g., silo, chamber) A->B C 3. Prepare & Seal Enclosure B->C D 4. Calculate this compound Dosage C->D E 5. Apply this compound Fumigant (with full PPE) D->E F 6. Seal Enclosure & Placard E->F G 7. Monitor Gas Concentration & Temperature F->G H 8. Aerate Enclosure G->H I 9. Conduct Safety Clearance Monitoring H->I J 10. Perform Insect Mortality Bioassay I->J K 11. Analyze Data & Report Findings J->K

Caption: Experimental workflow for a typical this compound fumigation study.

Decision_Process node_action node_action start Start: Plan Fumigation q1 Is the enclosure gas-tight? start->q1 a1_yes Proceed to Dosage Calculation q1->a1_yes Yes a1_no Action: Seal or Repair Enclosure q1->a1_no No q2 Is the temperature above 15°C? a2_yes Select appropriate exposure time q2->a2_yes Yes a2_no Action: Do not fumigate or use alternative method q2->a2_no No q3 Are resistant insect strains suspected? a3_yes Use higher concentration and/or longer exposure q3->a3_yes Yes a3_no Use standard concentration & time q3->a3_no No a1_yes->q2 a1_no->q1 a2_yes->q3 end_fumigate Proceed with Fumigation a3_yes->end_fumigate a3_no->end_fumigate

References

Synthesis and Application of Air-Stable Phosphine Ligands in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of air-stable phosphine ligands in catalytic applications. The focus is on providing practical, reproducible methodologies for the preparation of these valuable ligands and their subsequent use in key cross-coupling reactions.

Introduction

This compound ligands are indispensable in homogeneous catalysis, particularly in transition-metal-catalyzed cross-coupling reactions that form the backbone of modern synthetic chemistry. However, many traditional this compound ligands are sensitive to air, requiring inert atmosphere techniques for their handling and storage. This limitation has driven the development of air-stable this compound ligands that offer greater convenience and robustness in experimental setups. This document details the synthesis of two major classes of air-stable this compound ligands: secondary this compound oxides (SPOs) and this compound-borane adducts. Furthermore, it provides protocols for their application in widely used catalytic reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

I. Synthesis of Air-Stable this compound Ligands

A. Secondary this compound Oxides (SPOs) as Pre-ligands

Secondary this compound oxides are air-stable compounds that exist in equilibrium with their trivalent phosphinous acid tautomer. In the presence of a transition metal, this equilibrium shifts, allowing the SPO to act as a this compound ligand. This section provides a protocol for the synthesis of a common SPO, di-tert-butylthis compound oxide.

Experimental Protocol: Synthesis of Di-tert-butylthis compound Oxide

This protocol describes the synthesis of di-tert-butylthis compound oxide from chloro-di-t-butylthis compound.

Materials:

  • Chloro-di-t-butylthis compound

  • Zinc powder

  • N,N-dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Toluene

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add zinc powder (1.5 equivalents) and N,N-dimethylformamide.

  • Stir the suspension at room temperature.

  • Slowly add chloro-di-t-butylthis compound (1.0 equivalent) dropwise to the suspension.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • After 1 hour, quench the reaction by the dropwise addition of 1 M hydrochloric acid.

  • Add toluene to the mixture and stir.

  • Separate the aqueous and organic layers.

  • The toluene layer, containing the di-t-butylthis compound, is then exposed to air to facilitate oxidation to di-tert-butylthis compound oxide.

  • The product can be purified by column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

B. This compound-Borane Adducts

This compound-borane adducts are another class of air-stable this compound precursors. The borane group protects the this compound from oxidation, and it can be readily removed in situ or in a separate step to generate the free this compound for catalysis. This section provides a protocol for the synthesis of tri-tert-butylthis compound tetrafluoroborate, a salt of the this compound-borane adduct.

Experimental Protocol: Synthesis of Tri-tert-butylthis compound Tetrafluoroborate

This protocol details the synthesis of tri-tert-butylthis compound tetrafluoroborate from phosphorus trichloride and tert-butylmagnesium chloride.

Materials:

  • Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)

  • Lithium bromide (LiBr)

  • Phosphorus trichloride (PCl₃)

  • 2.0 M tert-Butylmagnesium chloride in Et₂O (t-BuMgCl)

  • Hexane

  • 3 M Aqueous tetrafluoroboric acid (HBF₄) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Ethanol

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a dried three-neck flask equipped with an addition funnel and under a nitrogen atmosphere, add CuBr·SMe₂ (0.05 equiv.) and LiBr (0.10 equiv.).

  • Add hexane to the flask.

  • Add PCl₃ (1.0 equiv.) to the suspension and cool the reaction mixture with an ice bath.

  • Slowly add 2.0 M t-BuMgCl in Et₂O (4.0 equiv.) dropwise, maintaining the internal temperature below 8 °C.

  • After the initial addition, warm the flask to room temperature and stir vigorously for 13 hours.

  • Recool the mixture with an ice bath and carefully add 3 M aqueous HBF₄ solution, keeping the internal temperature below 25 °C.

  • Stir the biphasic mixture for 15 minutes and then filter over a pad of Celite.

  • Separate the layers and wash the aqueous layer with hexane.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers with MgSO₄, filter, and evaporate the solvent in vacuo to afford the crude product.

  • Recrystallize the crude product from ethanol to obtain analytically pure tri-tert-butylphosphonium tetrafluoroborate.[1]

Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, ¹¹B NMR, and melting point analysis.

II. Application in Catalysis

Air-stable this compound ligands are highly effective in a variety of cross-coupling reactions. The following protocols detail their use in Suzuki-Miyaura and Buchwald-Hartwig reactions.

A. Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This protocol describes a general procedure using a palladium catalyst with the air-stable biarylthis compound ligand, JohnPhos.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • JohnPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • In a separate flask, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 equiv.) and JohnPhos (0.04 equiv.) in 1,4-dioxane under a nitrogen atmosphere.

  • Add the catalyst solution to the reaction vessel containing the substrates and base.

  • Add water to the reaction mixture.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This protocol provides a general procedure using a palladium catalyst and an air-stable secondary this compound oxide pre-ligand.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Amine

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos (an air-stable biaryl this compound ligand, can be substituted with an SPO)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen gas supply

  • Standard laboratory glassware

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (0.015 equiv.), XPhos (0.03 equiv.), and sodium tert-butoxide (2.0 equiv.).

  • Add toluene to the flask and stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 equiv.) and the amine (1.5 equiv.) to the reaction mixture.

  • Heat the resulting mixture to reflux and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography.

III. Data Presentation

Table 1: Synthesis of Air-Stable this compound Ligands

Ligand/PrecursorStarting Material(s)ReagentsSolventYield (%)Reference
Di-tert-butylthis compound oxideChloro-di-t-butylthis compoundZn, HClDMF~25
Tri-tert-butylthis compound TetrafluoroboratePCl₃, t-BuMgClCuBr·SMe₂, LiBr, HBF₄Hexane75[1]
(S)-tert-Butylmethylthis compound Borane(S)-tert-Butylmethylphosphinous acid boraneMesyl anhydride, Tetrabutylammonium borohydrideCH₂Cl₂High[2]

Table 2: Catalytic Performance of Air-Stable this compound Ligands

ReactionAryl HalideCoupling PartnerLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Suzuki-Miyaura4-ChlorotoluenePhenylboronic acidJohnPhos2 (Pd)K₂CO₃1,4-Dioxane/H₂O100>95
Buchwald-Hartwig Amination4-ChlorotolueneMorpholineXPhos1.5 (Pd)NaOtBuTolueneReflux94
Buchwald-Hartwig Amination4-BromotolueneMorpholineJohnPhos1.0 (Pd)KOtBu1,4-Dioxane100>95[3]
Suzuki-Miyaura2-ChloropyridinePhenylboronic acidPCy₃1 (Pd)K₃PO₄Toluene110High[4]

IV. Visualizations

Synthesis_SPO start Chloro-di-t-butylthis compound intermediate Di-t-butylthis compound start->intermediate Reduction reagents1 Zn, DMF reagents1->start product Di-tert-butylthis compound oxide intermediate->product Oxidation reagents2 Air (O2) reagents2->intermediate

Synthesis of Di-tert-butylthis compound oxide.

Synthesis_Phosphine_Borane start PCl3 + t-BuMgCl intermediate Tri-tert-butylthis compound start->intermediate Grignard Reaction reagents1 CuBr.SMe2, LiBr reagents1->start product Tri-tert-butylthis compound Tetrafluoroborate intermediate->product Protonation/Adduct Formation reagents2 HBF4 reagents2->intermediate

Synthesis of Tri-tert-butylthis compound Tetrafluoroborate.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols: Phosphine Oxide Reduction Methods in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of phosphine oxides to their corresponding phosphines is a fundamental transformation in organic synthesis, particularly in the context of multi-step preparations of complex molecules, ligands for catalysis, and organophosphorus reagents. This compound oxides are often stable, crystalline solids, making them easy to handle and purify. The P=O bond can serve as a protecting group for the trivalent phosphorus atom, preventing unwanted oxidation during synthetic sequences. The efficient and selective removal of this oxygen atom is therefore a critical step in regenerating the desired this compound.

This document provides a comprehensive overview of common and recently developed methods for the reduction of this compound oxides, with a focus on their applicability in multi-step synthesis. Key considerations for method selection include chemoselectivity, stereospecificity, reaction conditions, and scalability.

Data Presentation: Comparison of Key Reduction Methods

The following tables summarize quantitative data for several prominent this compound oxide reduction methods, allowing for a direct comparison of their key features.

Table 1: Silane-Based Reduction Methods

Reducing Agent/SystemTypical ConditionsReaction TimeYield (%)Key Features & Functional Group ToleranceStereochemistry
DPDS (1,3-Diphenyldisiloxane)Toluene or TBAc, 110 °C (additive-free)[1][2]10 min - 24 hUp to 99%[1][2]Highly chemoselective; tolerates aldehydes, nitro, and cyano groups.[1][2]Retention of configuration.[1][2]
DPDS / Brønsted Acid Toluene, Room Temp., 20 mol% BNPA[1][2]1 - 24 hUp to 99%[1][2]Enables room temperature reduction of acyclic this compound oxides.[1][2]Retention of configuration.[1][2]
TMDS / Ti(OiPr)₄ Methylcyclohexane, 100 °C, 10 mol% catalyst[3]5 hHighEffective for triaryl, trialkyl, and dithis compound oxides.[4][3]Retention of configuration.
Oxalyl Chloride / Si₂Cl₆ CH₂Cl₂, Room Temp.< 5 minQuantitativeMetal-free, one-pot procedure; tolerates a wide range of functional groups.[1][5][6]Not specified

Table 2: Hydride-Based and Other Reduction Methods

Reducing Agent/SystemTypical ConditionsReaction TimeYield (%)Key Features & Functional Group ToleranceStereochemistry
DIBAL-H MTBE, Room Temp. to 70 °C[7][8][9][10][11]Minutes to hoursHighEffective for tertiary and secondary this compound oxides; sterics can influence reactivity.[7][9][10]Not specified
MeOTf / LiAlH₄ THF, -60 °C to Room Temp.[12][13][14][15]Not specifiedUp to 94%[12]Particularly useful for optically active P-chirogenic this compound oxides.[12][13][14][15]Inversion of configuration.[12][13][14][15]
BH₃·SMe₂ THF, Room Temp.[16][17]Not specifiedHighConverts secondary this compound oxides directly to this compound-borane adducts.[16][17]Inversion of configuration.[16]
TMEDA / Oxalyl Chloride Acetonitrile, 60 °CNot specifiedUp to 86%Metal-free intermolecular hydride transfer; scalable and safe.[4][18]Not specified

Experimental Protocols

Protocol 1: Chemoselective Reduction using 1,3-Diphenyldisiloxane (DPDS) - Additive-Free

This protocol is adapted from the work of Buonomo, et al.[2]

Materials:

  • Tertiary or secondary this compound oxide

  • 1,3-Diphenyldisiloxane (DPDS)

  • Toluene or tert-butyl acetate (TBAc)

  • 2-dram vial with a Teflon-lined cap

  • Stir bar

  • Heating block or oil bath

Procedure:

  • To a 2-dram vial equipped with a stir bar, add the this compound oxide (1.0 equiv).

  • Add DPDS (1.25 - 1.5 equiv).

  • Add toluene or TBAc to achieve a desired concentration (e.g., 0.1 M).

  • Seal the vial with the Teflon-lined cap.

  • Place the vial in a preheated heating block or oil bath at 110 °C.

  • Stir the reaction mixture for the required time (monitor by TLC or ³¹P NMR, typically 10 minutes to 24 hours).

  • Upon completion, cool the reaction to room temperature.

  • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.

Protocol 2: Mild, One-Pot Reduction using Oxalyl Chloride and Hexachlorodisilane

This protocol is based on the method developed by Procter and co-workers.[1][5][6]

Materials:

  • This compound oxide

  • Oxalyl chloride

  • Hexachlorodisilane (Si₂Cl₆)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Schlenk flask or similar oven-dried glassware

  • Syringes and needles

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the this compound oxide (1.0 equiv).

  • Dissolve the this compound oxide in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 equiv) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the chlorophosphonium salt intermediate can be monitored by ³¹P NMR.

  • Once the activation is complete, add hexachlorodisilane (1.1 equiv) dropwise at room temperature. The reaction is often immediate.[1]

  • Monitor the reduction to the this compound by ³¹P NMR.

  • Upon completion, the volatile components (CH₂Cl₂, SiCl₄) can be removed under reduced pressure to yield the crude this compound, which can be further purified if necessary.[5]

Protocol 3: Stereospecific Reduction with Inversion using Methyl Triflate and LiAlH₄

This protocol is adapted from the work of Imamoto, et al.[12][13][14][15]

Materials:

  • Optically active P-chirogenic this compound oxide

  • Methyl triflate (MeOTf)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask or similar oven-dried glassware

  • Syringes and needles

  • Nitrogen or Argon inert atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the optically active this compound oxide (1.0 equiv).

  • Dissolve the this compound oxide in anhydrous THF.

  • Cool the solution to -60 °C using a dry ice/acetone bath.

  • Slowly add methyl triflate (1.1 equiv) dropwise.

  • Stir the mixture at -60 °C for 30 minutes to form the methoxyphosphonium triflate intermediate.

  • In a separate flask, prepare a solution of LiAlH₄ (1.5 equiv) in anhydrous THF.

  • Slowly add the LiAlH₄ solution to the phosphonium salt solution at -60 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or ³¹P NMR).

  • Carefully quench the reaction by the dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C.

  • Filter the resulting suspension through a pad of Celite, washing with THF.

  • The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by chromatography or crystallization.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start This compound Oxide reduction Addition of Reducing Agent(s) and Solvent start->reduction 1. reaction Stirring at Specified Temperature and Time reduction->reaction 2. workup Quenching, Extraction, Drying reaction->workup 3. purification Column Chromatography or Crystallization workup->purification 4. product Purified this compound purification->product 5.

Caption: General experimental workflow for the reduction of this compound oxides.

reduction_methods cluster_direct Direct Reduction cluster_activation Activation-Reduction phosphine_oxide This compound Oxide silanes Silanes (DPDS, TMDS, etc.) phosphine_oxide->silanes hydrides Hydrides (DIBAL-H, AlH₃) phosphine_oxide->hydrides boranes Boranes (BH₃·SMe₂) phosphine_oxide->boranes activation Activation (e.g., Oxalyl Chloride, MeOTf) phosphine_oxide->activation This compound This compound silanes->this compound hydrides->this compound boranes->this compound intermediate Activated Intermediate (e.g., Chlorophosphonium, Alkoxyphosphonium) activation->intermediate reductant Reducing Agent (e.g., Si₂Cl₆, LiAlH₄) intermediate->reductant reductant->this compound

Caption: Logical relationships between different this compound oxide reduction strategies.

References

Application Notes and Protocols for the In Situ Generation of Phosphine for Laboratory-Scale Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphine (PH₃) is a versatile reagent in organic synthesis, particularly in reactions such as Michael additions and the formation of phosphonium ylides. However, its high toxicity and pyrophoric nature make the storage and handling of this compound gas cylinders a significant safety concern in a laboratory setting. In situ generation of this compound provides a safer and more convenient alternative, allowing for the production of the required amount of gas directly within the reaction setup as needed. This document provides detailed application notes and protocols for two common methods of in situ this compound generation for laboratory-scale reactions: the controlled hydrolysis of calcium phosphide and the thermal decomposition of hypophosphorous acid. Safety procedures, experimental setups, and a representative protocol for a subsequent Michael addition are described.

Introduction

The direct use of this compound gas in laboratory-scale organic synthesis is often hampered by the hazards associated with its handling. This compound is a highly toxic, flammable gas that can ignite spontaneously in air, especially in the presence of impurities like diphosphane (P₂H₄).[1][2] Generating this compound in situ from stable solid or liquid precursors mitigates these risks by avoiding the need for high-pressure gas cylinders and minimizing the amount of free this compound present at any given time. This approach enhances laboratory safety while maintaining the utility of this compound as a potent nucleophile.

The two primary methods detailed in these notes are:

  • Hydrolysis of Metal Phosphides: Solid metal phosphides, such as calcium phosphide (Ca₃P₂), react with water in a controlled manner to produce this compound gas.[3][4] This method is advantageous due to the low cost and stability of the precursor.

  • Thermal Decomposition of Hypophosphorous Acid: Hypophosphorous acid (H₃PO₂), a commercially available solution, undergoes disproportionation upon heating to yield this compound and phosphorous acid.[4][5] This method offers an alternative for situations where a solid precursor is not ideal.

These application notes provide the necessary protocols to safely and effectively implement these in situ generation techniques for various laboratory-scale synthetic applications.

Method Selection and Workflow

The choice of method for in situ this compound generation depends on factors such as the required reaction conditions, the scale of the reaction, and the available laboratory equipment. The following diagram outlines a general workflow for selecting and implementing an appropriate in situ this compound generation protocol.

G Workflow for In Situ this compound Generation start Define Reaction Scale and Conditions precursor_choice Select Precursor start->precursor_choice ca3p2 Calcium Phosphide (Ca₃P₂) - Solid precursor - Controlled hydrolysis precursor_choice->ca3p2 Room temperature generation desired h3po2 Hypophosphorous Acid (H₃PO₂) - Liquid precursor - Thermal decomposition precursor_choice->h3po2 Elevated temperature generation acceptable setup Assemble Generation and Reaction Apparatus (Inert Atmosphere) ca3p2->setup h3po2->setup trap Prepare Quenching Scrubber (e.g., KMnO₄ or H₂O₂ solution) setup->trap generate Generate this compound In Situ trap->generate react Perform Synthetic Reaction (e.g., Michael Addition) generate->react workup Work-up and Quench react->workup

Caption: Logical workflow for selecting and performing in situ this compound generation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Precursor and Reagent Quantities

MethodPrecursorTypical Amount (per 10 mmol of substrate)Generating ReagentTypical Amount
Controlled HydrolysisCalcium Phosphide (Ca₃P₂)1.82 g (10 mmol)Deoxygenated WaterSlow addition
Thermal DecompositionHypophosphorous Acid (H₃PO₂) (50% aq.)3.96 g (30 mmol)Heat130-160 °C

Table 2: Typical Reaction Conditions

ParameterControlled Hydrolysis of Ca₃P₂Thermal Decomposition of H₃PO₂
Temperature Room Temperature130-160 °C
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Pressure AtmosphericAtmospheric
Reaction Time 1-4 hours2-6 hours
Quenching Agent 5% aq. KMnO₄ or 10% aq. H₂O₂5% aq. KMnO₄ or 10% aq. H₂O₂

Experimental Protocols

Extreme caution must be exercised when carrying out these procedures. All operations should be performed in a well-ventilated fume hood.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Inert Atmosphere: All glassware must be oven- or flame-dried and the entire apparatus must be maintained under an inert atmosphere (nitrogen or argon) to prevent the pyrophoric this compound from igniting upon contact with air.

  • Ventilation: All procedures must be conducted in a certified chemical fume hood.

  • Quenching: A scrubber containing an oxidizing solution must be used to neutralize any unreacted this compound gas exiting the reaction apparatus. Suitable scrubbing solutions include 5% aqueous potassium permanganate (KMnO₄) or 10% aqueous hydrogen peroxide (H₂O₂).[3][6] The color change of the KMnO₄ solution from purple to brown (MnO₂) indicates that it is actively quenching the this compound.

Protocol 1: In Situ Generation of this compound from Calcium Phosphide

This protocol describes the generation of this compound via the controlled hydrolysis of calcium phosphide and its subsequent use in a Michael addition reaction.

Equation: Ca₃P₂ (s) + 6 H₂O (l) → 3 Ca(OH)₂ (aq) + 2 PH₃ (g)[3]

Apparatus Setup:

G Apparatus for this compound Generation from Calcium Phosphide cluster_0 Generation Flask cluster_1 Reaction Flask cluster_2 Gas Scrubber A Dropping Funnel (Deoxygenated H₂O) B Two-Neck Round-Bottom Flask A->B C Calcium Phosphide (Ca₃P₂) in Anhydrous Solvent E Three-Neck Round-Bottom Flask B->E Gas Inlet Tube (below solvent surface) D Stir Bar F Substrate & Solvent H Bubbler with Oxidizing Solution (e.g., 5% KMnO₄) E->H Gas Outlet to Scrubber G Stir Bar N2_in Inert Gas Inlet N2_in->A N2_in->E

Caption: Experimental setup for controlled this compound generation and reaction.

Materials:

  • Calcium phosphide (Ca₃P₂), technical grade

  • Anhydrous, deoxygenated solvent (e.g., THF, Toluene)

  • Deoxygenated water

  • Michael acceptor (e.g., ethyl acrylate, 10 mmol)

  • Substrate with an active methylene group (e.g., diethyl malonate, 12 mmol)

  • Base (e.g., DBU, 1 mmol)

  • 5% aqueous potassium permanganate solution

Procedure:

  • Apparatus Assembly: Assemble the glassware as shown in the diagram above. Ensure all joints are well-sealed. Purge the entire system with nitrogen or argon for at least 30 minutes.

  • Charging the Flasks:

    • To the generation flask (B), add calcium phosphide (1.82 g, 10 mmol) and a magnetic stir bar. Add 20 mL of anhydrous, deoxygenated solvent.

    • To the reaction flask (E), add the Michael acceptor (10 mmol), the active methylene compound (12 mmol), the base (1 mmol), and 40 mL of anhydrous, deoxygenated solvent.

    • Fill the dropping funnel (A) with deoxygenated water.

    • Fill the gas scrubber (H) with the 5% KMnO₄ solution.

  • This compound Generation and Reaction:

    • Begin stirring the contents of the reaction flask (E).

    • Slowly add the deoxygenated water from the dropping funnel (A) to the stirred suspension of calcium phosphide in the generation flask (B). The rate of addition should be controlled to maintain a gentle bubbling of this compound gas through the reaction mixture.

    • Continue the addition of water and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.

  • Work-up and Quenching:

    • Once the reaction is complete, stop the addition of water and continue to purge the system with inert gas for 30 minutes to ensure all residual this compound is passed through the scrubber.

    • Slowly and carefully add the contents of the reaction flask to a beaker containing the oxidizing scrubber solution to quench any dissolved this compound.

    • Proceed with a standard aqueous work-up to isolate the product.

Protocol 2: In Situ Generation of this compound from Hypophosphorous Acid

This protocol describes the generation of this compound via the thermal decomposition of hypophosphorous acid.

Equation: 3 H₃PO₂ (aq) → 2 H₃PO₃ (aq) + PH₃ (g)[4]

Apparatus Setup: The setup is similar to that for the hydrolysis of calcium phosphide, with the generation flask being a single-neck round-bottom flask equipped with a heating mantle and a temperature controller. The dropping funnel is replaced with a gas outlet tube leading to the reaction flask.

Materials:

  • Hypophosphorous acid (50% aqueous solution)

  • Anhydrous, high-boiling solvent (e.g., diglyme)

  • Substrates for the desired reaction

  • 5% aqueous potassium permanganate solution

Procedure:

  • Apparatus Assembly: Assemble a three-neck reaction flask and a gas scrubber as in the previous protocol. The generation flask is a single-neck flask fitted with a condenser and a gas outlet tube that dips below the surface of the solvent in the reaction flask. Purge the entire system with inert gas.

  • Charging the Flasks:

    • To the generation flask, add hypophosphorous acid (e.g., 3.96 g, 30 mmol of a 50% solution) and a stir bar.

    • Charge the reaction flask with the substrates and 40 mL of a suitable high-boiling solvent.

    • Fill the gas scrubber with the 5% KMnO₄ solution.

  • This compound Generation and Reaction:

    • Begin stirring the reaction mixture.

    • Heat the generation flask to 130-160 °C using a heating mantle.[4] this compound gas will evolve and bubble through the reaction mixture. Control the temperature to maintain a steady evolution of gas.

    • Continue heating and stirring until the reaction is complete as monitored by TLC or GC (typically 2-6 hours).

  • Work-up and Quenching:

    • After the reaction is complete, turn off the heat and allow the generation flask to cool to room temperature under a continued flow of inert gas.

    • Purge the system with inert gas for at least 30 minutes to transfer all this compound to the scrubber.

    • Quench the reaction mixture by slowly adding it to the scrubber solution before proceeding with the work-up.

Troubleshooting

  • Low or No Reaction:

    • Check for leaks in the inert gas system.

    • Ensure the gas inlet tube is below the surface of the reaction mixture.

    • For the Ca₃P₂ method, ensure the water is deoxygenated to prevent premature oxidation of this compound.

    • For the H₃PO₂ method, verify the temperature of the heating mantle is within the specified range.

  • Uncontrolled Gas Evolution:

    • For the Ca₃P₂ method, immediately stop the addition of water.

    • For the H₃PO₂ method, immediately remove the heat source.

    • Ensure a sufficient flow of inert gas to dilute the this compound and prevent ignition.

  • Scrubber Solution Depleted:

    • If the purple color of the KMnO₄ solution disappears, carefully and quickly replace it with a fresh solution.

Conclusion

The in situ generation of this compound from calcium phosphide or hypophosphorous acid offers a safer and more practical approach for utilizing this valuable reagent in laboratory-scale synthesis. By following the detailed protocols and adhering to the stringent safety precautions outlined in these application notes, researchers can effectively perform this compound-mediated reactions while minimizing the significant hazards associated with handling this compound gas.

References

Application of Buchwald Phosphine Ligands in C-N Bond Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines and their derivatives, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The success of this transformation is critically dependent on the nature of the phosphine ligand coordinated to the palladium center. The research groups of Stephen L. Buchwald have developed a portfolio of bulky and electron-rich biarylthis compound ligands that have demonstrated exceptional efficacy in promoting these challenging cross-coupling reactions.

These application notes provide a comprehensive overview of the use of Buchwald this compound ligands in C-N bond formation, offering detailed experimental protocols, quantitative data on reaction scope and yields, and a visualization of the catalytic cycle.

Key Advantages of Buchwald this compound Ligands

The strategic design of Buchwald this compound ligands, such as XPhos, SPhos, RuPhos, and BrettPhos, imparts several key advantages to the Buchwald-Hartwig amination:

  • High Catalytic Activity: Their electron-rich nature facilitates the initial oxidative addition of the aryl halide to the palladium(0) center, a crucial step in the catalytic cycle.

  • Broad Substrate Scope: The steric bulk of these ligands promotes the final reductive elimination step, allowing for the coupling of a wide variety of aryl and heteroaryl halides (including challenging chlorides) with a diverse range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[1][2]

  • Excellent Functional Group Tolerance: The reactions can often be performed under relatively mild conditions, tolerating a wide array of functional groups on both the aryl halide and the amine coupling partners.

  • High Selectivity: In many cases, high selectivity for mono-arylation of primary amines can be achieved, minimizing the formation of undesired diarylated products.[1][3]

Quantitative Data Summary

The following tables summarize the performance of various Buchwald this compound ligands in the C-N cross-coupling of different aryl halides and amines, showcasing the broad applicability and high yields achievable.

Table 1: Palladium-Catalyzed Amination of Aryl Chlorides with Primary Amines using BrettPhos [1][3]

Aryl ChloridePrimary AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Chlorotoluenen-Hexylamine0.5 (Pd(OAc)₂)1.0 (BrettPhos)NaOtBuToluene1001895
4-ChloroanisoleCyclohexylamine0.5 (Pd(OAc)₂)1.0 (BrettPhos)NaOtBuToluene1001898
2-ChlorotolueneBenzylamine1.0 (Pd₂(dba)₃)2.0 (BrettPhos)NaOtBuToluene1002492
4-Chlorobenzonitrilen-Butylamine0.5 (Pd(OAc)₂)1.0 (BrettPhos)NaOtBuToluene1001891
1-Chloro-4-(trifluoromethyl)benzeneMethylamine (2M in THF)1.0 (Pd₂(dba)₃)2.0 (BrettPhos)NaOtBuToluene1001790

Table 2: Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines using RuPhos [2]

Aryl BromideSecondary AminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneMorpholine1.0 (Pd(OAc)₂)2.0 (RuPhos)NaOtBuToluene11012>99
1-Bromo-4-methoxybenzenePiperidine1.0 (Pd(OAc)₂)2.0 (RuPhos)NaOtBuToluene11012>99
2-BromotolueneN-Methylaniline1.0 (Pd(OAc)₂)2.0 (RuPhos)NaOtBuToluene11012>99
1-Bromo-3,5-dimethylbenzeneDiphenylamine1.0 (Pd(OAc)₂)2.0 (RuPhos)NaOtBuToluene1101297
4-BromobenzotrifluorideDi-n-butylamine1.0 (Pd(OAc)₂)2.0 (RuPhos)NaOtBuToluene1101296

Table 3: Palladium-Catalyzed Amination of Heteroaryl Halides using Various Buchwald Ligands [4]

Heteroaryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
2-ChlorothiopheneAniline1.0 (Pd₂(dba)₃)4.0 (XPhos)NaOtBuToluene1001885
3-BromothiopheneMorpholine0.5 (Pd₂(dba)₃)2.0 (SPhos)NaOtBuToluene1001892
2-Bromopyridinen-Hexylamine1.0 (Pd₂(dba)₃)4.0 (XPhos)NaOtBuToluene1002488
5-BromopyrimidineAniline1.0 (Pd₂(dba)₃)4.0 (XPhos)LiHMDSTHF651875
6-ChloroindolePiperidine2.0 (Pd₂(dba)₃)8.0 (JohnPhos)NaOtBuToluene1002481

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination using specific Buchwald this compound ligands. These protocols can be adapted for a variety of substrates with appropriate optimization.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of an Aryl Chloride with a Primary Amine using BrettPhos [1][3]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 0.5 mol%)

  • BrettPhos (0.01 mmol, 1.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or vial containing a magnetic stir bar, add palladium(II) acetate, BrettPhos, and sodium tert-butoxide.

  • Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the aryl chloride, the primary amine, and anhydrous toluene via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for the time indicated in the data tables or until reaction completion is observed by TLC or GC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.

Protocol 2: General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide with a Secondary Amine using XPhos

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

  • Two-necked flask equipped with a reflux condenser and a magnetic stir bar

  • Inert atmosphere (Nitrogen)

Procedure:

  • To a two-necked flask charged with a magnetic stir bar, add bis(dibenzylideneacetone)palladium(0), XPhos, and sodium tert-butoxide under a nitrogen atmosphere.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add the aryl bromide and the secondary amine in one portion.

  • Heat the resulting mixture to reflux (approximately 110 °C) and stir for 6-24 hours, monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

Catalytic Cycle and Workflow Visualization

The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below. The cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) complex. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination regenerate the Pd(0) catalyst and furnish the desired C-N coupled product.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_Aryl Ar-Pd(II)(L)-X OxAdd->PdII_Aryl Amine_Coord Amine Coordination R₂NH PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)(L)(HNR₂)-X] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(L)-NR₂ Deprotonation->PdII_Amido Reduct_Elim Reductive Elimination PdII_Amido->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR₂ (Product) Reduct_Elim->Product Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The experimental workflow for a typical Buchwald-Hartwig amination reaction is outlined below, emphasizing the key steps from reaction setup to product isolation.

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Catalyst, Ligand, Base Setup->Reagents Coupling Add Aryl Halide & Amine Reagents->Coupling Heating Heating & Stirring Coupling->Heating Monitoring Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Chromatography) Workup->Purification Product Isolated Product Purification->Product End End Product->End

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

The Expanding Role of Phosphine Derivatives as Organocatalysts: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of organic synthesis, the quest for efficient and selective catalytic systems is paramount. While transition-metal catalysis has long been a dominant force, the field of organocatalysis has emerged as a powerful and complementary approach. Among the diverse array of organocatalysts, phosphine derivatives have carved out a significant niche, demonstrating remarkable versatility in promoting a wide range of chemical transformations.[1][2][3] Their unique nucleophilic and Lewis basic properties enable them to activate substrates in novel ways, leading to the construction of complex molecular architectures with high levels of control.[3][4] This technical note provides a detailed overview of the applications of this compound derivatives as organocatalysts, complete with experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations to guide researchers in this exciting and rapidly evolving field.

The hallmark of nucleophilic this compound catalysis is the initial addition of a tertiary this compound to an electrophilic starting material, which generates a reactive zwitterionic intermediate.[1][2][5] This intermediate can then engage in a variety of subsequent transformations, including annulations, cycloadditions, and conjugate additions, ultimately leading to the desired product and regeneration of the this compound catalyst.[3][6] The tunability of the this compound's steric and electronic properties allows for fine control over reactivity and selectivity, making it a valuable tool for asymmetric synthesis.[3][7]

Key Applications and Protocols

This compound organocatalysis has found broad application in the synthesis of carbocycles and heterocycles, which are prevalent motifs in pharmaceuticals and natural products. The following sections detail some of the most significant applications, providing specific examples and step-by-step experimental procedures.

This compound-Catalyzed [3+2] Annulation Reactions

The [3+2] annulation reaction is a powerful method for the construction of five-membered rings. In this context, phosphines can catalyze the reaction between allenes and electron-deficient alkenes or imines to afford highly functionalized cyclopentenes and pyrrolines, respectively.

A proposed mechanism for the this compound-catalyzed [3+2] annulation of allenoates and enones highlights the regioselectivity of the reaction, which is dependent on the substituents of the substrates.[8] The reaction is initiated by the nucleophilic attack of the this compound on the allenoate to form a zwitterionic intermediate. This intermediate then undergoes a stepwise cycloaddition and proton transfer, followed by C-P bond cleavage to regenerate the this compound catalyst.[8]

Experimental Protocol: Asymmetric [3+2] Cycloaddition of Allenoates and Enones

This protocol is adapted from a procedure for the synthesis of functionalized cyclopentenes.[3]

Materials:

  • Chiral this compound catalyst (e.g., a ferrocene-based this compound) (10 mol%)

  • Ethyl 2,3-butadienoate (1.0 equiv)

  • Activated enone (e.g., chalcone) (1.2 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the chiral this compound catalyst (10 mol%).

  • Add anhydrous toluene to dissolve the catalyst.

  • Add the activated enone (1.2 equiv) to the solution.

  • Finally, add ethyl 2,3-butadienoate (1.0 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopentene product.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

EntryChiral this compoundEnone SubstrateYield (%)ee (%)Reference
1Ferrocene-based this compound C1Chalconeup to 8787-96[3]
2Dipeptide-based this compound H10MaleimideGood to excellent-[3]
3Dipeptide-based this compound H103,5-dimethyl-1H-pyrazole-derived acrylamideGood to excellentLow to moderate[3]
This compound-Catalyzed [4+2] Annulation Reactions

The [4+2] annulation, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. Phosphines can catalyze this transformation between α-alkylallenoates and activated olefins, leading to the formation of highly substituted cyclohexenes.[9][10] The regioselectivity of this reaction can be remarkably controlled by the choice of the this compound catalyst. For instance, using hexamethylphosphorous triamide (HMPT) as the catalyst favors the formation of 5,5-dicyano-4,6-disubstituted cyclohex-1-enecarboxylates, while triarylphosphines lead to a polarity inversion of the 1,4-dipole synthon, yielding 4,4-dicyano-5-substituted cyclohex-1-enecarboxylates.[9][10]

Experimental Protocol: HMPT-Catalyzed [4+2] Annulation

This protocol is based on the synthesis of highly functionalized cyclohexenes.[9]

Materials:

  • Hexamethylphosphorous triamide (HMPT) (20 mol%)

  • α-Alkylallenoate (e.g., ethyl 2-methyl-2,3-butadienoate) (1.0 equiv)

  • Arylidenemalononitrile (1.2 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere

Procedure:

  • In a glovebox or under a strong flow of inert gas, add HMPT (20 mol%) to a flame-dried reaction vessel.

  • Add anhydrous toluene to the vessel.

  • Add the arylidenemalononitrile (1.2 equiv) to the solution.

  • Add the α-alkylallenoate (1.0 equiv) to the reaction mixture.

  • Stir the mixture at the desired temperature (e.g., room temperature or elevated temperature) and monitor by TLC.

  • After the reaction is complete, remove the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the pure cyclohexene derivative.

CatalystAllenoateOlefinYield (%)DiastereoselectivityReference
HMPTα-alkylallenoatesArylidenemalononitriles77-981:2 to 12:1[9][10]
Triarylthis compoundα-methylallenoateArylidenemalononitriles80-93-[9][10]
This compound-Catalyzed Morita-Baylis-Hillman (MBH) and aza-MBH Reactions

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. Phosphines are effective catalysts for this transformation.[1] The aza-MBH reaction, an analogous process involving imines instead of aldehydes, is also efficiently catalyzed by phosphines.[11] These reactions provide access to densely functionalized molecules from simple starting materials.

Experimental Protocol: Asymmetric aza-Morita-Baylis-Hillman Reaction

This is a general procedure for the this compound-catalyzed asymmetric aza-MBH reaction.[11]

Materials:

  • Chiral this compound catalyst (e.g., a bifunctional this compound) (10-20 mol%)

  • Endocyclic ketimine (1.0 equiv)

  • Activated alkene (e.g., methyl vinyl ketone) (1.5 equiv)

  • Organic solvent (e.g., toluene, DCM, or MeCN)

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the chiral this compound catalyst (10-20 mol%) in the chosen anhydrous organic solvent.

  • Add the endocyclic ketimine (1.0 equiv) to the catalyst solution.

  • Add the activated alkene (1.5 equiv) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 25 °C) and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the aza-MBH adduct.

  • Determine the enantiomeric excess by chiral HPLC analysis.

CatalystSolventTemperature (°C)Yield (%)ee (%)Reference
Chiral bifunctional this compound LB20Toluene259975[11]
Chiral bifunctional this compound LB20DCM252779[11]
Chiral bifunctional this compound LB20MeCN257981[11]

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new catalysts. The following diagrams, generated using the DOT language, illustrate the catalytic cycles of key this compound-catalyzed reactions.

aza_MBH_Reaction This compound R₃P Zwitterion Phosphonium Enolate Zwitterion This compound->Zwitterion Nucleophilic addition Alkene Activated Alkene Alkene->Zwitterion Adduct Intermediate Adduct Zwitterion->Adduct Addition to Imine Imine Imine Imine->Adduct Product aza-MBH Product Adduct->Product Proton transfer & Catalyst elimination Catalyst_Regen R₃P (regenerated) Product->Catalyst_Regen

Caption: Catalytic cycle of the this compound-catalyzed aza-Morita-Baylis-Hillman reaction.

Phosphine_Annulation cluster_initiation Initiation cluster_cycloaddition Cycloaddition & Product Formation This compound R₃P Zwitterion Zwitterionic Intermediate This compound->Zwitterion Allenoate Allenoate Allenoate->Zwitterion Cycloadduct Cycloadduct Intermediate Zwitterion->Cycloadduct Alkene Alkene/Imine Alkene->Cycloadduct Product Annulation Product Cycloadduct->Product Proton Transfer & Catalyst Elimination Product->this compound Catalyst Regeneration

Caption: General workflow for this compound-catalyzed annulation reactions.

Applications in Drug Development

The ability of this compound organocatalysis to construct complex and stereochemically rich molecules makes it a valuable tool in drug discovery and development.[12][13] The synthesized carbocyclic and heterocyclic scaffolds are common features in a wide range of biologically active compounds.[3] For instance, the development of enantioselective this compound-catalyzed reactions allows for the synthesis of single enantiomers of drug candidates, which is often crucial for therapeutic efficacy and safety.[7][14] The operational simplicity and mild reaction conditions associated with many this compound-catalyzed protocols are also advantageous in the context of pharmaceutical manufacturing.[1][2]

Conclusion

This compound derivatives have firmly established themselves as a versatile and powerful class of organocatalysts. Their ability to mediate a diverse array of chemical transformations, often with high levels of stereocontrol, has provided synthetic chemists with new and efficient strategies for the construction of complex molecules. The continued development of novel chiral this compound catalysts and the exploration of new reaction manifolds promise to further expand the synthetic utility of this remarkable class of catalysts. The detailed protocols and mechanistic insights provided in this technical note are intended to serve as a practical guide for researchers seeking to harness the potential of this compound organocatalysis in their own synthetic endeavors.

References

Troubleshooting & Optimization

"troubleshooting low yield in phosphine-mediated coupling reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in phosphine-mediated coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound-mediated coupling reaction has a very low yield. What are the most common general causes?

Low yields in these reactions can typically be attributed to one or more of the following factors: inefficient catalyst activation, poor reagent quality, suboptimal reaction conditions, or the occurrence of competing side reactions.[1][2] A systematic approach to troubleshooting these variables is the most effective way to identify and resolve the issue.[2]

Q2: How critical is the choice of this compound ligand, and how do I select the right one?

The this compound ligand is crucial as its electronic and steric properties directly influence the catalytic cycle.[3][4][5]

  • Electron-rich ligands (e.g., trialkylphosphines like tricyclohexylthis compound) increase the electron density on the metal center, which generally accelerates the oxidative addition step, especially with less reactive substrates like aryl chlorides.[6]

  • Bulky ligands (those with a large cone angle) promote the reductive elimination step, which is the final product-forming step of the catalytic cycle.[6] They also help stabilize monoligated palladium(0) species, which are often the most active catalysts.[4][7]

For challenging couplings, specialized, bulky, and electron-rich ligands, such as the Buchwald-type biaryl phosphines (e.g., BrettPhos, XPhos), are often required to achieve high yields.[3][8]

Q3: What is a pre-catalyst, and how can I ensure it is being activated properly?

A pre-catalyst is a stable, air-tolerant complex, typically involving Pd(II), that is reduced in situ to the active Pd(0) species that enters the catalytic cycle.[9][10][11] Inefficient activation is a common reason for low yield because it results in a low concentration of the active catalyst.[2][9]

Several methods can facilitate pre-catalyst activation:

  • Water-Mediated Activation: The presence of a small amount of water can accelerate the reduction of Pd(II) to Pd(0), especially when using Pd(OAc)₂ with biaryldialkylthis compound ligands.[12]

  • Alcohol-Facilitated Reduction: Alcohols can also facilitate the reduction of certain types of Pd(II) pre-catalysts to the active Pd(0) species.[13]

  • Use of Additives: In some cases, additives like tertiary amines or boronic acids can act as reducing agents for the pre-catalyst.[12]

  • Thermal Activation: Heating the pre-catalyst with the ligand for a short period before adding the other reagents can sometimes be effective.[12]

If activation is suspected to be the issue, consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or a commercially available, well-defined pre-catalyst that is known for reliable activation.[1][12]

Q4: How do solvent and temperature affect my reaction yield?

Solvent and temperature are critical parameters that can significantly impact reaction rate, catalyst stability, and side reactions.[14][15]

  • Solvent: The polarity of the solvent can influence the stability of catalytic intermediates and the solubility of reagents.[15][16] Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[17][18] It is crucial that solvents are anhydrous (if required) and thoroughly degassed to remove oxygen, which can deactivate the catalyst and ligand.[1]

  • Temperature: While many coupling reactions require heating to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition (formation of palladium black) and an increase in side reactions.[1][17][19] The optimal temperature is substrate-dependent and often needs to be determined empirically.[19]

Q5: What are the most common side reactions in this compound-mediated couplings, and how can I minimize them?

Several side reactions can compete with your desired transformation, leading to a lower yield.

  • Homocoupling: This is the coupling of two identical molecules of the organoboron reagent (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[1][17] It is often caused by the presence of oxygen.[1][17] Solution: Ensure rigorous degassing of all solvents and reagents. Using a direct Pd(0) source instead of a Pd(II) pre-catalyst can also help.[1]

  • Protodeboronation (Suzuki Reactions): This is the cleavage of the C-B bond of the organoboron reagent, replacing it with a hydrogen atom.[2] Solution: Use milder bases (e.g., K₃PO₄, KF), ensure anhydrous conditions where appropriate, and consider using more stable boronic acid derivatives like pinacol esters.[2]

  • Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[1] Solution: Avoid potential hydride sources such as certain amine bases or alcohol solvents. Consider switching to a carbonate or phosphate base and an aprotic solvent.[1]

  • Ligand Oxidation: this compound ligands are susceptible to oxidation by air, which renders them unable to coordinate to the palladium center.[1][7] Solution: Use fresh ligands or those that have been stored and handled under an inert atmosphere.[1]

Troubleshooting Guides

Guide 1: Incomplete Conversion of Starting Material

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted starting material(s).

Possible Causes:

  • Inactive or deactivated catalyst.

  • Insufficient reaction temperature or time.

  • Poor quality or degraded reagents.

  • Inappropriate choice of ligand, base, or solvent.

Recommended Actions:

  • Verify Catalyst Activity:

    • If using a Pd(II) pre-catalyst, ensure proper activation. Consider a pre-activation step where the pre-catalyst and ligand are heated in the solvent for a short period before adding substrates.[12]

    • If catalyst decomposition (palladium black) is observed, the ligand may not be providing sufficient stabilization.[17] Switch to a bulkier, more electron-rich ligand.[17]

    • Use a fresh source of palladium catalyst.[8]

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and catalyst decomposition.[1]

    • Extend the reaction time and monitor the progress to see if the reaction is simply sluggish.[20]

  • Check Reagent Quality:

    • Ensure this compound ligands have been stored under an inert atmosphere to prevent oxidation.[1]

    • For Suzuki reactions, verify the stability of the boronic acid or ester, as they can degrade over time.[1]

    • Use anhydrous and degassed solvents.[1]

  • Screen Reaction Components:

    • Perform a systematic screening of different this compound ligands, bases, and solvents to find the optimal combination for your specific substrates.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reagents Verify Reagent Quality (Purity, Stability, Anhydrous/Degassed) start->check_reagents check_catalyst Assess Catalyst System (Pre-catalyst Activation, Ligand Choice) start->check_catalyst check_conditions Evaluate Reaction Conditions (Temperature, Time, Base, Solvent) start->check_conditions analyze_sides Identify Side Reactions (Homocoupling, Protodeboronation, etc.) start->analyze_sides optimize_conditions Optimize T, t, Base, Solvent check_reagents->optimize_conditions optimize_ligand Screen Ligands (Bulky, Electron-Rich) check_catalyst->optimize_ligand check_conditions->optimize_conditions improve_degassing Improve Degassing Protocol analyze_sides->improve_degassing success High Yield Achieved optimize_ligand->success optimize_conditions->success improve_degassing->success

Caption: A logical workflow for troubleshooting low reaction yields.

Guide 2: Catalyst Decomposition Observed

Symptom: The reaction mixture turns black or a black precipitate (palladium black) forms during the reaction, often accompanied by a stall in conversion.

Possible Causes:

  • The this compound ligand is not sterically bulky enough to prevent the agglomeration of Pd(0) species.[7]

  • The reaction temperature is too high, accelerating the rate of decomposition.[1][19]

  • The ligand-to-metal ratio is too low.

Recommended Actions:

  • Switch to a Bulkier Ligand: This is the most common solution. Use ligands with larger cone angles, such as P(t-Bu)₃, PCy₃, or bulky biaryl this compound ligands.[6][21]

  • Optimize Temperature: Lower the reaction temperature. While this may slow the reaction rate, it can preserve the active catalyst for a longer period.[17]

  • Adjust Ligand:Metal Ratio: Increasing the ligand-to-metal ratio (e.g., from 1:1 to 2:1 or higher) can sometimes help stabilize the catalytic species, although a large excess of ligand can also inhibit the reaction in some cases.

Data Presentation

Table 1: Comparison of Common Monodentate this compound Ligands
LigandAbbreviationTolman Cone Angle (θ)Electronic Parameter (ν(CO) in cm⁻¹)Key Characteristics
Triphenylthis compoundPPh₃145°2068.9Standard, moderately bulky, air-stable solid.[21]
Tri(tert-butyl)this compoundP(t-Bu)₃182°2056.1Very bulky and electron-rich; highly active but air-sensitive.[21]
Tricyclohexylthis compoundPCy₃170°2056.4Bulky and electron-rich; highly active, often used for challenging substrates.[21]
Tri(o-tolyl)this compoundP(o-tol)₃194°2063.5Very bulky due to ortho-methyl groups.[6]

Note: A lower electronic parameter value (ν(CO)) corresponds to a more electron-donating ligand.[5]

Table 2: Effect of Common Solvents on Coupling Reactions
SolventBoiling Point (°C)Characteristics & Common Use Cases
Toluene111Good for a wide range of substrates. A biphasic system with water requires vigorous stirring.[2]
1,4-Dioxane101High boiling point allows for higher reaction temperatures. Miscible with water.[2]
Tetrahydrofuran (THF)66Lower boiling point, suitable for reactions with highly active catalysts at lower temperatures.[2]
N,N-Dimethylformamide (DMF)153Polar aprotic solvent, often effective for couplings involving less reactive aryl chlorides.[17]

Experimental Protocols

Protocol: General Procedure for Ligand Screening

This protocol provides a template for screening different this compound ligands to optimize a this compound-mediated coupling reaction.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) to each vial. Then, add a different this compound ligand (2-4 mol%) to each respective vial.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane) to each vial via syringe to achieve the desired concentration.

  • Reaction: Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-100 °C).

  • Monitoring: After the designated reaction time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, filter, and analyze by LC-MS or GC-MS to determine the conversion and relative yield for each ligand.

Visualizations

Catalytic Cycle for a Generic Cross-Coupling Reaction

G LnM LnM(0) OA LnM(II)(R1)(X) LnM->OA Oxidative Addition TM LnM(II)(R1)(R2) OA->TM Transmetalation TM->LnM Reductive Elimination prod R1-R2 TM->prod waste M'-X TM->waste sub1 R1-X sub1->OA sub2 R2-M' sub2->TM

Caption: Key steps in a this compound-mediated cross-coupling cycle.

Relationship Between Ligand Properties and Catalytic Activity

G cluster_ligand Ligand Properties cluster_catalysis Catalytic Cycle Steps cluster_outcome Reaction Outcome sterics High Steric Bulk (Large Cone Angle) re Promotes Reductive Elimination sterics->re electronics High Electron Density (Electron-Donating Groups) oa Facilitates Oxidative Addition electronics->oa yield Increased Reaction Yield oa->yield re->yield

Caption: How ligand sterics and electronics influence the catalytic cycle.

References

"common side products in the synthesis of tertiary phosphines"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary phosphines. Our goal is to help you identify and resolve common issues, thereby improving the yield and purity of your target compounds.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis and workup of tertiary phosphines.

Issue 1: Low or No Yield of the Desired Tertiary Phosphine

Question: I performed a reaction between a chlorothis compound and a Grignard/organolithium reagent, but after workup, my yield of the tertiary this compound is very low or non-existent. What could have gone wrong?

Answer:

Several factors can contribute to low yields in tertiary this compound synthesis. Here’s a troubleshooting guide to help you identify the potential cause:

  • Reagent Quality:

    • Grignard/Organolithium Reagent: These reagents are highly sensitive to moisture and air.[1][2] Ensure that your reagents are fresh or have been recently titrated to determine their exact concentration. The presence of water will quench the organometallic reagent, reducing the amount available to react with your chlorothis compound.

    • Chlorothis compound: Chlorophosphines can hydrolyze over time to form phosphonous acids. Ensure your starting material is pure and has been stored under an inert atmosphere.

    • Solvents: All solvents must be rigorously dried and deoxygenated before use. Ethereal solvents like THF and diethyl ether are commonly used and must be anhydrous.[1][3]

  • Reaction Conditions:

    • Temperature: The addition of the organometallic reagent to the chlorothis compound is often exothermic. It is crucial to maintain the recommended reaction temperature, which is typically low (e.g., -78 °C or 0 °C), to prevent side reactions.[4]

    • Inert Atmosphere: Tertiary phosphines, especially trialkylphosphines, are susceptible to oxidation by atmospheric oxygen.[5] The entire reaction, including the workup, should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Side Reactions:

    • Reaction with Solvent: Organolithium reagents, such as n-butyllithium, can react with ethereal solvents like THF, especially at temperatures above -60 °C.[6] This reaction consumes the organolithium reagent and can lead to the formation of byproducts like the enolate of acetaldehyde and ethylene.[7]

    • Wurtz-Type Coupling: In Grignard reactions, homocoupling of the Grignard reagent can occur, especially in the presence of certain metal impurities.[1]

Workflow for Diagnosing Low Yield:

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions side_reactions Consider Side Reactions start->side_reactions reagent_check Titrate Organometallic Reagent Check Chlorothis compound Purity reagent_quality->reagent_check solvent_check Ensure Solvents are Dry and Deoxygenated reagent_quality->solvent_check temp_control Verify Temperature Control reaction_conditions->temp_control inert_atmosphere Confirm Inert Atmosphere reaction_conditions->inert_atmosphere solvent_reaction Reaction with Solvent? side_reactions->solvent_reaction wurtz_coupling Wurtz-Type Coupling? side_reactions->wurtz_coupling solution1 Use Fresh/Titrated Reagents reagent_check->solution1 solution2 Dry/Deoxygenate Solvents solvent_check->solution2 solution3 Maintain Low Temperature temp_control->solution3 solution4 Use Rigorous Inert Technique inert_atmosphere->solution4 solution5 Use Lower Temp/ Change Solvent solvent_reaction->solution5 Yes solution6 Optimize Reagent Addition wurtz_coupling->solution6 Yes

Caption: Troubleshooting decision tree for low yield.

Issue 2: Presence of an Unexpected Peak Around +30 ppm in the 31P NMR Spectrum

Question: My 31P NMR spectrum shows a significant peak at approximately +30 ppm, in addition to the peak for my desired tertiary this compound. What is this impurity and how can I remove it?

Answer:

A peak in the range of +25 to +50 ppm in the 31P NMR spectrum is characteristic of a tertiary this compound oxide (R₃P=O).[8] This is the most common side product in tertiary this compound synthesis, formed by the oxidation of the this compound.

  • Mechanism of Formation:

    • During Reaction/Workup: Exposure to atmospheric oxygen during the reaction or, more commonly, during the aqueous workup and purification steps is the primary cause of this compound oxide formation. Trialkylphosphines are generally more susceptible to air oxidation than triarylphosphines.[5]

    • Oxidizing Agents: Unintentional introduction of oxidizing agents can also lead to the formation of this compound oxides.

  • Prevention Strategies:

    • Rigorous Inert Atmosphere: Conduct the entire synthesis, workup, and purification under a blanket of inert gas (argon or high-purity nitrogen).[9]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or sparging with an inert gas.

    • Borane Protection: Secondary phosphines can be protected as their borane adducts (R₂PH·BH₃) before reaction with organometallic reagents. The resulting tertiary this compound-borane adduct (R₃P·BH₃) is air-stable. The borane protecting group can be removed later by reaction with an amine (e.g., DABCO) or by heating.[6]

  • Removal of this compound Oxide:

    • Chromatography: this compound oxides are generally more polar than their corresponding phosphines. They can often be separated by column chromatography on silica gel.[9]

    • Crystallization: If the tertiary this compound is a solid, recrystallization can be an effective method for removing the this compound oxide impurity.

    • Acid Extraction: Tertiary phosphines are basic and can be protonated by acids. The resulting phosphonium salt is soluble in the aqueous phase, while the less basic this compound oxide remains in the organic layer. Subsequent neutralization of the aqueous layer and extraction can recover the purified this compound.

    • Reduction: If separation is difficult, the this compound oxide can be reduced back to the tertiary this compound using a reducing agent such as trichlorosilane (HSiCl₃) or other silanes.[10]

Issue 3: Formation of Quaternary Phosphonium Salts

Question: Besides the desired product and some this compound oxide, I am also observing another byproduct that I suspect is a quaternary phosphonium salt. How is this formed and how can I avoid it?

Answer:

Quaternary phosphonium salts ([R₄P]⁺X⁻) are another common byproduct in tertiary this compound synthesis.

  • Mechanism of Formation:

    • The newly formed tertiary this compound is a nucleophile and can react with any unreacted alkyl or aryl halide starting material in a quaternization reaction. This is more likely to occur if the reaction is run at a higher temperature or for an extended period after the initial formation of the tertiary this compound.

  • Prevention Strategies:

    • Stoichiometry: Use a slight excess of the organometallic reagent relative to the chlorothis compound or alkyl/aryl halide to ensure that the halide is fully consumed.

    • Reverse Addition: Add the chlorothis compound slowly to the Grignard or organolithium reagent. This ensures that the chlorothis compound is always the limiting reagent and minimizes its concentration in the reaction mixture, reducing the chance of it reacting with the product.

    • Temperature Control: Maintain a low reaction temperature to slow down the rate of the quaternization reaction.

    • Monitoring the Reaction: Monitor the reaction by TLC or GC to determine when the starting halide has been consumed. Work up the reaction promptly once it is complete.

Frequently Asked Questions (FAQs)

Q1: What are the typical 31P NMR chemical shifts for tertiary phosphines and their common side products?

A1: The 31P NMR chemical shifts can provide valuable information about the success of your reaction and the presence of impurities.

Compound TypeGeneral FormulaTypical 31P NMR Chemical Shift (ppm)
Tertiary this compoundR₃P-60 to +20
Tertiary this compound OxideR₃P=O+25 to +50
Quaternary Phosphonium Salt[R₄P]⁺X⁻+15 to +40
Chlorothis compoundR₂PCl+70 to +120

Note: These are general ranges, and the exact chemical shift will depend on the nature of the R groups.

Q2: Can the choice of solvent affect the formation of side products?

A2: Yes, the solvent can play a crucial role. For reactions involving organolithium reagents, ethereal solvents like THF can be attacked by the organolithium reagent, especially at elevated temperatures, leading to ring-opening and consumption of the reagent.[6][7] Diethyl ether is generally less reactive towards organolithiums. The polarity of the solvent can also influence the solubility of intermediates and the rates of side reactions.

Q3: I am using a Grignard reagent. Are there any specific side products I should be aware of?

A3: In addition to this compound oxides and phosphonium salts, Grignard reactions can have other side products:

  • Wurtz-Type Coupling: The Grignard reagent can couple with the starting alkyl/aryl halide to form a new C-C bond (R-R').

  • Reaction with Dichlorophosphines: When using dichlorophosphines (RPCl₂) to synthesize unsymmetrical tertiary phosphines (R'₂PR), it can be challenging to control the stoichiometry, leading to mixtures of R'PRCl and R'₃P.[4] A one-pot, two-step addition of different Grignard reagents can be employed, but often results in a mixture of products.[4]

Experimental Protocols

Synthesis of Triphenylthis compound using a Grignard Reagent [4][11]

This protocol describes the synthesis of triphenylthis compound from chlorodiphenylthis compound and phenylmagnesium bromide.

Materials:

  • Chlorodiphenylthis compound (Ph₂PCl)

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • All glassware must be oven-dried and assembled hot under a stream of dry nitrogen or argon.

    • Place magnesium turnings in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Dissolve bromobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a slight warming of the flask. If the reaction does not start, a small crystal of iodine can be added.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorothis compound:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve chlorodiphenylthis compound in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the chlorodiphenylthis compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of degassed saturated aqueous NH₄Cl solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude triphenylthis compound can be purified by recrystallization from ethanol or by column chromatography on silica gel under an inert atmosphere.

Experimental Workflow for Tertiary this compound Synthesis:

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup (Inert Atmosphere) cluster_purification Purification (Inert Atmosphere) reagent_prep Prepare Anhydrous/Degassed Solvents and Reagents grignard_formation Form Grignard/Organolithium Reagent under Inert Gas reagent_prep->grignard_formation addition Slowly Add Chlorothis compound to Organometallic Reagent at Low Temperature grignard_formation->addition stir Stir at Controlled Temperature addition->stir quench Quench with Degassed Aqueous Solution (e.g., NH4Cl) stir->quench oxidation1 Oxidation Risk quaternization Quaternization Risk extract Extract with Organic Solvent quench->extract dry Dry with Na2SO4/MgSO4 extract->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify oxidation2 Oxidation Risk

Caption: General workflow for tertiary this compound synthesis.

References

Technical Support Center: Optimizing Phosphine Ligand Concentration for Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing phosphine ligand concentration for enhanced catalytic activity.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound ligand-to-metal ratio a critical parameter in a catalytic reaction?

The ratio of this compound ligand to the metal catalyst is crucial as it directly influences the formation, stability, and reactivity of the active catalytic species. An optimal ratio is necessary to maintain the desired coordination environment around the metal center, which in turn affects key steps in the catalytic cycle such as oxidative addition and reductive elimination. Too little ligand can lead to catalyst decomposition, forming inactive metal species like palladium black, while an excess can sometimes inhibit the reaction by stabilizing unreactive complexes or hindering substrate coordination.[1]

Q2: What are the common signs that my this compound ligand concentration is suboptimal?

Symptoms of a non-ideal this compound ligand concentration can manifest in several ways:

  • Low or no product yield: This is the most common indicator and can be caused by either too little or too much ligand.

  • Sluggish or stalled reaction: The reaction may start but fails to proceed to completion.

  • Formation of byproducts: Suboptimal ligand concentration can lead to side reactions, such as β-hydride elimination or the formation of phosphonium salts.[2]

  • Catalyst decomposition: Visual evidence of catalyst precipitation (e.g., the formation of palladium black) often points to an insufficient ligand concentration to stabilize the active catalytic species.

Q3: How do the steric and electronic properties of a this compound ligand affect the optimal concentration?

The ideal concentration is heavily influenced by the ligand's inherent properties, often described by Tolman's parameters (cone angle for sterics and the electronic parameter).

  • Steric Bulk (Cone Angle): Bulkier ligands can promote the formation of monoligated, highly reactive species, which can be beneficial for certain cross-coupling reactions.[3][4] However, excessive steric hindrance may also slow down the reaction.

  • Electronic Properties: Electron-rich phosphines generally enhance the rate of oxidative addition, a key step in many catalytic cycles.[4] Conversely, electron-poor ligands might be required for other steps. The electronic nature of the ligand will dictate the stability of the catalytic complexes formed and thus influence the optimal concentration.

Q4: Can excess this compound ligand be detrimental to my reaction?

Yes, an excess of this compound ligand can negatively impact catalytic activity. While a slight excess is often used to prevent ligand oxidation and catalyst decomposition, a large excess can lead to the formation of stable, coordinatively saturated metal complexes that are catalytically inactive.[1] This can inhibit crucial steps in the catalytic cycle that require ligand dissociation to create a vacant coordination site for the substrate.

Q5: What are the primary decomposition pathways for this compound ligands, and how can I prevent them?

This compound ligands can degrade under reaction conditions, leading to decreased catalytic efficiency. The main decomposition routes include:

  • Oxidation: Tertiary phosphines can be oxidized to this compound oxides, especially in the presence of air or other oxidants.[2] this compound oxides are generally poor ligands. To prevent this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

  • P-C Bond Cleavage: The bond between phosphorus and a carbon atom in one of the ligand's substituents can break, leading to ligand fragmentation and catalyst deactivation.[2]

  • Phosphonium Salt Formation: This can occur through reductive elimination from arylthis compound complexes, breaking down the catalytic species.[2]

Using fresh, properly stored ligands and maintaining a strictly inert reaction environment are key preventative measures.

Troubleshooting Guide

Problem: My reaction is sluggish or has stalled, and I suspect a ligand concentration issue.

This guide provides a systematic approach to troubleshoot and optimize your this compound ligand concentration.

Troubleshooting Step Action Rationale
1. Verify Reagent and Setup Integrity Check the quality of the palladium precursor and this compound ligand. Ensure the reaction is conducted under a strict inert atmosphere with anhydrous, degassed solvents.Catalyst deactivation can be caused by impurities, oxygen, or water, mimicking the symptoms of incorrect ligand concentration.[5]
2. Initial Ligand-to-Metal Ratio Screening If the initial reaction fails, perform a preliminary screen of ligand-to-metal ratios. A common starting point for monodentate phosphines is a 1:1 to 4:1 ligand-to-metal ratio. For bidentate ligands, a 1:1 to 1.5:1 ratio is typical.This will help to quickly identify if the initial concentration was far from the optimal range.
3. Systematic Concentration Optimization Based on the initial screen, perform a more detailed optimization by systematically varying the ligand concentration while keeping other reaction parameters (temperature, substrate concentration, etc.) constant. Monitor the reaction progress at set time points using techniques like GC, LC-MS, or TLC.This allows for the precise determination of the concentration that gives the highest yield or reaction rate.
4. Consider Ligand Properties If optimization does not yield significant improvement, consider if the chosen this compound ligand has the appropriate steric and electronic properties for the specific transformation. It may be necessary to screen a small library of structurally diverse phosphines.The fundamental properties of the ligand are a primary determinant of catalytic activity, and no amount of concentration optimization can compensate for a fundamentally mismatched ligand.[6]
5. Analyze for Ligand Decomposition If possible, use techniques like ³¹P NMR spectroscopy to analyze the reaction mixture for the presence of this compound oxide or other decomposition products.This can confirm if ligand degradation is the root cause of the problem, suggesting the need for more stringent inert conditions or a more stable ligand.

Quantitative Data Summary

The optimal ligand-to-metal ratio can vary significantly depending on the specific cross-coupling reaction and the nature of the this compound ligand. The following table provides general guidelines for common palladium-catalyzed reactions.

Reaction Type Typical Ligand Type Common Ligand-to-Metal (L:M) Ratios Notes
Suzuki-Miyaura Coupling Monodentate (e.g., Buchwald-type)1:1 to 2:1Electron-rich and bulky ligands are often preferred to promote oxidative addition and reductive elimination.
Bidentate (e.g., dppf)1:1 to 1.2:1A slight excess can help maintain catalyst stability.
Buchwald-Hartwig Amination Monodentate (e.g., XPhos, BrettPhos)1.5:1 to 3:1An extra equivalent of ligand relative to palladium can be beneficial as the amine substrate can also act as a ligand.
Heck Reaction Monodentate (e.g., PPh₃)2:1 to 4:1The formation of the active Pd(0) species from a Pd(II) precursor often consumes some of the this compound ligand.[7]
Bidentate (e.g., BINAP)1:1 to 1.5:1Can induce high asymmetry in enantioselective variations.[7]

Experimental Protocols

Protocol 1: General Procedure for Screening this compound Ligand Concentration

This protocol outlines a general method for determining the optimal ligand concentration for a given catalytic reaction using a parallel screening approach.

Materials:

  • Metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound ligand

  • Substrates (e.g., aryl halide and coupling partner)

  • Base (if required)

  • Anhydrous, degassed solvent

  • Array of reaction vials (e.g., 24-well plate or individual Schlenk tubes)

  • Inert atmosphere glovebox or Schlenk line

  • Stir plate with heating capabilities

  • Analytical equipment (GC, LC-MS, or TLC)

Procedure:

  • Preparation of Stock Solutions:

    • In an inert atmosphere, prepare stock solutions of the metal precursor, substrates, and base in the chosen solvent.

    • Prepare a separate stock solution of the this compound ligand.

  • Reaction Setup:

    • Arrange a series of reaction vials. To each vial, add the required volumes of the metal precursor, substrate, and base stock solutions.

    • Create a concentration gradient of the this compound ligand across the array of vials by adding varying amounts of the ligand stock solution. For example, for a palladium-catalyzed reaction, you might screen L:M ratios of 1:1, 1.5:1, 2:1, 2.5:1, 3:1, and 4:1.

    • Ensure each reaction has the same total volume by adding an appropriate amount of solvent.

  • Reaction Execution:

    • Seal the vials and place them on a pre-heated stir plate.

    • Run the reactions for a predetermined amount of time.

  • Analysis:

    • After the specified time, quench the reactions.

    • Analyze the product yield in each vial using a suitable analytical technique (e.g., GC with an internal standard, LC-MS).

  • Data Interpretation:

    • Plot the product yield as a function of the ligand-to-metal ratio to identify the optimal concentration range.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis prep_stock Prepare Stock Solutions (Metal, Ligand, Substrates, Base) setup_vials Set Up Reaction Vials prep_stock->setup_vials add_reagents Add Reagents to Vials setup_vials->add_reagents add_ligand Add Varying Ligand Concentrations add_reagents->add_ligand run_reaction Run Reactions (Controlled Temperature & Time) add_ligand->run_reaction quench Quench Reactions run_reaction->quench analyze Analyze Yield (GC/LC-MS) quench->analyze interpret Plot Yield vs. Concentration analyze->interpret

Caption: Workflow for optimizing this compound ligand concentration.

troubleshooting_logic start Low Yield / Stalled Reaction check_integrity Verify Reagent & Setup Integrity? start->check_integrity integrity_ok Yes check_integrity->integrity_ok integrity_no No check_integrity->integrity_no screen_ratio Screen L:M Ratios (e.g., 1:1 to 4:1) integrity_ok->screen_ratio fix_integrity Purify Reagents / Improve Inert Setup integrity_no->fix_integrity improvement Improvement? screen_ratio->improvement improvement_yes Yes improvement->improvement_yes improvement_no No improvement->improvement_no fine_tune Fine-Tune Concentration improvement_yes->fine_tune screen_ligands Screen Different Ligands improvement_no->screen_ligands optimized Optimized Conditions fine_tune->optimized screen_ligands->optimized

Caption: Troubleshooting logic for low catalytic activity.

References

Technical Support Center: Purification of Phosphine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying phosphine-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound-containing compounds.

Issue 1: My this compound compound is oxidizing during purification.

Phosphines are notoriously sensitive to oxidation, readily converting to the corresponding this compound oxide, which can complicate purification.[1]

  • Possible Cause: Exposure to atmospheric oxygen during sample handling or chromatography.

  • Suggested Solution:

    • Inert Atmosphere Techniques: Perform all purification steps (e.g., chromatography, filtration, distillation) under an inert atmosphere of argon or nitrogen.[2][3][4] This is crucial for preventing oxidation.[1]

    • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with an inert gas.[2]

    • Protection as a Borane Complex: Phosphines can be protected as this compound-borane adducts, which are significantly more stable to air and chromatography. The borane group can be removed later with an excess of an amine.[1]

Issue 2: I am having difficulty removing the triphenylthis compound oxide (TPPO) byproduct.

TPPO is a common, highly polar, and crystalline byproduct from reactions like the Wittig, Mitsunobu, and Appel reactions, and its removal is a frequent challenge.[5][6][7][8]

  • Possible Cause: TPPO often has similar solubility and chromatographic behavior to the desired product.[8]

  • Suggested Solutions:

    • Selective Precipitation/Crystallization: Exploit the poor solubility of TPPO in non-polar solvents.[8][9] Concentrate the reaction mixture and suspend the residue in a solvent like pentane, hexane, or a hexane/ether mixture. The less soluble TPPO can often be filtered off.[5][9][10] TPPO is also known to be almost insoluble in cyclohexane and petroleum ether.[6][7]

    • Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions by adding certain metal salts. Adding zinc chloride (ZnCl₂) to an ethanolic solution of the crude product will precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[5][8][9][11][12] This method is effective in various polar organic solvents like EtOAc and iPrOH.[11]

    • Chromatography (Silica Plug): For non-polar products, a rapid filtration through a short plug of silica gel can effectively remove the highly polar TPPO.[5][8][10] Elute your product with a non-polar solvent, leaving the TPPO adsorbed to the silica.

    • Chemical Conversion: Convert TPPO into an insoluble salt. Treatment with oxalyl chloride at low temperatures generates an insoluble chlorophosphonium salt that can be easily filtered off.[5][8]

Issue 3: My this compound compound is decomposing on the silica gel column.

Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[13]

  • Possible Cause: The acidic nature of the silica gel is catalyzing the decomposition of your this compound-containing compound.

  • Suggested Solutions:

    • Use Deactivated Silica: Deactivate the silica gel by treating it with a base, such as triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.[10]

    • Switch to Alumina: Alumina is a more basic stationary phase and can be a better choice for acid-sensitive compounds.[14][15] It is stable over a wider pH range (2-13) compared to silica.[15]

    • Use an Alternative Stationary Phase: For very sensitive compounds, consider other stationary phases like Florisil.[13]

Issue 4: My final product is contaminated with residual palladium after a cross-coupling reaction.

This compound ligands are commonly used in palladium-catalyzed reactions, and removing the final traces of the metal catalyst can be difficult.

  • Possible Cause: The palladium may be complexed with your product or the this compound ligand.[14]

  • Suggested Solutions:

    • Palladium Scavengers: Treat a solution of your product with a palladium scavenger. These are reagents designed to bind tightly to palladium, allowing it to be removed by filtration or chromatography.

    • Filtration through Celite®: If palladium has precipitated as palladium black, it can often be removed by filtering the reaction mixture through a pad of Celite® before further workup.[14]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb residual palladium, which is then removed by filtration.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification strategy for my this compound compound?

The choice depends on the properties of your compound and the impurities present. Key factors to consider are air sensitivity, polarity, volatility, and thermal stability. A decision-making workflow can help guide your choice.

Q2: How can I monitor the purity of my this compound-containing compound?

  • ³¹P NMR Spectroscopy: This is the most direct and powerful technique for analyzing this compound-containing compounds.[14] It allows for the exclusive detection and direct quantification of phosphorus.[16] The chemical shift can distinguish between the this compound (P(III)) and its oxidized this compound oxide (P(V)) form. Tertiary this compound oxides typically appear in the δ 25-50 ppm range.[14]

  • Quantitative NMR (qNMR): Both ¹H and ³¹P qNMR can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.[16][17][18][19]

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and purification, helping to identify the presence of starting materials, products, and byproducts like TPPO.[14]

Q3: What are some common chromatography-free methods to remove TPPO?

Besides precipitation with non-polar solvents or metal salts, other methods include:

  • Acid/Base Extraction: If the product has acidic or basic functionality, it can be separated from the neutral TPPO by liquid-liquid extraction.[6]

  • Distillation: If your product is significantly more volatile than TPPO, distillation can be an effective purification method.

Q4: Can I use reverse-phase chromatography for polar this compound compounds?

Yes, if your compound is very polar and does not move on a normal-phase silica or alumina column, reverse-phase chromatography is a suitable alternative.[13]

Data Presentation

Table 1: Solubility of Triphenylthis compound Oxide (TPPO) in Various Solvents.

Solvent ClassGood Solvents (High Solubility)Poor Solvents (Low Solubility)
Alcohols Methanol, Ethanol, Isopropanol[6][7][8]
Halogenated Dichloromethane[8]
Acids Acetic Acid, Formic Acid[8]
Hydrocarbons Hexane, Pentane, Cyclohexane, Petroleum Ether[5][6][7][8][9]
Water Deionized Water[7][8]

Table 2: Comparison of Stationary Phases for Chromatography.

Stationary PhaseAcidityBest ForPotential Issues
Silica Gel Acidic[13]General purpose, good for separating compounds of differing polarity.Can cause decomposition of acid-sensitive compounds.[13]
Alumina Basic or NeutralAcid-sensitive compounds, separation of isomers.[14][15]Can be less effective for very polar compounds.
Florisil® Weakly AcidicPurification of compounds sensitive to standard silica gel.[13]
Reverse-Phase Silica N/AHighly polar compounds that do not elute from normal-phase columns.[13]Requires polar mobile phases.

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride [8][11]

  • Dissolve the crude reaction mixture containing your product and TPPO in a minimal amount of a polar solvent such as ethanol.[11]

  • Prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Add the ZnCl₂ solution (typically 2 equivalents relative to the this compound) to the crude mixture solution at room temperature.[9][11]

  • Stir the mixture. Scraping the inside of the flask can help induce precipitation of the ZnCl₂(TPPO)₂ complex.

  • Allow the mixture to stir for several hours to ensure complete precipitation.

  • Filter the suspension to remove the white precipitate.

  • Wash the precipitate with a small amount of cold ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now depleted of TPPO.

  • Further purification (e.g., slurrying in acetone to remove excess ZnCl₂) may be necessary.[11]

Protocol 2: Purification of an Air-Sensitive this compound using a Silica Plug under Inert Atmosphere

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use degassed solvents for the entire procedure.

  • Column Packing: Prepare a short column or a fritted funnel with a plug of silica gel. Pack the column using a slurry method with a non-polar solvent (e.g., degassed hexanes). Ensure the setup is maintained under a positive pressure of inert gas.

  • Sample Loading: Dissolve the crude air-sensitive this compound in a minimal amount of the non-polar eluent. Using a cannula or a gas-tight syringe, transfer the solution to the top of the silica plug.

  • Elution: Gently increase the pressure of the inert gas to push the solvent through the plug. Elute the desired this compound compound with a suitable degassed solvent system (e.g., hexanes/ethyl acetate). The more polar impurities (like this compound oxide) will remain adsorbed to the silica.

  • Collection: Collect the fractions in Schlenk flasks or other suitable sealed containers under an inert atmosphere.

  • Analysis: Analyze the collected fractions by TLC and/or ³¹P NMR to identify the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the apparatus is backfilled with inert gas once the solvent is removed.

Visualizations

G start Start: Crude this compound Compound is_air_sensitive Is the compound air-sensitive? start->is_air_sensitive is_volatile Is the compound volatile? is_air_sensitive->is_volatile No inert_tech Use Inert Atmosphere Techniques for all steps is_air_sensitive->inert_tech Yes main_impurity Main impurity? is_volatile->main_impurity No distillation Distillation under Inert Atmosphere is_volatile->distillation Yes is_acid_sensitive Is the compound acid-sensitive? main_impurity->is_acid_sensitive Other Polar Impurities precip Precipitation / Crystallization (e.g., with ZnCl2 for TPPO) main_impurity->precip This compound Oxide chrom_silica Column Chromatography (Silica Gel) is_acid_sensitive->chrom_silica No chrom_alumina Column Chromatography (Alumina or deactivated Silica) is_acid_sensitive->chrom_alumina Yes inert_tech->is_volatile

Caption: Decision workflow for selecting a this compound purification strategy.

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Final Product prep_glass 1. Oven-dry glassware prep_solvent 2. Degas solvents prep_inert 3. Assemble under inert gas load_sample 4. Dissolve crude product in degassed solvent prep_inert->load_sample filter_celite 5. (Optional) Filter through Celite® to remove Pd black precip_tppo 6. Add precipitating agent (e.g., ZnCl2 solution) stir 7. Stir to induce precipitation filter_product 8. Filter under inert atmosphere to remove solid byproduct concentrate 9. Concentrate filtrate analyze 10. Analyze purity (31P NMR, TLC) concentrate->analyze product 11. Store pure product under inert atmosphere

Caption: General workflow for chromatography-free this compound purification.

References

Technical Support Center: Phosphine Ligand Stability in Oxidative Environments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the stability of phosphine ligands under oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound ligand appears to be degrading during my reaction. What are the common causes?

A1: this compound ligand degradation, primarily through oxidation, is a frequent issue. The most common culprits include:

  • Atmospheric Oxygen: Many phosphines are sensitive to air and can be readily oxidized to the corresponding this compound oxide.[1][2] The sensitivity varies significantly based on the ligand's electronic and steric properties.[2]

  • Peroxides in Solvents: Ethereal solvents, such as tetrahydrofuran (THF), can form explosive peroxides upon exposure to air. These peroxides are potent oxidizing agents for this compound ligands.[3] It is crucial to use freshly distilled or inhibitor-free, peroxide-free solvents.

  • Residual Oxidants: Reagents or starting materials may contain residual oxidizing impurities that can degrade the this compound ligand.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation, especially in the presence of trace oxygen.[3]

  • On-Column Oxidation: During purification by column chromatography, exposure to air and silica gel can sometimes lead to oxidation of the this compound ligand.[4]

Q2: How can I prevent my this compound ligand from oxidizing during my experiment?

A2: To prevent oxidation, it is essential to rigorously exclude oxygen from your reaction setup. Key preventative measures include:

  • Inert Atmosphere: Always handle this compound ligands and set up reactions under an inert atmosphere, such as high-purity nitrogen or argon.[2][5] This can be achieved using a glovebox or by employing Schlenk line techniques.

  • Solvent Degassing: Thoroughly degas all solvents before use to remove dissolved oxygen.[3][5] Common methods include freeze-pump-thaw cycles, sparging with an inert gas, or passing the solvent through a column of deoxygenating catalyst.

  • Proper Storage: Store this compound ligands in a cool, dark place under an inert atmosphere. For highly sensitive phosphines, storage in a glovebox freezer is recommended.[3]

  • Use of Stabilized Forms: Some highly air-sensitive phosphines are commercially available as more stable derivatives, such as phosphonium salts (e.g., [tBu₃PH]BF₄) or this compound-borane adducts, which can be deprotected in situ or in a separate step.[3]

Q3: Are some this compound ligands more stable to oxidation than others? How do I choose a more stable ligand?

A3: Yes, the stability of this compound ligands varies greatly depending on their steric and electronic properties.

  • Steric Hindrance: Increasing the steric bulk around the phosphorus atom can physically shield it from attack by oxidizing agents. Ligands with bulky substituents like tert-butyl or adamantyl groups are generally more resistant to oxidation.[6]

  • Electronic Effects: Generally, electron-donating (electron-rich) phosphines, such as trialkylphosphines, are more susceptible to oxidation than electron-withdrawing (electron-poor) triarylphosphines.[3]

  • Structural Modifications: Certain structural features can confer enhanced stability. For example, incorporating a ferrocenyl group can provide an antioxidant effect by quenching singlet oxygen.[1] Pentaphenylferrocenyl di-tert-butylthis compound is an example of a highly active and air-stable ligand.[7][8]

Q4: I suspect my this compound has oxidized to a this compound oxide. How does this affect my reaction, and what can I do about it?

A4: The formation of this compound oxide is generally detrimental to catalytic reactions because this compound oxides are poor ligands for many transition metals.[9] This can lead to catalyst deactivation and incomplete conversion. If you have a significant amount of unreacted starting material and suspect ligand oxidation, you have a few options:

  • Removal of this compound Oxide: Triphenylthis compound oxide (TPPO), a common byproduct, can often be removed from the reaction mixture by precipitation with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[5]

  • Intentional Oxidation and Removal: If you also have unreacted this compound, it can be intentionally oxidized to the this compound oxide using a mild oxidant (e.g., dilute hydrogen peroxide) to facilitate its removal by the methods described above.[5]

  • Reduction of this compound Oxide: In some cases, it is possible to reduce the this compound oxide back to the active this compound. However, this often requires harsh conditions and adds an extra step to your synthesis.[10][11] A milder approach involves using phosphites with catalytic iodine.[12]

Troubleshooting Guide

Symptom Possible Cause Troubleshooting Steps & Solutions
Low or no product yield; catalyst appears to have crashed out (e.g., formation of palladium black). Ligand oxidation leading to an unstable, unligated metal center.1. Verify Inert Atmosphere: Ensure your inert gas source is pure and that all glassware is properly dried and purged. 2. Check Solvents: Test solvents for peroxides and re-purify or use fresh, inhibitor-free solvents. Ensure solvents are thoroughly degassed. 3. Consider a More Stable Ligand: Switch to a more sterically hindered or electron-poor this compound if compatible with your reaction chemistry. 4. Use a Protective Group: For sensitive phosphines, consider using a this compound-borane adduct and deprotecting it just before use.[3]
A new, polar spot appears on TLC, and ³¹P NMR shows a signal in the +20 to +40 ppm range. Formation of this compound oxide.1. Confirm by Spectroscopy: Compare the new peak in the ³¹P NMR spectrum to a known standard of the corresponding this compound oxide. 2. Optimize Workup: If the product is non-polar, a simple filtration through a silica plug may remove the polar this compound oxide. 3. Precipitation: For more challenging separations, precipitate the this compound oxide using ZnCl₂ in ethanol or MgCl₂ in toluene.[5]
Reaction is sluggish or stalls, but the starting material is consumed, leading to multiple byproducts. Partial ligand oxidation changes the nature of the active catalyst, leading to side reactions.1. Increase Ligand Loading: A slight excess of the this compound ligand can sometimes compensate for minor oxidation during the reaction. 2. Add a Stabilizing Agent: For certain palladium-catalyzed aerobic oxidations, additives like MnO₂ can slow this compound oxidation by disproportionating H₂O₂.[13] 3. Re-evaluate Reaction Conditions: Lowering the reaction temperature may slow the rate of oxidation relative to the catalytic turnover.[3]
Inconsistent results between batches. Variable amounts of oxygen or peroxides are being introduced into the reaction.1. Standardize Procedures: Implement a strict, standardized protocol for solvent degassing and handling of air-sensitive reagents. 2. Use Fresh Reagents: Use freshly opened bottles of this compound ligands and anhydrous, deoxygenated solvents for each experiment.

Data Presentation

Table 1: Relative Air Stability of Common this compound Ligand Classes

Ligand ClassExample(s)General Air StabilityKey Characteristics
Trialkylphosphines PMe₃, P(n-Bu)₃, PCy₃, P(t-Bu)₃Generally low to moderate; highly electron-rich are very sensitive.[3]Strong σ-donors; can be pyrophoric (e.g., P(t-Bu)₃).[3] Often handled as phosphonium salts.[3]
Triarylphosphines PPh₃, P(o-tol)₃Generally moderate to high; relatively stable in solid form.[3]Less electron-donating than trialkylphosphines. Stability can be tuned with substituents.
Alkyl-Aryl Phosphines PMePh₂, P(t-Bu)₂PhIntermediate stability.Properties are a hybrid of trialkyl and triaryl phosphines.
This compound-Borane Adducts PPh₃·BH₃, P(t-Bu)₃·BH₃High; stable to air and chromatography.[3]Protective group strategy; the BH₃ group is removed to generate the free this compound.[3]
Sterically Hindered Ligands CataCXium® A, JohnphosHighBulky groups protect the phosphorus center from oxidation.
Ferrocenylphosphines Josiphos, Q-PhosHighThe ferrocene moiety can impart significant air stability.[1][7][8]

Experimental Protocols

Protocol 1: Solvent Degassing using the Freeze-Pump-Thaw Method

This method is highly effective for removing dissolved gases from solvents.

  • Preparation: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum Teflon stopcock. The flask should not be more than half full.

  • Freezing: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Pumping: With the solvent still frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 10-15 minutes.

  • Thawing: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will observe gas bubbles being released from the solvent as it melts.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • Storage: After the final cycle, backfill the flask with an inert gas (e.g., argon or nitrogen) before use.

Protocol 2: Removal of Triphenylthis compound Oxide (TPPO) with Zinc Chloride

This protocol is effective for removing TPPO from a reaction mixture, particularly when the desired product is soluble in ethanol.

  • Solvent Exchange: After the reaction is complete, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.

  • Redissolution: Redissolve the residue in a minimal amount of ethanol.

  • Prepare ZnCl₂ Solution: Separately, prepare a 1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol.

  • Precipitation: At room temperature, add the ZnCl₂ solution (typically 2 equivalents relative to the initial amount of triphenylthis compound) dropwise to the ethanolic solution of the crude product. A white precipitate of the TPPO-ZnCl₂ complex should form.

  • Isolation: Stir the mixture for 30 minutes, then filter off the precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Product Recovery: The desired product should remain in the filtrate. Concentrate the filtrate under reduced pressure and proceed with further purification if necessary.

Visualizations

G cluster_troubleshooting Troubleshooting this compound Oxidation Start Reaction Fails or is Sluggish Check_Oxidation Suspect Ligand Oxidation? Start->Check_Oxidation Confirm_Oxide Confirm this compound Oxide Formation (e.g., ³¹P NMR) Check_Oxidation->Confirm_Oxide Yes Inert_Atmo Improve Inert Atmosphere Technique Check_Oxidation->Inert_Atmo No Change_Ligand Switch to a More Sterically Hindered/Stable Ligand Confirm_Oxide->Change_Ligand Remove_Oxide Remove this compound Oxide (Precipitation/Chromatography) Confirm_Oxide->Remove_Oxide Degas_Solvent Ensure Solvents are Peroxide-Free and Thoroughly Degassed Inert_Atmo->Degas_Solvent

Caption: A troubleshooting workflow for diagnosing and resolving this compound ligand oxidation.

G cluster_workflow General Workflow for Air-Sensitive Reactions Start Start Degas Degas Solvents (e.g., Freeze-Pump-Thaw) Start->Degas Dry Dry and Assemble Glassware Under Vacuum Degas->Dry Purge Purge with Inert Gas (N₂ or Ar) Dry->Purge Add_Reagents Add Reagents via Syringe or in Glovebox Purge->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction Workup Quench and Workup Under Inert Atmosphere Run_Reaction->Workup End Purification Workup->End

Caption: A standard experimental workflow for handling this compound ligands under inert conditions.

References

Technical Support Center: Phosphine (PH₃) Gas Detectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using phosphine gas detectors.

Frequently Asked Questions (FAQs)

1. What is the difference between a bump test and a full calibration for a this compound gas detector?

A bump test is a qualitative function check to verify that the sensors are responding to the target gas and that the alarms are working.[1][2][3] It involves briefly exposing the detector to a concentration of this compound gas sufficient to trigger the alarms.[4] A bump test does not measure the accuracy of the sensor readings.[1][2]

A full calibration is a quantitative procedure to adjust the detector's readings to match a known concentration of this compound calibration gas.[1][3] This ensures the accuracy of the measurements and is necessary when a bump test fails or at regular intervals as recommended by the manufacturer.[1][4]

Key Differences Between Bump Test and Calibration [1]

FeatureBump TestFull Calibration
Objective Verify basic functionality and alarm response.Ensure measurement accuracy and correct sensor drift.
Process Quick exposure to a test gas.Detailed procedure involving adjustment of sensor readings.
Frequency Recommended before each day's use.[1][5]Periodically (e.g., every 3-6 months) or when a bump test fails.[1]
Outcome Confirms the detector is operational.Ensures the precision and accuracy of readings.

2. How often should I calibrate my this compound gas detector?

The calibration frequency for this compound gas detectors depends on several factors, including manufacturer recommendations, regulatory requirements, and the specific application.[6][7] As a general guideline, most manufacturers recommend recalibration at least every six months.[4] However, more frequent calibration may be necessary in the following situations:

  • Frequent use: Instruments used daily or in critical applications should be calibrated more often.[7]

  • Harsh environments: Exposure to extreme temperatures, humidity, dust, or corrosive gases can accelerate sensor drift, requiring more frequent calibration.[6]

  • Exposure to high gas concentrations or sensor poisons: If the detector is exposed to high levels of this compound or interfering gases, immediate recalibration is recommended.[8]

  • Failed bump test: A failed bump test indicates that a full calibration is required.[2][4]

For new detectors, it's advisable to perform calibrations more frequently to establish a baseline for sensor stability.[4]

3. What are common causes of this compound gas detector calibration failure?

Several factors can lead to calibration failure:[5]

  • Expired or degraded calibration gas: Ensure the calibration gas is within its expiration date and has been stored correctly.[5]

  • Incorrect flow rate: The flow rate of the calibration gas must be set according to the manufacturer's specifications, typically between 0.5 and 1.0 L/min.[5]

  • Damaged or contaminated sensors: Sensors can be damaged by physical shock or exposure to contaminants.[5]

  • Blocked filters or sampling lines: Obstructed pathways can prevent the calibration gas from reaching the sensor.[5]

  • Presence of interfering gases: Cross-sensitivity to other gases can affect the calibration process.[5]

  • Improper zeroing: The detector must be zeroed in a clean air environment before span calibration.[5]

4. What is cross-sensitivity and how does it affect my this compound detector?

Cross-sensitivity, or interference, occurs when a gas other than the target gas (this compound) causes a response from the sensor.[9][10] This can lead to inaccurate readings, including:

  • Positive Interference: The sensor gives a reading, suggesting the presence of this compound when it is not there, or a higher reading than the actual concentration.[9][10]

  • Negative Interference: The presence of an interfering gas reduces the sensor's response to this compound, leading to a lower-than-actual reading or even a zero reading when this compound is present.[9][10]

  • Inhibition: An interfering gas may prevent the sensor from responding to this compound altogether, sometimes for an extended period after exposure.[9][10]

It is crucial to be aware of potential interfering gases in your experimental environment.

Troubleshooting Guides

Issue: The this compound detector fails to calibrate.

  • Verify Calibration Gas: Check that you are using the correct concentration of this compound calibration gas and that it has not expired.[5] Ensure the cylinder contains sufficient pressure.

  • Check the Flow Rate: Confirm that the gas regulator is set to the manufacturer's recommended flow rate.[5]

  • Inspect Tubing and Connections: Look for any leaks, kinks, or blockages in the tubing connecting the gas cylinder to the detector.[5]

  • Examine the Sensor and Filter: Ensure the sensor is clean and the filter is not clogged with debris.[11]

  • Perform a Zero Calibration: Before attempting a span calibration, ensure the detector is properly zeroed in a clean air environment, free of any interfering gases.[5]

  • Check for Interference: If possible, perform the calibration in an area known to be free of potentially interfering gases.

start Calibration Fails check_gas Verify Calibration Gas (Correct type, not expired) start->check_gas check_flow Check Gas Flow Rate (Per manufacturer spec) check_gas->check_flow Gas OK contact_support Contact Technical Support check_gas->contact_support Issue Found inspect_tubing Inspect Tubing & Connections (Leaks, blocks) check_flow->inspect_tubing Flow OK check_flow->contact_support Issue Found check_sensor Check Sensor & Filter (Clean, not clogged) inspect_tubing->check_sensor Tubing OK inspect_tubing->contact_support Issue Found zero_cal Perform Zero Calibration (In clean air) check_sensor->zero_cal Sensor OK check_sensor->contact_support Issue Found check_interference Check for Interfering Gases zero_cal->check_interference Zeroing OK zero_cal->contact_support Issue Found check_interference->contact_support Interference Unlikely success Calibration Successful check_interference->success No Interference

Troubleshooting Flowchart for Calibration Failure

Issue: The this compound detector shows erratic or unstable readings.

  • Check for Environmental Changes: Sudden changes in temperature, humidity, or pressure can affect sensor performance.[11][12] Allow the instrument to stabilize in the operating environment.

  • Inspect for Contaminants: Ensure the sensor is not exposed to liquids, organic solvents, or corrosive gases, which can cause damage.[13]

  • Verify Power Source: For portable detectors, check the battery level.[11] For fixed systems, ensure a stable power supply.

  • Look for Electromagnetic Interference: Strong radio frequency or electromagnetic fields can interfere with the detector's electronics.[13]

  • Bump Test the Detector: Perform a bump test to see if the sensor responds correctly to a known gas source. If it fails, a full calibration is needed.

Experimental Protocols

Detailed this compound Gas Detector Calibration Protocol

This protocol outlines the standard procedure for a full calibration of a this compound gas detector.

Materials:

  • This compound gas detector to be calibrated

  • A certified cylinder of this compound (PH₃) calibration gas of a known concentration (e.g., 5 ppm) balanced with nitrogen or air.[12][14]

  • A cylinder of zero-grade air or nitrogen for zeroing.[14]

  • A gas regulator with a flow meter, compatible with the calibration gas cylinder.[14]

  • Inert tubing to connect the regulator to the detector.[14]

  • Calibration cap or adapter for the detector.[15]

  • A well-ventilated area for the calibration procedure.[16]

Procedure:

  • Preparation:

    • Ensure you are in a well-ventilated area, away from any potential sources of this compound or interfering gases.[16]

    • Inspect all equipment (regulator, tubing, calibration cap) for damage or contamination.

    • Turn on the this compound detector and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Zero Calibration:

    • Attach the tubing from the zero-gas cylinder to the detector's calibration cap.

    • Start the flow of zero gas at the manufacturer's recommended rate (typically 0.5-1.0 L/min).[5]

    • Allow the reading on the detector to stabilize.

    • Enter the detector's calibration menu and perform a zero calibration. The detector's reading should adjust to 0 ppm.[5]

    • Stop the flow of zero gas and disconnect the tubing.

  • Span Calibration:

    • Attach the tubing from the this compound calibration gas cylinder to the detector's calibration cap.

    • Start the flow of this compound gas at the recommended rate.

    • Allow the sensor reading to stabilize; this may take several minutes.[5][16]

    • Once the reading is stable, enter the detector's calibration menu and perform a span calibration.

    • Adjust the detector's reading to match the concentration of the calibration gas as indicated on the cylinder.[5]

  • Verification and Documentation:

    • Stop the flow of calibration gas and remove the calibration cap.

    • Allow the detector's reading to return to zero. This may take some time as the sensor clears the gas.[16]

    • Once the reading is stable at zero, briefly re-expose the sensor to the this compound calibration gas to verify that it responds correctly and reads the expected concentration.

    • Document the calibration date, the gas concentration used, the due date for the next calibration, and any adjustments made.

cluster_prep Preparation cluster_zero Zero Calibration cluster_span Span Calibration cluster_verify Verification & Documentation prep1 Work in a well-ventilated area prep2 Inspect equipment prep1->prep2 prep3 Turn on and stabilize detector prep2->prep3 zero1 Attach zero-gas prep3->zero1 zero2 Start gas flow zero1->zero2 zero3 Wait for reading to stabilize zero2->zero3 zero4 Perform zero calibration in menu zero3->zero4 span1 Attach PH3 calibration gas zero4->span1 span2 Start gas flow span1->span2 span3 Wait for reading to stabilize span2->span3 span4 Perform span calibration in menu span3->span4 verify1 Stop gas flow and remove cap span4->verify1 verify2 Allow reading to return to zero verify1->verify2 verify3 Briefly re-expose to verify response verify2->verify3 verify4 Document calibration details verify3->verify4

This compound Gas Detector Calibration Workflow

This compound Detector Interference Data

Electrochemical sensors for this compound can exhibit cross-sensitivity to various other gases. The following table summarizes the response of a this compound sensor to common interfering gases. A positive value indicates that the interfering gas will cause the sensor to read higher than the actual this compound concentration, while a negative value indicates a reduced reading.

Cross-Sensitivity of a this compound (PH₃) Sensor [12][17]

Interfering GasChemical FormulaConcentrationSensor Response
ArsineAsH₃0.15 ppm0.12 ppm
Carbon MonoxideCO85 ppm0 ppm
ChlorineCl₂0.85 ppm< -0.05 ppm
DiboraneB₂H₆0.2 ppm0.01 ppm
HydrogenH₂3100 ppm< 0.05 ppm
Hydrogen CyanideHCN12.6 ppm0.3 ppm
Hydrogen SulfideH₂S15 ppm12 ppm
Nitrogen DioxideNO₂10.1 ppm-1.6 ppm
SilaneSiH₄3.5 ppm0.4 ppm
Sulfur DioxideSO₂5 ppm1 ppm

Note: Cross-sensitivity data is provided as a reference and can vary between sensor manufacturers and with sensor age.[9][17] It is always recommended to consult the manufacturer's specifications for your specific detector.

References

Technical Support Center: Safe Handling and Quenching of Pyrophoric Phosphine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and quenching of pyrophoric phosphine reagents. Adherence to these protocols is critical for ensuring laboratory safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What makes this compound reagents pyrophoric?

A1: Pyrophoric this compound reagents, particularly alkylphosphines, have a high affinity for oxygen. Their reaction with air is extremely rapid and exothermic, leading to spontaneous ignition.[1][2][3] This reactivity is a desirable trait in many chemical syntheses but also necessitates stringent handling procedures.

Q2: What are some common examples of pyrophoric this compound reagents?

A2: Common pyrophoric this compound reagents encountered in research include this compound gas (PH₃), trimethylthis compound (PMe₃), triethylthis compound (PEt₃), and tributylthis compound (PBu₃).[1][2] While tributylthis compound is the least pyrophoric among these alkylphosphines, it must still be handled with extreme caution.

Q3: What immediate steps should I take in case of a pyrophoric this compound reagent spill?

A3: For a small, manageable spill, immediately cover the material with an inert absorbent material like powdered lime (calcium oxide), dry sand, or sodium carbonate to smother the reaction with air.[4][5] For larger spills or any spill that results in a fire, evacuate the area immediately and activate the fire alarm. Do not attempt to clean up a large spill or fight a fire unless you are trained to do so.[6]

Q4: Can I use water to extinguish a fire involving a pyrophoric this compound reagent?

A4: No. Water can react violently with many pyrophoric materials, potentially exacerbating the fire. A standard dry powder (ABC) fire extinguisher is suitable for most small fires involving pyrophoric reagents. For fires involving combustible metals that may be used in conjunction with this compound reagents, a Class D extinguisher is necessary.[6]

Q5: What are the signs that a pyrophoric this compound reagent has degraded?

A5: Signs of degradation can include discoloration of the solution, formation of solids or precipitates, and pressure buildup within the container. If you suspect a reagent has degraded, it should be quenched and disposed of cautiously. Do not use a reagent that shows signs of degradation in a reaction, as its reactivity may be unpredictable.

Troubleshooting Guides

Handling and Transfer Issues
Problem Possible Cause Recommended Solution
Difficulty withdrawing reagent with a syringe. Clogged needle due to solid byproducts or high viscosity.Use a wider gauge needle (e.g., 18-gauge). Ensure the reagent is at room temperature to reduce viscosity. If solids are present, allow them to settle before transfer.
Plunger "blows out" of the syringe during transfer. Positive pressure inside the reagent bottle.Ensure proper inert gas pressure management. Do not over-pressurize the reagent bottle. Use a syringe twice the volume of the liquid to be transferred to provide adequate headspace for any gas.
Reagent ignites at the needle tip upon removal from the septum. Exposure of the residual reagent in the needle to air.Have a beaker of dry sand or a damp cloth readily available to extinguish the small flame at the needle tip.
Solid this compound reagent is difficult to transfer. Static electricity or clumping of the solid.Handle solid pyrophoric phosphines in an inert atmosphere glovebox. Use anti-static tools if available. If the solid is clumped, it may need to be carefully broken up under an inert atmosphere.
Quenching Issues
Problem Possible Cause Recommended Solution
Violent, uncontrolled reaction during quenching. Quenching agent added too quickly. Insufficient cooling.Always add the quenching agent slowly and dropwise to a cooled, dilute solution of the pyrophoric reagent. Maintain a cold bath (e.g., ice/water or dry ice/isopropanol) throughout the quenching process.[6]
Evolution of a foul-smelling gas. Formation of volatile this compound byproducts.All quenching procedures must be performed in a well-ventilated fume hood to prevent inhalation of toxic and foul-smelling gases.
Incomplete quenching. Insufficient amount of quenching agent or insufficient reaction time.After the initial vigorous reaction subsides, stir the mixture for an extended period (e.g., several hours) to ensure the reaction is complete. A sequential addition of quenching agents (isopropanol, then methanol, then water) can ensure complete destruction of the pyrophoric material.[6]
Solidification of the quenching mixture. Precipitation of salts or byproducts.Add more of the inert solvent (e.g., heptane or toluene) to maintain a stirrable slurry.

Data Presentation

Table 1: Properties of Common Pyrophoric this compound Reagents

ReagentFormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Autoignition Temperature (°C)Vapor Pressure
This compound GasPH₃34.00-87.7-104.4~38Gas
Trimethylthis compoundP(CH₃)₃76.0838-39-20Spontaneously ignites in air500 mmHg @ 20°C
Triethylthis compoundP(CH₂CH₃)₃118.16127-128< -20Spontaneously ignites in air14 mmHg @ 20°C
Tributylthis compoundP(C₄H₉)₃202.3224037200<1 mmHg @ 20°C

Experimental Protocols

Protocol 1: General Procedure for Quenching a Liquid Pyrophoric this compound Reagent

Objective: To safely neutralize residual liquid pyrophoric this compound reagents.

Materials:

  • Residual pyrophoric this compound reagent in a suitable container (e.g., Sure/Seal™ bottle).

  • Anhydrous, inert solvent (e.g., heptane or toluene).

  • Isopropanol.

  • Methanol.

  • Deionized water.

  • Large reaction flask (at least 10 times the volume of the final quenching mixture) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet/outlet.

  • Cooling bath (ice/water or dry ice/isopropanol).

  • Appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and chemical-resistant gloves (e.g., nitrile gloves under neoprene gloves).

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • Dilution: Transfer the residual pyrophoric this compound reagent to the reaction flask under an inert atmosphere. Dilute the reagent significantly with the inert solvent (e.g., to a concentration of <5% w/v).

  • Cooling: Place the reaction flask in the cooling bath and allow the solution to cool to 0°C or below.

  • Initial Quenching: Slowly add isopropanol dropwise from the addition funnel to the stirred, cooled solution. Control the rate of addition to maintain a gentle effervescence and keep the internal temperature low.[6]

  • Secondary Quenching: Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol in a similar dropwise manner. This more reactive alcohol helps to ensure the destruction of any remaining pyrophoric material.[6]

  • Final Quenching: After the methanol addition is complete and gas evolution has ceased, very cautiously add deionized water dropwise. Be prepared for a potential delayed reaction.[6]

  • Completion: Once the addition of water is complete and no further reaction is observed, remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for several hours to ensure complete quenching.

  • Disposal: The resulting mixture should be disposed of as hazardous waste in accordance with institutional guidelines.

Protocol 2: Handling and Quenching of Contaminated Materials

Objective: To safely decontaminate and dispose of materials contaminated with pyrophoric this compound reagents.

Materials:

  • Contaminated items (e.g., syringes, needles, septa, paper towels).

  • Inert, anhydrous solvent (e.g., hexane or toluene).

  • Isopropanol.

  • Waste container.

  • Appropriate PPE.

Procedure:

  • Syringes and Needles: Immediately after use, rinse syringes and needles multiple times with an inert solvent.[6] The rinses should be discharged into a separate flask containing isopropanol for quenching.

  • Glassware: Small quantities of residual pyrophoric reagents in glassware should be quenched by adding an inert solvent to dilute the residue, followed by the slow, cautious addition of isopropanol.

  • Solid Waste: Contaminated paper towels, gloves, and septa should be placed in a container with an inert solvent to prevent ignition. Isopropanol can then be slowly and carefully added to the container to quench the residual pyrophoric material.

  • Disposal: All quenched materials and rinses should be collected and disposed of as hazardous waste.

Visualizations

Spill_Response_Workflow spill Pyrophoric this compound Reagent Spill Occurs assess Assess Spill Size and Risk spill->assess small_spill Small, Controllable Spill (<50 mL, no fire) assess->small_spill Small large_spill Large Spill or Fire assess->large_spill Large / Fire alert Alert Colleagues and Supervisor small_spill->alert evacuate Evacuate Immediately! large_spill->evacuate ppe Don Appropriate PPE (FR lab coat, face shield, gloves) alert->ppe contain Cover Spill with Inert Material (Lime, Dry Sand) ppe->contain quench Carefully Quench with Isopropanol contain->quench cleanup Collect Residue for Hazardous Waste Disposal quench->cleanup alarm Activate Fire Alarm and Call Emergency Services evacuate->alarm inform Inform Emergency Responders of the Chemical Involved alarm->inform

Caption: Workflow for responding to a pyrophoric this compound reagent spill.

Quenching_Decision_Tree start Need to Quench Pyrophoric this compound Reagent reagent_type What is the reagent type? start->reagent_type liquid Liquid Reagent reagent_type->liquid Liquid solid Solid Reagent reagent_type->solid Solid gas This compound Gas reagent_type->gas Gas dilute Dilute with Inert Solvent (e.g., Heptane) liquid->dilute suspend Suspend in Inert Solvent (e.g., Toluene) solid->suspend special Requires Specialized Scrubber or Controlled Oxidation Setup gas->special cool Cool to 0°C or below dilute->cool add_ipa Slowly Add Isopropanol cool->add_ipa add_meoh Slowly Add Methanol add_ipa->add_meoh add_water Cautiously Add Water add_meoh->add_water suspend->cool contact_ehs Contact Environmental Health & Safety for Guidance special->contact_ehs

Caption: Decision tree for selecting a pyrophoric this compound quenching method.

References

Technical Support Center: Mitigating Phosphine Poisoning of Metal Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions regarding the mitigation of phosphine poisoning of metal catalysts.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Rapid decline in catalytic activity or complete reaction failure.

  • Potential Cause: Your metal catalyst may be poisoned by this compound (PH₃) or this compound-containing impurities present in your reagents or gas lines.

  • Troubleshooting Steps:

    • Verify the Purity of Reagents and Gases: Ensure all solvents and starting materials are of high purity and free from phosphorus-containing impurities. Use analytical techniques like Gas Chromatography (GC) or Inductively Coupled Plasma (ICP) analysis to screen for contaminants.[1][2]

    • Implement a Purification Step: Pass gaseous reactants through a guard bed containing a material that can trap this compound, such as activated carbon or a suitable metal oxide, before they reach the reactor.[3]

    • Utilize a this compound Scavenger: Introduce a this compound scavenger into the reaction mixture. Certain Lewis acids and metal complexes can selectively bind to this compound, preventing it from coordinating to your active catalyst.[4][5]

Issue 2: Inconsistent reaction yields or product selectivity.

  • Potential Cause: Partial or intermittent poisoning of the catalyst by low levels of this compound. This can lead to a non-uniform distribution of active sites.

  • Troubleshooting Steps:

    • Monitor for Trace Contaminants: Employ sensitive analytical methods to detect low-level this compound contamination in your feedstock.[1][6] Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool for identifying trace-level impurities.[1]

    • Optimize Ligand Choice: For reactions utilizing this compound ligands, consider switching to bulkier, more electron-rich this compound ligands. These can sometimes offer greater stability and resistance to displacement or degradation that might lead to catalyst deactivation.[7][8]

    • Controlled Addition of Reactants: A slow, controlled addition of the reactant suspected to contain the this compound impurity can sometimes help to maintain a low instantaneous concentration of the poison, reducing the rate of catalyst deactivation.[9]

Issue 3: Catalyst appears discolored or shows physical changes.

  • Potential Cause: Formation of stable metal-phosphorus compounds on the catalyst surface.[10]

  • Troubleshooting Steps:

    • Surface Analysis: Characterize the spent catalyst using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Scanning Electron Microscopy (SEM) to identify the nature of the surface deposits.[2][11]

    • Attempt Catalyst Regeneration: Depending on the nature of the catalyst and the poison, a regeneration procedure may be possible. This could involve thermal treatment or washing with a specific chemical agent.[3][12][13]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound poisoning on metal catalysts?

A1: this compound (PH₃) is a soft Lewis base and readily donates its lone pair of electrons to the vacant d-orbitals of transition metals. This strong coordination bond between this compound and the metal center can block active sites, preventing the substrate from accessing them and thus deactivating the catalyst.[1][6] This process is a form of chemical deactivation.[1]

Q2: Which metal catalysts are most susceptible to this compound poisoning?

A2: Late transition metals are particularly susceptible to poisoning by soft Lewis bases like this compound. This includes commonly used catalysts based on:

  • Palladium (Pd)

  • Platinum (Pt)[10][14]

  • Rhodium (Rh)[15]

  • Nickel (Ni)

  • Ruthenium (Ru)

  • Gold (Au)

Q3: What are this compound scavengers and how do they work?

A3: this compound scavengers are chemical agents that selectively react with and neutralize this compound or this compound-containing compounds, preventing them from poisoning the catalyst. Cationic gold(I) complexes, as well as other Lewis acids like AuCl, CuCl, and ZnCl₂, have shown potential as this compound scavengers by forming stable complexes with phosphines.[4][5]

Q4: Can a this compound-poisoned catalyst be regenerated?

A4: In some cases, regeneration is possible. The feasibility of regeneration depends on the strength of the metal-phosphine bond and the stability of the catalyst under the required regeneration conditions. Potential regeneration strategies include:

  • Thermal Treatment: Heating the catalyst to a high temperature to decompose the this compound-metal complex. Hydrothermal aging has been shown to be effective for regenerating some phosphorus-poisoned catalysts.[12]

  • Chemical Washing: Using a solution that can selectively remove the this compound without damaging the catalyst structure.[3]

  • Oxidative/Reductive Treatments: Cycling the catalyst through oxidizing and reducing atmospheres to break the poison-metal bond.[16]

Q5: How can I detect this compound contamination in my reaction system?

A5: Several analytical techniques can be used to detect this compound and other phosphorus-containing compounds:

  • Gas Chromatography (GC): Particularly when coupled with a selective detector like a flame photometric detector (FPD) or a mass spectrometer (MS), GC is a powerful tool for separating and identifying volatile phosphorus compounds.[1][17]

  • Inductively Coupled Plasma (ICP): ICP-OES or ICP-MS can be used to determine the elemental phosphorus content in liquid samples or digested solid samples, providing an indication of overall phosphorus contamination.[2]

  • Colorimetric Methods: Simple colorimetric tests can sometimes be used for a quick qualitative or semi-quantitative assessment of this compound.[17]

Data Presentation

Table 1: Efficacy of Gold(I) Complexes as this compound Scavengers (Antidotes)

Gold(I) ComplexAdministration Time Relative to this compound ExposureMean Recovery Time (minutes)
Control (No Antidote)-~35
Auro-sodium bisthiosulfate (AuTS)5 minutes prior0 - 4
Aurothioglucose (AuTG)5 minutes prior0 - 4
Sodium aurothiomalate (AuTM)5 minutes prior0 - 4
Auro-sodium bisthiosulfate (AuTS)10 minutes after14
Aurothioglucose (AuTG)10 minutes after17
Sodium aurothiomalate (AuTM)10 minutes after19
Data derived from a study on the antidotal action of gold(I) complexes towards this compound toxicity in an invertebrate model, which can be seen as analogous to a scavenger mitigating a poison in a catalytic system.[18][19][20]

Experimental Protocols

Protocol 1: General Procedure for this compound Scavenging using Copper(I) Chloride

This protocol describes a general method for removing this compound ligands from a reaction mixture using CuCl, which can be adapted for scavenging this compound impurities.

  • Reaction Completion: Once the primary catalytic reaction is complete, cool the reaction mixture to room temperature.

  • Scavenger Addition: Add 1 equivalent of Copper(I) chloride (CuCl) per equivalent of phosphorus suspected to be present in the reaction mixture.

  • Stirring: Stir the mixture at room temperature for approximately 10-15 minutes. The this compound-CuCl complex is often insoluble and will precipitate.

  • Filtration: Filter the mixture through a pad of celite or a similar filtration aid to remove the precipitated this compound-CuCl complex.

  • Work-up: Proceed with the standard work-up and purification of the desired product.

This protocol is adapted from a method for scavenging this compound ligands and may require optimization for scavenging gaseous this compound impurities.[21]

Protocol 2: Detection of this compound Metabolites in a Sample using Headspace GC-MS

This protocol is for the analysis of this compound metabolites, which can be adapted to detect this compound contamination in certain matrices.

  • Sample Preparation: Place the sample into a volatile organic analysis vial.

  • Reagent Addition: Add zinc powder and aqueous sulfuric acid to the vial. This will convert any this compound metabolites into gaseous this compound (PH₃).

  • Incubation: Seal the vial and allow the reaction to proceed, generating this compound in the headspace.

  • Analysis: Analyze the headspace gas using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) to detect and quantify the this compound. This method can detect PH₃ concentrations as low as 0.2 μg/mL.[17][22]

Visualizations

cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active Catalyst Active Catalyst Substrate Binding Substrate Binding Active Catalyst->Substrate Binding Substrate Poisoned Catalyst Poisoned Catalyst Active Catalyst->Poisoned Catalyst Product Formation Product Formation Substrate Binding->Product Formation Transformation Catalyst Regeneration Catalyst Regeneration Product Formation->Catalyst Regeneration Product Release Catalyst Regeneration->Active Catalyst This compound This compound This compound->Poisoned Catalyst Binds to Active Site Start Start Low Yield/No Reaction Low Yield/No Reaction Start->Low Yield/No Reaction Check Reagent Purity Check Reagent Purity Low Yield/No Reaction->Check Reagent Purity Suspect this compound Poisoning Other Issues Other Issues Low Yield/No Reaction->Other Issues If this compound is ruled out Impurities Found? Impurities Found? Check Reagent Purity->Impurities Found? Purify Reagents/Gases Purify Reagents/Gases Impurities Found?->Purify Reagents/Gases Yes Use this compound Scavenger Use this compound Scavenger Impurities Found?->Use this compound Scavenger No, but still suspect This compound Re-run Experiment Re-run Experiment Purify Reagents/Gases->Re-run Experiment Use this compound Scavenger->Re-run Experiment Consider Catalyst Regeneration Consider Catalyst Regeneration Re-run Experiment->Consider Catalyst Regeneration If catalyst is spent cluster_purification Purification cluster_reaction Catalytic Reaction Reagents/Gases Reagents/Gases Guard Bed Guard Bed Reagents/Gases->Guard Bed Feed Stream Reactor Reactor Guard Bed->Reactor Purified Stream Clean Reagents/Gases Product Product Reactor->Product This compound Impurity This compound Impurity->Guard Bed Clean Reagents/Gases->Reactor

References

Phosphine Disposal Technical Support Center for Academic Research Labs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and answers to frequently asked questions regarding the safe handling and disposal of phosphine (PH₃) and this compound-contaminated waste in an academic research laboratory setting. Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is mandatory.

Frequently Asked Questions (FAQs)

Q1: What is the primary hazard of this compound?

A1: this compound is an extremely toxic, flammable, and pyrophoric (can ignite spontaneously in air) gas.[1][2][3] It is a respiratory poison that can cause severe health effects, including pulmonary edema, cardiovascular collapse, and even death at low concentrations.[1][3] The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set strict exposure limits for this compound.[4][5][6][7]

Q2: Can I dispose of this compound-contaminated waste in the regular trash or down the sink?

A2: No. This compound and any materials contaminated with it are considered hazardous waste.[8] Disposal in regular trash or down the sink is a serious safety violation and can lead to the release of toxic gas.[9][10] All this compound-related waste must be chemically neutralized or disposed of through your institution's EHS department.[9][11]

Q3: What are the approved methods for neutralizing this compound in a lab setting?

A3: The most common and effective method for neutralizing this compound in a laboratory setting is through chemical oxidation. This process converts toxic this compound into less hazardous, non-volatile phosphate salts.[12] Commonly used oxidizing agents include sodium hypochlorite (bleach) and potassium permanganate.

Q4: What personal protective equipment (PPE) is required when handling this compound disposal?

A4: At a minimum, personnel must wear a lab coat, chemical-resistant gloves (consult a glove compatibility chart), and safety glasses with side shields. All handling and disposal procedures must be conducted within a certified chemical fume hood. For situations with a potential for exposure above the permissible limit, a supplied-air respirator may be necessary.[6][13]

Quantitative Data Summary

The following table summarizes key quantitative data for the safe handling and disposal of this compound.

ParameterValueSource(s)
OSHA Permissible Exposure Limit (PEL) 0.3 ppm (8-hour TWA)[4][5][6][7][14]
NIOSH Recommended Exposure Limit (REL) 0.3 ppm (10-hour TWA)[4][5][15]
NIOSH Short-Term Exposure Limit (STEL) 1 ppm (15-minute)[4][5][15]
NIOSH Immediately Dangerous to Life or Health (IDLH) 50 ppm[14][15]
Lower Explosive Limit (LEL) in Air 1.79%[7][13]

Experimental Protocols

Protocol 1: Neutralization of this compound Gas Effluent using Potassium Permanganate Scrubber

This protocol is suitable for treating a continuous stream of this compound gas, such as the effluent from a reaction.

Materials:

  • Gas washing bottle (bubbler)

  • Potassium permanganate (KMnO₄)

  • Distilled water

  • Tubing compatible with this compound

  • Appropriate PPE (lab coat, gloves, safety glasses)

  • Chemical fume hood

Procedure:

  • Prepare the Scrubbing Solution: In a designated beaker inside a chemical fume hood, prepare a 5% (w/v) aqueous solution of potassium permanganate. For example, dissolve 5 grams of KMnO₄ in 100 mL of distilled water. The solution should be a deep purple color.

  • Assemble the Scrubber: Fill the gas washing bottle with the 5% KMnO₄ solution, ensuring the gas dispersion tube is submerged. Do not overfill the bubbler to prevent the solution from being carried over.

  • Connect to Effluent Stream: Connect the outlet of your experimental apparatus (e.g., reaction vessel) to the inlet of the gas washing bottle using appropriate tubing. The outlet of the bubbler should be vented to the back of the fume hood.

  • Initiate Gas Flow: Begin your experiment, allowing the this compound-containing gas stream to bubble through the potassium permanganate solution. The purple color will fade and a brown precipitate (manganese dioxide, MnO₂) may form as the this compound is oxidized.

  • Monitor the Scrubber: Continuously monitor the color of the scrubbing solution. If the purple color completely disappears, the solution is exhausted and must be replaced. Stop the gas flow before changing the solution.

  • Waste Disposal: Once the experiment is complete, the spent scrubbing solution and any precipitate are considered hazardous waste. Transfer the entire contents of the bubbler to a clearly labeled hazardous waste container. Do not cap the container tightly if there is a possibility of continued off-gassing. Contact your EHS office for pickup.[9][11]

Chemical Reaction (Acidic Conditions): 8 KMnO₄(aq) + 5 PH₃(g) + 12 H₂SO₄(aq) → 5 H₃PO₄(aq) + 8 MnSO₄(aq) + 4 K₂SO₄(aq) + 12 H₂O(l)[16]

Protocol 2: Decontamination of this compound-Contaminated Glassware using Sodium Hypochlorite (Bleach)

This protocol is for decontaminating glassware and other equipment that has come into contact with this compound or this compound-generating reagents.

Materials:

  • Commercial bleach (typically 5-8% sodium hypochlorite, NaOCl)

  • Water

  • A container large enough to submerge the glassware

  • Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) for quenching

  • pH paper

  • Appropriate PPE

  • Chemical fume hood

Procedure:

  • Initial Rinse: In a chemical fume hood, carefully rinse the contaminated glassware with a small amount of an appropriate solvent (e.g., the solvent used in the reaction) to remove bulk residue. This rinsate must be collected as hazardous waste.

  • Prepare Decontamination Bath: Place the rinsed glassware in a larger secondary container (e.g., a plastic tub) inside the fume hood. Carefully fill the container with household bleach, ensuring the contaminated surfaces of the glassware are fully submerged.

  • Decontamination Period: Allow the glassware to soak for at least one hour. The sodium hypochlorite will oxidize any residual this compound to phosphate.

  • Quench Excess Bleach: After the decontamination period, carefully add a quenching agent such as sodium bisulfite or sodium thiosulfate solution to the bleach bath until a test with potassium iodide-starch paper indicates that no active chlorine remains.

  • Neutralize pH: Check the pH of the solution. If necessary, neutralize it to a pH between 6 and 8 using a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate).

  • Final Disposal: The neutralized solution may be suitable for drain disposal, but you must check with your institution's EHS office first. Some institutions may require it to be collected as hazardous waste.

  • Final Cleaning: The decontaminated glassware can now be washed using standard laboratory procedures.

Chemical Reaction: PH₃ + 4 NaOCl → H₃PO₄ + 4 NaCl

Troubleshooting Guide

Q: The purple color of my potassium permanganate scrubbing solution disappeared very quickly. What should I do?

A: This indicates that the concentration of this compound in your gas stream is high and the scrubbing solution has been completely consumed. You should immediately stop the flow of this compound gas, if possible, and safely replace the spent solution with a fresh 5% potassium permanganate solution. For high concentrations of this compound, consider using two gas washing bottles in series.

Q: A brown solid is forming in my potassium permanganate scrubber. Is this a problem?

A: No, this is expected. The brown solid is manganese dioxide (MnO₂), a byproduct of the oxidation of this compound by potassium permanganate.[17] While not a problem for the reaction, it should be disposed of as hazardous waste along with the spent solution. If the precipitate is excessive and clogs the bubbler, the solution should be changed.

Q: My this compound disposal reaction is getting very hot.

A: The oxidation of this compound is an exothermic reaction. If you notice a significant temperature increase, especially when using bleach, you should slow down the rate of addition of the oxidizing agent. If necessary, place the reaction vessel in an ice bath to control the temperature.

Q: How do I know if my this compound waste is completely neutralized?

A: For the potassium permanganate method, the persistence of the deep purple color indicates that there is still active permanganate in the solution, and the this compound has likely been fully consumed. For the sodium hypochlorite method, the absence of this compound's characteristic garlic-like odor is a good indicator, but the most definitive method is to use this compound gas detector tubes at the outlet of your apparatus to ensure no this compound is breaking through.

Visual Workflows

Phosphine_Neutralization_KMnO4 cluster_prep Preparation cluster_process Neutralization Process cluster_waste Waste Management prep_solution Prepare 5% KMnO4 Solution assemble_scrubber Assemble Gas Scrubber prep_solution->assemble_scrubber start_flow Start this compound Gas Flow assemble_scrubber->start_flow monitor Monitor Color Change (Purple to Brown/Colorless) start_flow->monitor stop_flow Stop Gas Flow monitor->stop_flow If solution is exhausted collect_waste Collect Spent Solution and Precipitate stop_flow->collect_waste ehs_pickup Request EHS Waste Pickup collect_waste->ehs_pickup

Caption: Workflow for this compound gas neutralization using a potassium permanganate scrubber.

Glassware_Decontamination_Bleach cluster_prep Preparation cluster_process Decontamination Process cluster_disposal Final Disposal initial_rinse Initial Rinse into Hazardous Waste prepare_bath Prepare Bleach Decontamination Bath initial_rinse->prepare_bath soak Soak Glassware (min. 1 hour) prepare_bath->soak quench Quench Excess Bleach soak->quench neutralize Neutralize pH (6-8) quench->neutralize contact_ehs Consult EHS for Final Disposal neutralize->contact_ehs final_wash Standard Glassware Washing contact_ehs->final_wash

References

Technical Support Center: Regeneration of Phosphine Ligands from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regeneration of phosphine ligands from reaction mixtures. The primary focus is on the reduction of this compound oxides, the common degradation product of this compound ligands.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ligand no longer effective in my catalytic reaction?

A significant drop in catalytic activity is often due to the oxidation of the this compound ligand to its corresponding this compound oxide (R₃P=O). This compound oxides are generally poor ligands and can inhibit the catalytic cycle. It is crucial to handle and store this compound ligands under an inert atmosphere to minimize oxidation.

Q2: How can I confirm that my this compound ligand has oxidized?

The most reliable method for detecting and quantifying this compound oxide formation is ³¹P NMR spectroscopy. This compound(III) ligands and their corresponding this compound(V) oxides have distinct and well-separated chemical shifts, allowing for straightforward identification and quantification.

Q3: What are the most common methods for regenerating this compound ligands from their oxides?

The most prevalent method is the reduction of the this compound oxide back to the this compound. Several reducing agents are commonly employed, each with its own advantages and disadvantages. Key methods include reduction with:

  • Aluminum Hydrides: Such as diisobutylaluminum hydride (DIBAL-H).[1][2]

  • Silanes: Including polymethylhydrosiloxane (PMHS), trichlorosilane (HSiCl₃), and tetramethyldisiloxane (TMDS).[3][4]

  • Boranes: Although effective, they can be hazardous on a large scale.[1]

Q4: Can I regenerate my this compound ligand directly from the post-reaction mixture?

Yes, it is possible. A general approach involves oxidizing any remaining this compound in the reaction mixture to the this compound oxide, followed by extraction of the this compound oxide. This isolated this compound oxide can then be reduced back to the this compound ligand.[5] Alternatively, for supported or polymer-bound this compound ligands, recycling can be achieved by filtration or phase separation after the reaction.[6][7]

Q5: Are there air-stable alternatives to traditional this compound ligands?

Yes, the development of air-stable this compound ligands and their precursors, such as phosphonium borates, is an active area of research. Additionally, bulky electron-rich ligands, like the Buchwald-type ligands, often exhibit greater stability.[8]

Troubleshooting Guides

Issue 1: Incomplete Reduction of this compound Oxide

Symptoms:

  • ³¹P NMR of the crude product shows a significant amount of starting this compound oxide remaining.

  • Low yield of the desired this compound ligand after purification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient Reducing Agent Increase the equivalents of the reducing agent. For some substrates, a larger excess may be required.
Inhibition of the Reducing Agent (e.g., DIBAL-H) For DIBAL-H reductions, the byproduct tetraisobutyldialuminoxane (TIBAO) can inhibit the reaction.[2][9] Strategies to overcome this include increasing the reaction temperature or using a sterically hindered "decoy" this compound oxide.[9]
Low Reaction Temperature For sterically hindered or electron-rich this compound oxides, higher temperatures may be necessary to achieve full conversion.[1]
Poor Quality Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate inert conditions. Titrate the reducing agent if its activity is in doubt.
Solvent Effects The choice of solvent can significantly impact the reaction rate and completeness. For DIBAL-H reductions, hindered aliphatic ethers like methyl tert-butyl ether (MTBE) can be optimal.[2]
Issue 2: Formation of Undesired Side Products

Symptoms:

  • ³¹P NMR shows unexpected peaks in addition to the desired this compound and starting this compound oxide.

  • Mass spectrometry analysis indicates byproducts resulting from P-C bond cleavage.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
P-C Bond Cleavage This can occur with certain reducing agents and substrates, particularly with less robust this compound ligands.[10] Consider switching to a milder reducing agent or optimizing the reaction conditions (e.g., lower temperature, shorter reaction time).
Reaction with Functional Groups on the Ligand If the this compound ligand contains sensitive functional groups, they may react with the reducing agent. Choose a more chemoselective reducing agent. For example, some silane-based reductions show good tolerance for functional groups like esters and ketones.[4]
Hydrolysis of the Reducing Agent Ensure the reaction is performed under strictly anhydrous and inert conditions to prevent the decomposition of the reducing agent.
Issue 3: Difficulty in Purifying the Regenerated this compound Ligand

Symptoms:

  • The purified this compound ligand is contaminated with residual reducing agent byproducts (e.g., siloxanes, aluminum salts).

  • The isolated this compound is an oil or waxy solid that is difficult to handle.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formation of Emulsions During Workup For DIBAL-H reductions, quenching with aqueous NaOH can help to solubilize the aluminum hydroxide byproduct and prevent the formation of gels.[1]
Persistent Siloxane Byproducts After silane-based reductions, the resulting siloxane polymers can be difficult to remove. Filtration through a pad of silica gel can be effective.[3][10] In some cases, precipitation of the this compound from a suitable solvent can leave the siloxanes in solution.[11]
Product is not Crystalline If the this compound is not a crystalline solid, purification by column chromatography under an inert atmosphere may be necessary.[12] Alternatively, conversion to a stable derivative, such as a this compound-borane complex, can facilitate purification, followed by deprotection.[13]

Quantitative Data on this compound Oxide Reduction Methods

The following table summarizes the typical reaction conditions and yields for the reduction of triphenylthis compound oxide (TPPO) using various common methods.

Reducing Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%) Reference(s)
DIBAL-H1.5 - 5Toluene or MTBE25 - 701 - 4>95[1]
PMHS5 - 15Neat220 - 2501 - 2490 - 100[3]
HSiCl₃/NEt₃1 (HSiCl₃), 1 (NEt₃)TolueneRefluxNot Specified92[3]
TMDS/Ti(OiPr)₄Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]
Si₂Cl₆/(COCl)₂1.04 (Si₂Cl₆)CH₂Cl₂Room Temp< 0.1>99[14]

Note: Yields are highly substrate-dependent and the conditions provided are for a model substrate. Optimization is often necessary for different this compound oxides.

Experimental Protocols

Protocol 1: Reduction of a Tertiary this compound Oxide using DIBAL-H

Materials:

  • Tertiary this compound oxide

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous, inert solvent (e.g., MTBE or toluene)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the tertiary this compound oxide in the anhydrous solvent in a flame-dried flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add the DIBAL-H solution dropwise via syringe. Caution: DIBAL-H is pyrophoric and reacts violently with water.

  • Stir the reaction mixture at the appropriate temperature for the required time, monitoring the reaction progress by TLC or ³¹P NMR.

  • Upon completion, cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol, followed by the aqueous NaOH solution.[12] This should result in two clear, separable phases.[1]

  • Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude this compound by recrystallization or column chromatography under an inert atmosphere.[12]

Protocol 2: Reduction of a Tertiary this compound Oxide using PMHS

Materials:

  • Tertiary this compound oxide

  • Polymethylhydrosiloxane (PMHS)

  • Dichloromethane (DCM)

  • Silica gel or Celite

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the tertiary this compound oxide and PMHS (typically 5-15 equivalents of Si-H).[3] The reaction is often run neat (without solvent).

  • Heat the mixture to the required temperature (typically 220-250 °C) with stirring.[3]

  • Monitor the reaction by taking small aliquots and analyzing by ³¹P NMR.

  • Upon completion, cool the reaction mixture to room temperature. The mixture may form a gel-like material.[3]

  • Dissolve the crude mixture in dichloromethane.

  • Filter the solution through a short pad of silica gel or Celite to remove polymeric silicon byproducts.[3][10]

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow for this compound Ligand Regeneration

experimental_workflow start Reaction Mixture containing this compound Oxide oxidation Optional: Oxidize Residual this compound start->oxidation If unreacted This compound is present extraction Extract this compound Oxide start->extraction If this compound is already fully oxidized oxidation->extraction reduction Reduce this compound Oxide extraction->reduction workup Reaction Workup & Quenching reduction->workup purification Purify Regenerated This compound workup->purification end Pure this compound Ligand purification->end

Caption: General workflow for the regeneration of this compound ligands.

Troubleshooting Logic for Incomplete this compound Oxide Reduction

troubleshooting_logic start Incomplete Reduction Observed by ³¹P NMR check_reagent Check Equivalents and Quality of Reducing Agent start->check_reagent increase_equivalents Increase Equivalents of Reducing Agent check_reagent->increase_equivalents Equivalents low? use_fresh_reagent Use Fresh/Titrated Reducing Agent check_reagent->use_fresh_reagent Quality suspect? check_conditions Review Reaction Conditions check_reagent->check_conditions Reagents OK success Complete Reduction increase_equivalents->success use_fresh_reagent->success increase_temp Increase Reaction Temperature check_conditions->increase_temp Temp. low? change_solvent Change Solvent check_conditions->change_solvent Solvent issue? check_inhibition Consider Inhibitor Formation (e.g., TIBAO) check_conditions->check_inhibition Conditions OK increase_temp->success change_solvent->success add_decoy Add Decoy Reagent or Increase Temperature check_inhibition->add_decoy add_decoy->success

Caption: Decision tree for troubleshooting incomplete reductions.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Monodentate vs. Bidentate Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of ligands is a cornerstone of optimizing transition-metal-catalyzed cross-coupling and hydrogenation reactions. Phosphine ligands, in particular, have proven to be versatile and highly effective in a vast array of catalytic transformations. A fundamental choice in ligand design lies between monodentate and bidentate phosphines. This guide provides an objective comparison of their catalytic efficiency, supported by experimental data, to facilitate informed decisions in catalyst system development.

Monodentate this compound ligands, coordinating to the metal center through a single phosphorus atom, generally offer greater flexibility. This can be advantageous in accommodating sterically demanding substrates and can lead to the formation of highly active, coordinatively unsaturated catalytic species. In contrast, bidentate this compound ligands chelate to the metal center through two phosphorus atoms, forming a more rigid and stable complex. This enhanced stability can prevent ligand dissociation, often leading to higher catalyst turnover numbers and, in the case of chiral ligands, superior enantioselectivity due to a more defined coordination sphere.

This guide will delve into a comparative analysis of these two classes of ligands in three key transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and asymmetric hydrogenation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of this compound ligand significantly impacts the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Generally, bulky and electron-rich monodentate ligands, such as tri-tert-butylthis compound (P(t-Bu)₃) and the Buchwald-type biaryl phosphines (e.g., XPhos, RuPhos), are highly effective, particularly for challenging substrates like aryl chlorides.[1] Their steric bulk facilitates the reductive elimination step, while their electron-donating nature promotes the initial oxidative addition. Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used and are known for their high stability, which can translate to higher turnover numbers in some cases.[2] However, studies on Ni-catalyzed Suzuki-Miyaura couplings have shown that monodentate this compound precatalysts can outperform bisthis compound counterparts, especially with electronically deactivated and sterically hindered substrates.[2][3][4]

Quantitative Data Comparison: Suzuki-Miyaura Coupling
Ligand TypeLigand ExampleElectrophileNucleophileCatalyst SystemYield (%)TONTOF (h⁻¹)Reference
MonodentateCyTyrannoPhos4-chloro-N,N-dimethylanilinePhenylboronic acidNi(COD)₂88--[2]
Bidentatedppf4-chloro-N,N-dimethylanilinePhenylboronic acidNi(COD)₂17--[2]
MonodentateCyTyrannoPhos2-chloromesitylenePhenylboronic acidNi(COD)₂69--[2]
Bidentatedppf2-chloromesitylenePhenylboronic acid8--[2]
MonodentateP(t-Bu)₃2-chlorobenzonitrilep-tolylboronic acidPd₂(dba)₃High10,000-[5]
BidentateBINAPIndene triflateNaphthalene-1-ylboronic acidPd(OAc)₂15--[6]
MonodentateMeO-MOPIndene triflateNaphthalene-1-ylboronic acidPd(OAc)₂86--[6]

Note: Direct comparison of TON and TOF is challenging due to variations in reported experimental conditions. The data presented is illustrative of trends observed in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction:

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: The palladium precursor (e.g., Pd(OAc)₂, 0.01-0.02 mmol) and the this compound ligand (e.g., 0.02-0.04 mmol for monodentate, 0.01-0.02 mmol for bidentate) are added under an inert atmosphere.

  • Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or dioxane, 5 mL) is added via syringe.

  • Reaction: The reaction mixture is stirred and heated (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated. The crude product is then purified by column chromatography.[6]

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification A Charge Schlenk tube with aryl halide, boronic acid, and base B Add Pd precursor and This compound ligand A->B C Add anhydrous, degassed solvent B->C D Heat and stir reaction mixture C->D E Monitor reaction progress (TLC/GC) D->E F Cool, dilute, and filter E->F G Concentrate filtrate F->G H Purify by column chromatography G->H

General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of C-N bonds. The development of bulky, electron-rich monodentate biaryl this compound ligands by the Buchwald group (e.g., XPhos, RuPhos) has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides, including less reactive aryl chlorides.[7][8] These ligands are thought to facilitate both the oxidative addition and the C-N bond-forming reductive elimination steps.

Bidentate ligands such as BINAP and Josiphos-type ligands have also demonstrated high efficiency and stability in Buchwald-Hartwig aminations.[8][9] The choice between a monodentate and a bidentate ligand is often substrate-dependent, with certain ligands showing superior performance for primary versus secondary amines or for specific heterocyclic substrates.[10]

Quantitative Data Comparison: Buchwald-Hartwig Amination
Ligand TypeLigand ExampleAryl HalideAmineCatalyst SystemYield (%)TOF (h⁻¹)Reference
MonodentateRuPhos4-chlorotolueneMorpholinePd(OAc)₂99-[11]
BidentateDPEPhos4-chlorotolueneMorpholinePd(OAc)₂75-[11]
MonodentateBrettPhos4-chloro-tert-butylbenzenen-hexylaminePd₂(dba)₃98-[12]
BidentateJosiphos-type4-chloroanisoleMorpholinePd(OAc)₂High-[13]

Note: TOF data is not consistently reported across different studies, making direct comparisons difficult.

Experimental Protocol: Buchwald-Hartwig Amination

A typical experimental protocol for the Buchwald-Hartwig amination is as follows:

  • Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the this compound ligand (0.02 mmol for monodentate), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene, 5 mL).

  • Reaction: The tube is sealed, removed from the glovebox, and the reaction mixture is heated with stirring (e.g., 100 °C) for the specified time.

  • Work-up: After cooling, the mixture is diluted with a suitable solvent (e.g., ether) and filtered through a short plug of silica gel.

  • Purification: The filtrate is concentrated, and the residue is purified by chromatography to yield the desired aryl amine.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L)_n-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex Ar-Pd(II)(L)_n-NHR'R'' OA_complex->Amine_complex Ligand Exchange (HNR'R'', Base) Amine_complex->Pd0 Reductive Elimination Product_complex Ar-NR'R'' Amine_complex->Product_complex

Simplified catalytic cycle for the Buchwald-Hartwig amination.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a key technology for the synthesis of chiral molecules, particularly in the pharmaceutical industry. For a long time, chiral bidentate this compound ligands, such as BINAP and DuPhos, were considered essential for achieving high enantioselectivities.[14] The rigid chelate ring formed by these ligands creates a well-defined chiral environment around the metal center, leading to excellent stereocontrol.

However, in recent years, monodentate this compound ligands, such as MonoPhos and its derivatives, have emerged as powerful alternatives.[14] These ligands can offer comparable or even superior enantioselectivities and, in some cases, significantly higher reaction rates.[14] The flexibility of monodentate ligands can be advantageous, and it is believed that two monodentate ligands can form a "pseudo-bidentate" coordination sphere that effectively induces chirality.

Quantitative Data Comparison: Asymmetric Hydrogenation
Ligand TypeLigand ExampleSubstrateCatalyst Systemee (%)TOF (h⁻¹)Reference
Monodentate(S)-MonoPhosMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄95-[14]
Bidentate(R,R)-Me-DuPhosMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄>99-[15]
Bidentate(R)-BINAPMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄99-[15]
MonodentatePhosphoramidite 2Methyl 2-acetamido cinnamateRh(COD)₂BF₄90Dramatically faster than MonoPhos[14]
Bidentate(R,R)-NORPHOSMethyl (Z)-α-acetamidocinnamate[Rh(COD)₂]BF₄>99-[15]

Note: TOF values are often reported qualitatively ("faster," "slower") rather than with precise numerical values, making direct quantitative comparisons challenging.

Experimental Protocol: Asymmetric Hydrogenation

The following is a representative protocol for the rhodium-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, add [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral this compound ligand (1.1 mol% for bidentate, 2.2 mol% for monodentate) to a Schlenk flask. Add anhydrous, degassed methanol and stir at room temperature for 30 minutes to form the active catalyst.

  • Substrate Preparation: In a separate Schlenk flask, dissolve the substrate (1.0 equivalent) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the substrate solution to a hydrogenation vessel. Via cannula, transfer the prepared catalyst solution to the vessel.

  • Reaction: Seal the hydrogenation vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 1-10 atm). Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C).

  • Work-up and Analysis: Upon completion, vent the hydrogen and concentrate the reaction mixture. The enantiomeric excess of the product is determined by chiral HPLC or GC.[15]

Asymmetric_Hydrogenation_Logic Start Start Inert_Atmosphere Establish Inert Atmosphere (Glovebox/Schlenk Line) Start->Inert_Atmosphere Catalyst_Prep Prepare Catalyst Solution ([Rh(COD)2]BF4 + Chiral Ligand) Inert_Atmosphere->Catalyst_Prep Substrate_Prep Prepare Substrate Solution Inert_Atmosphere->Substrate_Prep Combine Combine Catalyst and Substrate in Hydrogenation Vessel Catalyst_Prep->Combine Substrate_Prep->Combine Hydrogenate Purge with H2 and Pressurize Combine->Hydrogenate React Stir at Controlled Temperature and Pressure Hydrogenate->React Monitor Monitor Reaction Completion React->Monitor Monitor->React Incomplete Workup Work-up and Concentrate Monitor->Workup Reaction Complete Analyze Analyze Enantiomeric Excess (Chiral HPLC/GC) Workup->Analyze End End Analyze->End

Logical workflow for an asymmetric hydrogenation experiment.

Conclusion

The choice between monodentate and bidentate this compound ligands is a critical parameter in catalyst design and is highly dependent on the specific reaction, substrates, and desired outcomes.

  • Monodentate this compound ligands offer greater flexibility, which can be advantageous for sterically demanding substrates and can lead to highly active catalysts. The development of bulky, electron-rich monodentate ligands has significantly expanded the scope of cross-coupling reactions.

  • Bidentate this compound ligands provide enhanced stability to the metal center, often resulting in higher turnover numbers and preventing catalyst decomposition. In asymmetric catalysis, the well-defined chiral pocket created by bidentate ligands frequently leads to superior enantioselectivities.

Ultimately, the optimal ligand choice is often determined empirically through screening. This guide provides a foundational understanding and a starting point for researchers to navigate the complex landscape of this compound ligand selection in catalysis.

References

A Comparative Guide to Phosphine and Arsine as N-Type Dopants in Silicon Wafers

Author: BenchChem Technical Support Team. Date: December 2025

In the fabrication of semiconductor devices, the precise control of electrical properties in silicon wafers is paramount. This is achieved through a process known as doping, where impurity atoms are intentionally introduced into the silicon crystal lattice to alter its conductivity. For creating n-type silicon, which has an excess of free electrons, elements from Group V of the periodic table, such as phosphorus (P) and arsenic (As), are commonly used. These dopants are typically introduced in gaseous form as phosphine (PH3) and arsine (AsH3).

This guide provides a detailed comparison of this compound and arsine as n-type dopants, focusing on their physical properties, impact on the silicon lattice, and resulting electrical characteristics. The information presented is intended for researchers, scientists, and professionals in the field of drug development who utilize semiconductor devices in their work.

Physical and Electrical Properties: A Tabular Comparison

The choice between phosphorus and arsenic as a dopant is often dictated by the specific requirements of the semiconductor device being fabricated. The key physical and electrical properties of these two elements as dopants in silicon are summarized below.

PropertyPhosphorus (P)Arsenic (As)Significance in Doping
Dopant Source This compound (PH3)Arsine (AsH3)Gaseous precursors for diffusion or ion implantation processes.
Atomic Radius ~1.06 Å[1]~1.19 Å[1]Arsenic's larger radius causes greater lattice distortion and stress in the silicon crystal.[1]
Atomic Mass 30.97 u[1]74.92 u[1]Heavier arsenic ions have a shorter projected range during ion implantation for a given energy.
Donor Energy Level ~0.044 eV below conduction band[1]~0.049 eV below conduction band[1]Both are shallow donors, but phosphorus has a slightly lower ionization energy, leading to almost complete ionization at room temperature.[1]
Maximum Solid Solubility ~1 x 10²¹ atoms/cm³[1]~2.2 x 10²¹ atoms/cm³[1]Arsenic's higher solubility allows for higher doping concentrations, which is beneficial for creating highly conductive layers.[1]
Diffusion Coefficient in Si Relatively large (~1e-13 cm²/s at 1100°C)[1]Relatively small (~1e-14 cm²/s at 1100°C)[1]Phosphorus diffuses faster, making it suitable for forming deep junctions, while arsenic's slower diffusion is ideal for shallow junctions.[1]
Electron Mobility Higher mobility at lower concentrationsSlightly lower mobility due to increased lattice distortion and defects.[1]The difference in mobility diminishes at high doping concentrations.[1]

Experimental Protocols for N-Type Doping

The introduction of phosphorus and arsenic into silicon wafers is primarily accomplished through two methods: thermal diffusion and ion implantation.[2][3][4]

Thermal diffusion is a high-temperature process where dopant atoms move from a region of high concentration to a region of lower concentration within the silicon wafer.

Experimental Workflow:

  • Surface Preparation: The silicon wafers are chemically cleaned to remove any contaminants from the surface.

  • Pre-deposition: The wafers are placed in a furnace at a high temperature (typically 900-1100°C).[5] A carrier gas, such as nitrogen, is enriched with the dopant gas (this compound or arsine) and passed over the wafers.[5] This creates a shallow, highly concentrated layer of dopant on the wafer surface.

  • Drive-in: The dopant source is removed, and the wafers are heated to a higher temperature (around 1100-1200°C) in an inert or oxidizing atmosphere. This step drives the dopant atoms deeper into the silicon to achieve the desired junction depth and concentration profile.[2]

  • Oxidation: Often, an oxide layer is grown during or after the drive-in step to passivate the surface.

G cluster_0 Thermal Diffusion Process Wafer Cleaning Wafer Cleaning Pre-deposition Pre-deposition Wafer Cleaning->Pre-deposition Place in Furnace Drive-in Drive-in Pre-deposition->Drive-in Introduce Dopant Gas (PH3 or AsH3) Oxidation/Passivation Oxidation/Passivation Drive-in->Oxidation/Passivation Remove Dopant Source Doped Wafer Doped Wafer Oxidation/Passivation->Doped Wafer

Thermal Diffusion Workflow

Ion implantation is a more precise method where dopant ions are accelerated to a high energy and "implanted" into the silicon wafer at a specific depth.

Experimental Workflow:

  • Wafer Preparation: Wafers are cleaned and often masked with a material like photoresist to define the areas to be doped.[6]

  • Implantation: The wafers are placed in a high-vacuum chamber. Dopant ions (P+ or As+) are generated from a source, accelerated by an electric field, and directed as a beam towards the wafer. The energy of the ions determines the implantation depth.

  • Annealing: The ion implantation process damages the silicon crystal lattice. A post-implantation annealing step (often a rapid thermal anneal) is crucial to repair this damage and to electrically activate the implanted dopant atoms, allowing them to become substitutional in the silicon lattice.[6]

G cluster_1 Ion Implantation Process Wafer Preparation & Masking Wafer Preparation & Masking Ion Implantation Ion Implantation Wafer Preparation & Masking->Ion Implantation Place in Vacuum Chamber Post-Implantation Anneal Post-Implantation Anneal Ion Implantation->Post-Implantation Anneal Accelerate Dopant Ions Doped Wafer Doped Wafer Post-Implantation Anneal->Doped Wafer Repair Lattice Damage & Activate Dopants

Ion Implantation Workflow

Comparative Analysis and Applications

The choice between this compound and arsine doping is a critical decision in semiconductor manufacturing, with each offering distinct advantages for specific applications.

G cluster_this compound This compound (P) cluster_arsine Arsine (As) P_advantages Advantages: Higher Electron Mobility Lower Lattice Strain Faster Diffusion P_disadvantages Disadvantages: Lower Solid Solubility Less Abrupt Junctions P_applications Applications: Deep Junctions (e.g., Bipolar Transistors) Bulk Doping As_applications Applications: Shallow Junctions (e.g., MOSFET Source/Drain) Highly Conductive Layers As_advantages Advantages: Higher Solid Solubility Slower Diffusion (Abrupt Junctions) Controllable Junction Depth As_disadvantages Disadvantages: Lower Electron Mobility Higher Lattice Strain

References

Phosphine-Free Frontiers: A Comparative Guide to Alternative Reagents for Functional Group Reduction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the reduction of functional groups is a cornerstone transformation. For decades, phosphines have been reliable reagents for a variety of reductions, most notably the Staudinger reduction of azides. However, the stoichiometric nature of many phosphine-mediated reactions and the often-troublesome removal of this compound oxide byproducts have driven the search for catalytic and more user-friendly alternatives. This guide provides an objective comparison of prominent this compound-free reduction methods, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their synthetic challenges.

Azide Reduction: Beyond the Staudinger Reaction

The conversion of azides to primary amines is a critical transformation in organic synthesis, particularly in the construction of complex molecules and bioconjugation. While the Staudinger reaction, employing triphenylthis compound, is a classic and highly chemoselective method, several powerful alternatives offer distinct advantages in terms of reaction efficiency and purification.[1][2][3][4]

Comparative Performance of Azide Reduction Methods

The choice of an azide reduction method is dictated by factors such as the presence of other reducible functional groups, desired reaction conditions, and scalability. The following table summarizes the key performance indicators for catalytic hydrogenation and the this compound-free Staudinger alternative, triphenylphosphinecarboxamide, in comparison to the traditional Staudinger reaction.

MethodTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Staudinger Reaction PPh₃, H₂O80-95%[1]6 - 24 h[1]Excellent chemoselectivity, mild conditions.[1]Stoichiometric this compound oxide byproduct complicates purification.[1]
Catalytic Hydrogenation H₂, Pd/C, PtO₂85-99%[1][5]0.5 - 24 h[1][5]High yields, clean reaction (N₂ is the only byproduct), scalable.[1]Can reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[6]
Triphenylthis compound-carboxamide (TPPc) TPPc derivativesNear-quantitative< 10 min for some substrates[7]Rapid reaction, no additional hydrolysis step required.[7][8]Requires synthesis of the reagent.
Experimental Protocols for Azide Reduction

1. Staudinger Reaction with Triphenylthis compound

This protocol describes a typical procedure for the reduction of an aryl azide to the corresponding amine.

  • Materials: Aryl azide, triphenylthis compound (PPh₃), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the aryl azide (1.0 eq) in THF.

    • Add triphenylthis compound (1.1 - 1.5 eq) to the solution at room temperature.[1]

    • Add water (5-10 eq) to the reaction mixture.[1]

    • Heat the mixture to reflux (approximately 65 °C) and stir for 6-12 hours.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting azide.

    • Upon completion, cool the mixture to room temperature and remove the THF under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine, which may require chromatographic purification to remove triphenylthis compound oxide.[1]

2. Catalytic Hydrogenation of an Azide

This protocol outlines the reduction of benzyl azide using palladium on carbon (Pd/C).

  • Materials: Benzyl azide, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • In a round-bottom flask, dissolve benzyl azide (1.0 eq) in methanol.[1]

    • Carefully add 10% Pd/C (typically 5-10 mol%).[1]

    • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.[1]

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.[1]

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.[1]

    • Concentrate the filtrate under reduced pressure to yield the crude benzylamine.[1]

Mechanistic Overview of Azide Reduction Methods

The following diagrams illustrate the fundamental pathways for the Staudinger reaction and catalytic hydrogenation of azides.

Staudinger_Reaction Azide R-N₃ Phosphazide R-N=N-N=PPh₃ Azide->Phosphazide + PPh₃ This compound PPh₃ This compound->Phosphazide Iminophosphorane R-N=PPh₃ Phosphazide->Iminophosphorane - N₂ Intermediate [R-NH-PPh₃]⁺OH⁻ Iminophosphorane->Intermediate + H₂O Water H₂O Water->Intermediate Amine R-NH₂ Intermediate->Amine PhosphineOxide O=PPh₃ Intermediate->PhosphineOxide

Figure 1. Mechanism of the Staudinger Reaction.

Catalytic_Hydrogenation_Azide cluster_catalyst Catalyst Surface (e.g., Pd/C) H2 H₂ Catalyst_H [Catalyst]-H H2->Catalyst_H Adsorption Azide R-N₃ Intermediate1 R-N=N-NH₂ Azide->Intermediate1 + 2[H] Intermediate2 R-NH-NH₂ Intermediate1->Intermediate2 + 2[H] - N₂ Amine R-NH₂ Intermediate2->Amine + 2[H] - NH₃ (re-reduction)

Figure 2. Simplified schematic of catalytic hydrogenation of an azide.

Iron-Catalyzed Nitro Reduction: A Green Alternative

The reduction of nitroarenes to anilines is a fundamental transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. While various methods exist, iron-catalyzed reductions have gained prominence as a cost-effective and environmentally benign alternative to traditional reagents.[9]

Performance of Iron-Catalyzed Nitroarene Reduction

Iron-based catalysts, often in the form of nanoparticles or simple iron powder, can efficiently reduce a wide range of substituted nitroarenes with excellent chemoselectivity. Functional groups such as halogens, ketones, esters, and nitriles are typically tolerated under these conditions.

Substrate (Nitroarene)Product (Aniline)Catalyst SystemTime (h)Yield (%)
NitrobenzeneAnilineFe-phenanthroline/C, N₂H₄·H₂O10>99
4-Chloronitrobenzene4-ChloroanilineFe-phenanthroline/C, N₂H₄·H₂O1098
4-Nitroacetophenone4-AminoacetophenoneFe-phenanthroline/C, N₂H₄·H₂O1097
4-Nitrotoluene4-ToluidineFe-phenanthroline/C, N₂H₄·H₂O1099
3-Nitrobenzonitrile3-AminobenzonitrileFe-phenanthroline/C, N₂H₄·H₂O1095
1-Nitronaphthalene1-NaphthylamineFe-phenanthroline/C, N₂H₄·H₂O1098
2-Nitrophenol2-AminophenolFe-phenanthroline/C, N₂H₄·H₂O1296
4-Nitroanisole4-AnisidineFe-phenanthroline/C, N₂H₄·H₂O1099
(Data adapted from a representative iron-catalyzed reduction system.[9])
Experimental Protocol for Iron-Catalyzed Nitro Reduction

This protocol describes a general procedure for the reduction of a nitroarene using an iron-phenanthroline/carbon catalyst and hydrazine hydrate as the hydrogen source.[9]

  • Materials: Nitroarene, Fe-phenanthroline/C catalyst, hydrazine hydrate, tetrahydrofuran (THF).

  • Procedure:

    • In a pressure tube, dissolve the nitro compound (0.5 mmol) in THF (5 mL).[9]

    • Add hydrazine hydrate (2 mmol) and the Fe-phenanthroline/C catalyst (1 mol% Fe).[9]

    • Stir the reaction mixture at 100 °C for 10 hours.[9]

    • After cooling to room temperature, filter off the catalyst.

    • The filtrate can be analyzed directly or subjected to a standard workup and purification.[9]

Proposed Mechanism of Iron-Catalyzed Nitro Reduction

The precise mechanism of heterogeneous iron-catalyzed nitro reduction is complex and likely involves several intermediates. The generally accepted pathway proceeds through the stepwise reduction of the nitro group.

Iron_Nitro_Reduction Nitroarene Ar-NO₂ Nitroso Ar-N=O Nitroarene->Nitroso + 2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2[H] Aniline Ar-NH₂ Hydroxylamine->Aniline + 2[H] Catalyst Fe Catalyst + H-donor

Figure 3. Simplified pathway for iron-catalyzed nitro reduction.

Silanes: Versatile and Mild Reducing Agents

Organosilanes have emerged as powerful and versatile reducing agents for a broad spectrum of functional groups, offering a milder and often more selective alternative to traditional metal hydrides.[10] Their utility is frequently enhanced by the use of a Lewis or Brønsted acid co-catalyst.[11]

Scope of Silane-Mediated Reductions

Silanes, such as triethylsilane (Et₃SiH) and polymethylhydrosiloxane (PMHS), can effect the reduction of aldehydes, ketones, and esters, among other functional groups. The chemoselectivity can often be tuned by the choice of silane and catalyst.

Table 3: Representative Reductions with Triethylsilane

Functional GroupSubstrate ExampleProduct ExampleConditionsTypical Yield (%)
AldehydeBenzaldehydeBenzyl alcoholEt₃SiH, BF₃·OEt₂High
KetoneAcetophenone1-PhenylethanolEt₃SiH, BF₃·OEt₂High
EsterMethyl benzoateBenzyl alcoholEt₃SiH, Lewis AcidModerate to High
Alkene (conjugated)Chalcone1,3-DiphenylpropaneEt₃SiH, H⁺High
AcetalBenzaldehyde dimethyl acetalBenzyl methyl etherEt₃SiH, H⁺High
Experimental Protocol for Silane Reduction of a Ketone

This protocol details the reduction of m-nitroacetophenone to m-nitroethylbenzene using triethylsilane and boron trifluoride.[12]

  • Materials: m-Nitroacetophenone, triethylsilane, dichloromethane, boron trifluoride gas.

  • Procedure:

    • In a dry, three-necked flask, prepare a solution of triethylsilane (0.180 mol) in dichloromethane (80 mL).[12]

    • Cool the stirred solution in an ice bath and introduce boron trifluoride gas below the surface of the liquid.[12]

    • Add a solution of m-nitroacetophenone (0.150 mol) in dichloromethane (40 mL) dropwise over 30 minutes.[12]

    • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

    • Slowly add the reaction mixture to a stirred solution of potassium carbonate (25 g) in water (100 mL).

    • Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[12]

    • Distill the product under reduced pressure to obtain m-nitroethylbenzene (91-92% yield).[12]

Mechanism of Ionic Silane Reduction

The ionic reduction of a carbonyl group with a silane in the presence of a Lewis or Brønsted acid involves the activation of the carbonyl oxygen, followed by hydride transfer from the silane to the electrophilic carbonyl carbon.

Silane_Carbonyl_Reduction Carbonyl R₂C=O ActivatedCarbonyl R₂C=O-LA Carbonyl->ActivatedCarbonyl + LA LewisAcid LA (e.g., BF₃) LewisAcid->ActivatedCarbonyl Carbocation R₂CH-O-LA ActivatedCarbonyl->Carbocation + R'₃SiH Silane R'₃SiH Silane->Carbocation SilylEther R₂CH-O-SiR'₃ Carbocation->SilylEther - LA Alcohol R₂CH-OH SilylEther->Alcohol Hydrolysis

Figure 4. General mechanism for the Lewis acid-catalyzed silane reduction of a carbonyl group.

Conclusion

The development of this compound-free reduction methodologies offers chemists a powerful toolkit to overcome the limitations of traditional this compound-based reagents. Catalytic hydrogenation provides a clean and highly efficient route for azide reduction, albeit with potential chemoselectivity challenges. Iron-catalyzed systems present an economical and environmentally friendly approach for the reduction of nitroarenes. Silanes have emerged as exceptionally versatile and mild reducing agents for a wide array of functional groups, with their reactivity and selectivity being tunable through the choice of silane and catalyst. The selection of the most appropriate reagent and protocol will ultimately depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction. This guide serves as a starting point for researchers to explore these this compound-free frontiers in their synthetic endeavors.

References

A Comparative Guide to Spectroscopic Techniques for the Characterization of Phosphine-Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

The detailed characterization of phosphine-metal complexes is fundamental to understanding their reactivity, stability, and catalytic activity. Researchers in inorganic chemistry, materials science, and drug development rely on a suite of spectroscopic techniques to elucidate the electronic and steric properties of these important compounds. This guide provides an objective comparison of key spectroscopic methods, supported by experimental data and detailed protocols, to aid in the selection of appropriate characterization techniques.

Overview of Characterization Workflow

The characterization of a newly synthesized this compound-metal complex typically follows a logical progression from initial purity and identity confirmation to in-depth structural and electronic analysis. Each technique provides a unique piece of the puzzle, and their complementary use is often necessary for a complete picture.

Characterization_Workflow cluster_initial Initial Techniques cluster_structural Structural Techniques cluster_electronic Electronic Techniques Synthesis Synthesis of This compound-Metal Complex Initial_Screen Initial Characterization (Purity & Identity) Synthesis->Initial_Screen Crude Product Structural_Analysis Detailed Structural Analysis Initial_Screen->Structural_Analysis Confirmed Identity Electronic_Analysis Electronic Properties Analysis Initial_Screen->Electronic_Analysis Confirmed Identity NMR_31P ³¹P NMR IR IR Spectroscopy MS Mass Spectrometry Final_Report Comprehensive Characterization Report Structural_Analysis->Final_Report XRay X-ray Crystallography NMR_2D 2D NMR (COSY, HMBC) Electronic_Analysis->Final_Report UV_Vis UV-Vis Spectroscopy CV Cyclic Voltammetry IR_CO IR (νCO analysis)

Caption: General workflow for the spectroscopic characterization of this compound-metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the routine characterization of this compound-metal complexes in solution. The presence of the spin-active ³¹P nucleus provides a direct handle to probe the phosphorus environment.

³¹P NMR Spectroscopy

³¹P NMR provides critical information about the coordination of the this compound ligand to the metal center. The key parameter is the chemical shift (δ), which is highly sensitive to the electronic environment of the phosphorus atom. The coordination of a this compound to a metal center typically results in a significant downfield shift (to a higher ppm value) in the ³¹P NMR spectrum. This change, known as the coordination shift (Δδ), is a definitive indicator of complex formation.

Comparative Data: ³¹P NMR Coordination Shifts

The magnitude of the coordination shift (Δδ = δcomplex - δligand) depends on the metal, the other ligands present, and the nature of the this compound itself.

This compound Ligand (L)Free Ligand δ (ppm)ComplexComplex δ (ppm)Coordination Shift (Δδ)
PPh₃-5.0cis-[PtCl₂(PPh₃)₂]15.520.5
PPh₃-5.0[AuCl(PPh₃)]33.438.4
PEt₃-20.4[Ni(CO)₃(PEt₃)]17.037.4
P(OPh)₃128.0[Ni(CO)₃(P(OPh)₃)]107.0-21.0
P(t-Bu)₃62.0[PdCl₂(P(t-Bu)₃)₂]85.023.0
PCy₃11.6[RhCl(PCy₃)₃]35.123.5

Note: Chemical shifts can vary slightly depending on the solvent and reference.

Experimental Protocol: Acquiring a ³¹P{¹H} NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound-metal complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CD₂Cl₂) in an NMR tube. The sample should be fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune the phosphorus probe to the correct frequency for ³¹P.

  • Acquisition Parameters (Typical for a 400 MHz spectrometer):

    • Experiment: Select a standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Spectral Width: A wide spectral width (e.g., -100 to 200 ppm) is recommended initially to ensure all signals are captured.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. For quantitative measurements, a longer delay (5 x T₁) is required.

    • Number of Scans: Typically 16 to 128 scans, depending on the concentration and sensitivity.

  • Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Reference the spectrum. An external standard of 85% H₃PO₄ (δ = 0 ppm) is commonly used.

    • Integrate the signals if relative concentrations are needed.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for studying this compound-metal complexes, especially those containing carbonyl (CO) co-ligands. The vibrational frequencies of bonds are sensitive to the electronic environment, providing indirect information about the this compound ligand.

Probing Electronics with Carbonyl Ligands

The electronic properties of a this compound ligand (its ability to donate or withdraw electron density) can be quantified using the Tolman Electronic Parameter (TEP) . This parameter is derived from the C-O stretching frequency (ν(CO)) of a standard series of nickel carbonyl complexes, [Ni(CO)₃L].[1]

  • Strongly electron-donating phosphines increase the electron density on the metal.

  • This increased density leads to more extensive π-backbonding from the metal into the π* orbitals of the CO ligands.[2]

  • Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency .[2]

Comparative Data: Tolman Electronic Parameters (TEP) for Common Phosphines

The TEP is defined as the ν(CO) of the A₁ symmetric stretch for [Ni(CO)₃L] complexes measured in CH₂Cl₂.[3]

This compound Ligand (L)TEP (ν(CO), cm⁻¹)Electronic Character
P(t-Bu)₃2056.1Strongest Donor
PCy₃2060.4Strong Donor
PMe₃2064.1Strong Donor
PPh₃2068.9Intermediate
P(OPh)₃2085.3Weak Donor / π-Acceptor
PCl₃2097.0Strong π-Acceptor
PF₃2110.8Strongest π-Acceptor

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • Solution: Dissolve a small amount of the complex (1-2 mg) in a suitable, dry solvent that is transparent in the region of interest (e.g., CH₂Cl₂, hexane). The measurement is performed in an IR solution cell (e.g., CaF₂ or NaCl plates with a known path length).

    • Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric CO₂ and H₂O interference.

    • Collect a background spectrum of the pure solvent (for solution) or an empty ATR crystal (for solid).

  • Acquisition:

    • Place the sample in the spectrometer.

    • Acquire the spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

  • Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key vibrational bands, particularly in the 2200-1600 cm⁻¹ region for metal carbonyls.

X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution structural information, including precise bond lengths and angles. It is the gold standard for determining the solid-state structure of a this compound-metal complex and for quantifying its steric properties.

Quantifying Steric Effects

The steric bulk of a this compound ligand is a critical factor in determining the geometry and reactivity of its metal complexes. While the Tolman cone angle is a widely used concept, direct measurement of M-P bond lengths and P-M-P bond angles from crystal structures provides concrete data for comparison.[3]

Comparative Data: Structural Parameters from X-ray Crystallography [4][5][6]

ComplexMetal-Phosphorus (M-P) Bond Length (Å)Phosphorus-Metal-Phosphorus (P-M-P) Angle (°)
cis-[PtCl₂(PPh₃)₂]2.31598.2
trans-[PdCl₂(PCy₃)₂]2.378~180
[RhCl(CO)(PMe₃)₂]2.301163.5
[Cu(xantphos)(phen)]⁺2.280118.5
[Ni(dppe)₂]2.22185.2

Experimental Protocol: Single-Crystal X-ray Diffraction [7]

  • Crystal Growth: Grow single crystals of the complex suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling. A suitable crystal is typically 0.1-0.3 mm in size and free of cracks or defects.

  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

  • Data Collection:

    • Mount the goniometer on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to determine the crystal quality and unit cell parameters.

    • Execute a full data collection strategy, which involves rotating the crystal and collecting diffraction patterns at thousands of different orientations.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to determine the intensities of each reflection.

    • Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial model of the molecule by fitting atoms into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

    • The quality of the final structure is assessed using metrics like the R-factor.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions.[8] For this compound-metal complexes, the observed absorption bands can be assigned to d-d transitions, metal-to-ligand charge transfer (MLCT), or ligand-to-metal charge transfer (LMCT).[9]

Types of Electronic Transitions
  • d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. They are typically weak (low molar absorptivity, ε) and appear in the visible region, often giving the complexes their color.[10]

  • Charge Transfer (CT) Transitions: These are much more intense (high ε) than d-d transitions.[9]

    • MLCT: An electron is excited from a metal-based orbital to a ligand-based empty orbital (e.g., π* of an aromatic ligand).

    • LMCT: An electron is excited from a ligand-based orbital to an empty metal-based d-orbital.

Comparative Data: UV-Vis Absorption for this compound-Metal Complexes

Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Tentative Assignment
[Cr(CO)₅(PPh₃)]4224,200MLCT
[Ru(bpy)₂(PPh₃)₂]²⁺45014,600MLCT (Ru → bpy)
[Cu(dppe)(phen)]⁺3905,500MLCT (Cu → phen)
trans-[PtCl₂(PEt₃)₂]345150d-d transition

Experimental Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation:

    • Prepare a stock solution of the complex of a known concentration in a UV-transparent solvent (e.g., acetonitrile, CH₂Cl₂, hexane).

    • Perform serial dilutions to create a series of solutions of varying concentrations. The ideal absorbance should be within the linear range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup:

    • Turn on the spectrometer lamps (deuterium for UV, tungsten for visible) and allow them to warm up.

    • Select the desired wavelength range (e.g., 200 - 800 nm).

  • Measurement:

    • Fill a pair of matched cuvettes (typically 1 cm path length quartz) with the pure solvent. Place one in the reference beam and one in the sample beam and run a baseline correction.

    • Empty the sample cuvette, rinse it with the analyte solution, and then fill it with the analyte solution.

    • Place the sample cuvette back in the spectrometer and acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each band.

    • Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) for each band, where A is the absorbance at λ_max, b is the path length (1 cm), and c is the molar concentration.

Logical Relationships in Spectroscopic Analysis

The data obtained from different spectroscopic techniques are interconnected. The electronic information from IR and UV-Vis can be rationalized by the structural details from X-ray crystallography, while NMR confirms the structure and ligand coordination in solution.

Spectroscopic_Relationships Phosphine_Props This compound Ligand (Steric & Electronic Properties) NMR NMR Spectroscopy (³¹P, ¹H) Phosphine_Props->NMR Influences Coordination Shift (Δδ) IR IR Spectroscopy (νCO) Phosphine_Props->IR Influences TEP (νCO) XRay X-ray Crystallography (Structure) Phosphine_Props->XRay Determines Cone Angle, M-P length NMR->XRay Confirms Solution vs. Solid-State Structure UVVis UV-Vis Spectroscopy (Electronic Transitions) IR->UVVis Correlates Electronic Effects XRay->UVVis Explains Geometry Effects on λmax

Caption: Interrelation of this compound properties and resulting spectroscopic data.

References

Validating Phosphine Concentration: A Comparative Guide to Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phosphine is critical in various applications, from fumigant residue analysis in food safety to its use as a reagent in chemical synthesis. Gas chromatography (GC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of common GC-based methods for this compound concentration validation, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

The choice of detector is paramount in developing a validated GC method for this compound analysis, directly influencing sensitivity, selectivity, and linearity. This guide will delve into the performance characteristics of four commonly employed detectors: the Flame Photometric Detector (FPD), the Nitrogen-Phosphorus Detector (NPD), the Mass Spectrometry (MS) detector, and the Thermal Conductivity Detector (TCD).

Comparative Performance of GC Detectors for this compound Analysis

The selection of a suitable detector is a critical step in method development, contingent on the specific analytical requirements such as the expected concentration range of this compound, the complexity of the sample matrix, and the need for confirmatory analysis. The following table summarizes the key performance parameters of different GC detectors for this compound analysis, compiled from various studies.

Detector TypeLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (Correlation Coefficient, r/R²)Precision (Relative Standard Deviation, RSD)SelectivityCommon Applications
Flame Photometric Detector (FPD) LOD: 0.46 µg/kg, LOQ: 1.38 µg/kg[1]Not explicitly stated, but described as having a linear response over a wide concentration range[2]6.3% - 7.6% for spiked samples[1]Highly selective for phosphorus and sulfur compounds.[2][3]Analysis of this compound residues in food and environmental samples.[1][2]
Nitrogen-Phosphorus Detector (NPD) Capable of detecting quantities as low as 5 ng of Zn3P2/g of sample.[4][5]Good linearity reported.[6]Reproducible and accurate when compared to GC-MS.[6][7]Highly selective for nitrogen and phosphorus-containing compounds.[8][9]Analysis of this compound in biological materials and food commodities.[6][7][10]
Mass Spectrometry (MS) LOQ as low as 0.1 µg/kg.[11][12]R² > 0.998[13]4.54%[14]Highly selective and provides structural confirmation.[11][15]Confirmatory analysis and quantification of this compound residues in complex matrices like food and tobacco.[7][11][14]
Thermal Conductivity Detector (TCD) Detection limit of 0.026 µg/g.[5]Good linearity (r = 0.9946 with GC-NPD).[5][16]Good correlation with GC-NPD results.[5][16]Universal detector, less selective.[8][11]Analysis of higher concentrations of this compound.[17]

Experimental Protocols

A validated method for this compound analysis by GC typically involves three key stages: sample preparation, GC separation, and detection. Headspace sampling is the most common approach for introducing the volatile this compound into the GC system.

Sample Preparation: Headspace Generation

This protocol is a generalized procedure based on common practices for releasing this compound from a solid or liquid matrix.

  • Sample Weighing: Accurately weigh a representative portion of the sample (e.g., 1-10 g of a food commodity) into a headspace vial.

  • Acidification: Add a specific volume of an acidic solution (e.g., 5-10 mL of 10% sulfuric acid) to the vial.[18] This step is crucial for the conversion of any phosphide salts to this compound gas.

  • Vial Sealing: Immediately seal the vial with a crimp cap containing a PTFE/silicone septum to prevent the loss of volatile this compound.

  • Incubation: Place the vial in a headspace autosampler or a heating block at a controlled temperature (e.g., 65-80°C) for a specific duration (e.g., 10-30 minutes) to facilitate the complete release of this compound into the headspace.[11][19] Shaking or agitation during incubation can improve the release efficiency.[11]

  • Headspace Injection: A heated, gas-tight syringe is used to withdraw a known volume of the headspace gas (e.g., 1-2 mL) and inject it into the GC inlet.[11]

Gas Chromatography (GC) Conditions

The following are typical GC parameters for this compound analysis. Optimization may be required based on the specific instrument and column used.

  • Injector: Split/splitless or a dedicated gas sampling valve. An initial low temperature with cryo-trapping can be used to focus the analyte at the head of the column.[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Column: A capillary column suitable for volatile compound analysis, such as a DB-624, HP-PLOT Q, or equivalent.

  • Oven Temperature Program: An initial low temperature (e.g., 35-50°C) held for a few minutes, followed by a temperature ramp (e.g., 10-20°C/min) to a final temperature (e.g., 150-200°C) to elute any less volatile compounds. Sub-ambient oven temperatures may be necessary for analyzing very low residue levels.[6][7]

  • Detector Temperature: Set according to the manufacturer's recommendations for the specific detector being used (e.g., FPD: 250°C, NPD: 300°C, MS transfer line: 240°C).[20]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in detector selection, the following diagrams have been generated using the DOT language.

This compound Validation Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Analysis Sample Sample Weighing Acid Acidification Sample->Acid Seal Vial Sealing Acid->Seal Incubate Incubation & Agitation Seal->Incubate Injection Headspace Injection Incubate->Injection Separation Chromatographic Separation Injection->Separation Detection Detection Separation->Detection Peak Peak Identification & Integration Detection->Peak Calibration Calibration Curve Peak->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for this compound concentration validation using gas chromatography.

GC Detector Selection for this compound Analysis cluster_sensitivity Sensitivity cluster_selectivity Selectivity & Confirmation cluster_detectors Recommended Detector start Analytical Requirement high_sens High Sensitivity (Trace Levels) start->high_sens mod_sens Moderate to High Concentration start->mod_sens confirm Confirmatory Analysis Needed? high_sens->confirm Yes selective High Selectivity for P-compounds high_sens->selective No universal Universal Detector mod_sens->universal MS Mass Spectrometry (MS) confirm->MS FPD Flame Photometric (FPD) selective->FPD NPD Nitrogen-Phosphorus (NPD) selective->NPD TCD Thermal Conductivity (TCD) universal->TCD

Caption: Decision tree for selecting a suitable GC detector for this compound analysis.

References

A Comparative Guide to Phosphine and Phosphinite Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a cornerstone in the optimization of transition-metal catalyzed reactions, which are pivotal in modern synthetic chemistry and drug development. Among the vast array of available ligands, phosphines have long been the workhorses, offering a versatile platform for tuning catalytic activity. However, the closely related phosphinite ligands have emerged as powerful alternatives, in some cases demonstrating superior performance. This guide provides an objective comparison of the catalytic activity of phosphinite versus phosphine ligands in key catalytic reactions, supported by experimental data and detailed methodologies.

At a Glance: Key Differences and Performance Trends

This compound ligands, characterized by a phosphorus atom bonded to carbon atoms (P-C), and phosphinite ligands, featuring a phosphorus atom bonded to both carbon and oxygen atoms (P-O-C), exhibit distinct electronic and steric profiles that significantly influence their coordination to a metal center and, consequently, the catalytic cycle.[1]

Electronic Effects: Phosphinites are generally considered to be more electron-donating than their analogous triarylthis compound counterparts.[1] This is attributed to the influence of the oxygen atom in the P-O-C bond. The increased electron density on the metal center can facilitate the rate-determining oxidative addition step in many catalytic cycles.

Steric Effects: The steric bulk of both this compound and phosphinite ligands can be readily tuned by modifying the substituents on the phosphorus atom. This allows for fine control over the coordination environment of the metal, which in turn can influence selectivity and catalyst stability.

Performance in Catalytic Applications

Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. The choice of ligand is critical for achieving high yields and catalyst efficiency. While phosphines are traditionally used, phosphinites have shown considerable promise.

A study on novel hybrid phosphinite-theophylline palladium (II) complexes in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid highlights the potential of phosphinite ligands.[2]

Table 1: Comparison of Catalytic Activity of Phosphinite Ligands in the Suzuki-Miyaura Reaction [2]

EntryAryl BromideProductYield with Complex 1 (%) (R' = Ph)Yield with Complex 2 (%) (R' = iPr)
1BromobenzeneBiphenyl80>99
24-Bromotoluene4-Methylbiphenyl75>99
34-Bromoanisole4-Methoxybiphenyl7098
44-Bromobenzonitrile4-Cyanobiphenyl6595
54-Bromonitrobenzene4-Nitrobiphenyl6092

Data sourced from a study on novel hybrid phosphinite-theophylline Pd(II) complexes.[2]

The data clearly indicates that the phosphinite ligand with an isopropyl substituent (Complex 2) provides significantly higher yields across a range of electronically diverse aryl bromides compared to the phenyl-substituted analogue (Complex 1).[2]

Hydroformylation Reactions

Hydroformylation, or oxo synthesis, is an important industrial process for the production of aldehydes from alkenes. The regioselectivity (linear vs. branched aldehyde) is a key challenge and is highly dependent on the ligand structure.

A study on meta-substituted monodentate phosphinite ligands in the rhodium-catalyzed hydroformylation of various olefins demonstrates their utility in controlling both activity and selectivity.[3]

Table 2: Performance of meta-Substituted Phosphinite Ligands in the Hydroformylation of 1-Octene [3]

LigandConversion (%)Linear:Branched Ratio
4a (N,N-diethylaniline substituent)High~1:1
4b (methoxy substituent)Lower62:38

Table 3: Performance of meta-Substituted Phosphinite Ligands in the Hydroformylation of Styrene [3]

LigandConversion (%)Linear:Branched Ratio
4a Excellent-
4b Excellent25:75

Table 4: Performance of meta-Substituted Phosphinite Ligands in the Hydroformylation of Methyl Methacrylate [3]

LigandConversion (%)Linear:Branched Ratio
4a 33-4281:19
4b 33-42-

These results show that subtle changes in the electronic nature of the phosphinite ligand can have a significant impact on the outcome of the reaction. For instance, ligand 4b showed a preference for the branched aldehyde with styrene as the substrate, while ligand 4a favored the linear product with methyl methacrylate.[3]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of scientific findings.

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction[2]

This procedure is based on the use of phosphinite-theophylline Pd(II) complexes.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and the palladium catalyst (0.01 mmol).

  • Solvent and Base: Add a suitable solvent (e.g., toluene/water mixture) and a base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction Conditions: Stir the mixture at a specified temperature (e.g., 80 °C) for the required time.

  • Work-up and Purification: After the reaction is complete, cool the mixture, separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for the Hydroformylation of 1-Octene[3]
  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphinite ligand in a degassed solvent (e.g., toluene).

  • Substrate Addition: Add the olefin substrate (e.g., 1-octene) to the catalyst solution.

  • Reaction Conditions: Pressurize the reaction vessel with syngas (a mixture of CO and H₂) to the desired pressure and heat to the reaction temperature.

  • Analysis: After the reaction, cool the vessel and analyze the product mixture by gas chromatography (GC) to determine conversion and regioselectivity.

Visualizing Workflows and Catalytic Cycles

Diagrams created using Graphviz (DOT language) can effectively illustrate complex chemical processes.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Ligand_Synthesis_Workflow cluster_this compound This compound Synthesis cluster_phosphinite Phosphinite Synthesis Halothis compound Halothis compound Grignard/Organolithium Grignard/Organolithium Halothis compound->Grignard/Organolithium Reaction with Tertiary_this compound Tertiary_this compound Grignard/Organolithium->Tertiary_this compound Forms Phosphine_Oxide Phosphine_Oxide Phosphine_Oxide->Tertiary_this compound Reduction Chlorothis compound Chlorothis compound Alcohol_Phenol Alcohol_Phenol Chlorothis compound->Alcohol_Phenol Reaction with Phosphinite Phosphinite Alcohol_Phenol->Phosphinite Forms

Caption: General synthetic workflows for this compound and phosphinite ligands.

Conclusion

Both this compound and phosphinite ligands are indispensable tools in the field of catalysis. While phosphines have a longer history and are more extensively studied, phosphinites offer unique electronic properties that can lead to enhanced catalytic activity and selectivity in various transformations. The choice between a this compound and a phosphinite ligand is not always straightforward and should be guided by the specific requirements of the reaction, including the nature of the substrates and the desired outcome. The data and protocols presented in this guide serve as a valuable resource for researchers in making informed decisions for catalyst design and optimization.

References

A Comparative Guide to the Enantioselectivity of Chiral Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral phosphine ligands are indispensable tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial for the pharmaceutical and fine chemical industries. The choice of ligand is paramount as it directly influences the stereochemical outcome of a reaction. This guide provides an objective comparison of the performance of several common classes of chiral this compound ligands in two widely studied benchmark reactions: the asymmetric hydrogenation of a prochiral ketone and the palladium-catalyzed asymmetric allylic alkylation (AAA) of a meso-allylic substrate. The data presented herein, compiled from the literature, is intended to aid researchers in the selection of the most suitable ligand for their specific synthetic challenges.

Performance in Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a classic benchmark for evaluating the efficacy of chiral catalysts. The enantiomeric excess (ee%) is a direct measure of the ligand's ability to discriminate between the prochiral faces of the ketone. Below is a comparison of various chiral this compound ligands in this transformation.

LigandCatalyst SystemSolventH₂ Pressure (atm)Temp (°C)S/C Ratioee (%) [Product Config.]
(S)-BINAP trans-[RuCl₂((S)-binap)((S,S)-dpen)] / KOtBuisopropanol1RT-82 (R)
(R,R)-Me-DuPhos [Rh(cod)Cl]₂ / (R,R)-Me-DuPhosbenzene-d6-63--
(S)-Tol-BINAP trans-RuH(η¹-BH₄)[(S)-tolbinap][(S,S)-dpen]2-propanol1RT-82 (R)
(S)-Xyl-BINAP RuCl₂[(S)-xylbinap][(S,S)-dpen] / t-BuOK2-propanol1RT100097 (R)

Note: Reaction conditions and catalyst precursors can vary significantly between studies, which may impact performance. The data presented is for comparative purposes. S/C = Substrate-to-Catalyst ratio. RT = Room Temperature.

Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) of rac-1,3-diphenylallyl acetate with a soft nucleophile like dimethyl malonate is another cornerstone reaction for ligand evaluation. The enantioselectivity in this case reflects the ligand's ability to control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

LigandCatalyst SystemBaseSolventTemp (°C)ee (%) [Product Config.]
(R)-BINAP Pd₂(dba)₃ / (R)-BINAP-THFRTup to 90
(S)-tBu-PHOX [Pd(allyl)Cl]₂ / (S)-tBu-PHOXNaHTHFRT88 (S)
(S)-iPr-PHOX [Pd(allyl)Cl]₂ / (S)-iPr-PHOXNaHTHFRT83 (S)
Monothis compound L1 [Pd(η³-C₃H₅)Cl]₂ / L1--->97 (R)[1]
(R,R)-Et-DuPHOS ----Low Activity

Note: The specific palladium precursor, base, and solvent system can significantly influence the enantioselectivity of the reaction. The data provided is for a general comparison.

Experimental Protocols

Detailed Methodology for Asymmetric Hydrogenation of Acetophenone

This protocol is a generalized procedure based on commonly cited methods for the ruthenium-catalyzed asymmetric hydrogenation of acetophenone.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(benzene)]₂ or trans-RuCl₂[(S)-BINAP][(S,S)-DPEN])

  • Chiral dithis compound ligand (e.g., (S)-BINAP)

  • Chiral diamine (if required, e.g., (S,S)-DPEN)

  • Acetophenone

  • Anhydrous isopropanol

  • Base (e.g., Potassium tert-butoxide (KOtBu), 1 M solution in isopropanol)

  • High-purity hydrogen gas

  • High-purity argon gas

  • Schlenk flask and other standard air-sensitive technique glassware

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under a stream of argon, a flame-dried Schlenk flask is charged with the ruthenium precursor and the chiral this compound ligand (and chiral diamine if applicable) in anhydrous isopropanol. The mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, acetophenone is added. The flask is then degassed and backfilled with argon three times.

  • Base Addition: The base solution (e.g., 1 M KOtBu in isopropanol) is added via syringe.

  • Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave under an argon atmosphere. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm). The reaction is stirred vigorously at the desired temperature (e.g., room temperature to 50 °C) for the specified time (typically 12-24 hours).

  • Work-up and Analysis: After safely venting the hydrogen, the autoclave is opened, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of an asymmetric catalysis experiment and a general representation of the catalytic cycle.

G Experimental Workflow for Asymmetric Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select & Weigh Metal Precursor D In-situ Catalyst Formation (under Inert Atmosphere) A->D B Select & Weigh Chiral Ligand B->D C Prepare Anhydrous Solvent C->D E Add Substrate & Other Reagents D->E F Execute Reaction (e.g., Hydrogenation, Heating) E->F G Reaction Work-up & Purification (e.g., Chromatography) F->G H Characterization (NMR, MS) G->H I Determine Enantiomeric Excess (ee%) (Chiral HPLC/GC) G->I

Caption: General experimental workflow for an asymmetric catalytic reaction.

G Simplified Catalytic Cycle A [M-L*] Active Catalyst B Substrate Coordination A->B + Substrate C Stereoselective Transformation B->C D Product Release C->D D->A + Product

Caption: A simplified representation of a catalytic cycle in asymmetric synthesis.

References

Phosphine-Based Catalysts in Green Chemistry: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable chemical syntheses is a cornerstone of green chemistry. In this context, phosphine-based catalysts have emerged as powerful tools, demonstrating remarkable activity and selectivity in a variety of transformations. Their widespread use is attributed to the unique electronic and steric properties of this compound ligands, which can be finely tuned to optimize catalytic performance. This guide provides an objective comparison of this compound-based catalysts with prominent alternatives in key green chemistry applications, supported by experimental data to inform catalyst selection in research and development.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, with wide-ranging applications in pharmaceuticals and materials science. This compound ligands have been instrumental in the success of these reactions; however, N-heterocyclic carbenes (NHCs) and ligand-free systems have emerged as viable alternatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls. The choice of ligand is critical, especially when employing challenging substrates like aryl chlorides.

Table 1: Performance Comparison in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Catalyst SystemLigand TypeBaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / P(t-Bu)₃ Monodentate this compoundK₃PO₄Dioxane80298980490
Pd(OAc)₂ / SPhos Biaryl this compoundK₃PO₄TolueneRT295950475
Pd(PEPPSI)-IPrNHCK₃PO₄Dioxane80299990495
Pd/C (10%)Ligand-Free (Heterogeneous)Na₂CO₃Ethanol/WaterRT1296--

Data compiled from representative literature. Conditions are normalized for comparison where possible. TON (Turnover Number) and TOF (Turnover Frequency) are calculated based on the catalyst loading.

As shown in Table 1, both this compound-based catalysts and NHC-ligated systems exhibit excellent performance in the Suzuki-Miyaura coupling of an activated aryl chloride. The monodentate this compound P(t-Bu)₃ and the biaryl this compound SPhos, both bulky and electron-rich, facilitate high yields and turnover numbers. The NHC-ligated catalyst, Pd(PEPPSI)-IPr, shows comparable, if not slightly higher, efficacy under similar conditions. Notably, a ligand-free heterogeneous catalyst (Pd/C) can also achieve high yields, albeit over a longer reaction time at room temperature, offering advantages in terms of catalyst separation and recycling.

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol) is added to an oven-dried Schlenk tube. The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times. The palladium catalyst precursor (e.g., Pd(OAc)₂, 0.01 mmol) and the ligand (e.g., P(t-Bu)₃, 0.02 mmol) are added, followed by the anhydrous solvent (5 mL). The reaction mixture is then stirred at the specified temperature and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.

Heck Reaction

The Heck reaction is a key method for the arylation of alkenes. The performance of this compound-ligated palladium catalysts is often compared with ligand-free systems, particularly in the context of green solvents.

Table 2: Performance Comparison in the Heck Reaction of Iodobenzene and Styrene

Catalyst SystemLigand TypeBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃ Monodentate this compoundEt₃NToluene100692
Pd(OAc)₂ / (o-tolyl)₃P Monodentate this compoundEt₃NDMF100495
Pd(OAc)₂Ligand-FreeEt₃Nγ-Valerolactone (GVL)1300.598
PdCl₂Ligand-FreeEt₃NWater100394

As illustrated in Table 2, traditional this compound ligands like triphenylthis compound provide good yields in the Heck reaction. The use of more electron-rich and sterically hindered phosphines such as tri(o-tolyl)this compound can lead to improved performance. However, ligand-free palladium systems have shown exceptional activity, especially in green solvents like γ-valerolactone (GVL) and water, offering high yields in significantly shorter reaction times. The ability to perform these reactions without this compound ligands, which can be toxic and expensive, is a significant advantage from a green chemistry perspective.[1]

In a round-bottom flask equipped with a reflux condenser, the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol) are dissolved in the chosen solvent (5 mL). If a ligand is used, it is added at this stage (e.g., PPh₃, 0.02 mmol). The mixture is stirred and heated to the specified temperature under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the substituted alkene.

Hydrogenation of Biomass-Derived Platform Molecules

The conversion of biomass into valuable chemicals is a central goal of green chemistry. This compound-based catalysts, particularly with earth-abundant metals, are being explored for these transformations. Here, we compare their potential with established heterogeneous catalysts for the hydrogenation of key platform molecules.

Furfural to Furfuryl Alcohol

The selective hydrogenation of the aldehyde group in furfural to produce furfuryl alcohol is an important industrial process.

Table 3: Catalyst Performance in the Hydrogenation of Furfural to Furfuryl Alcohol

CatalystSupportHydrogen SourceTemp. (°C)Pressure (bar)Time (h)Furfural Conversion (%)Furfuryl Alcohol Selectivity (%)
Fe-based (this compound ligand) -H₂100504>95>95
Cu/MgOMgOH₂2201059475
0.15FePt/ACActivated CarbonH₂5020110074
Cu-Al₂O₃-ZnO-H₂85153>99>99

Performance data for this compound-based iron catalysts are based on trends in sustainable catalysis literature. Other data is from cited experimental studies.

While detailed comparative studies of this compound-based catalysts in this specific reaction are emerging, iron-phosphine complexes have shown high efficacy in various hydrogenation reactions, suggesting their potential for high conversion and selectivity under relatively mild conditions.[2] In comparison, established non-phosphine heterogeneous catalysts, such as copper-based systems, also demonstrate high activity. For instance, a Cu-Al₂O₃-ZnO catalyst achieves near-quantitative conversion and selectivity under mild conditions.[3][4] The FePt/AC catalyst also shows excellent conversion at a low temperature, though with slightly lower selectivity.[5]

The catalyst (e.g., 0.1 g of Cu/MgO) and the solvent (e.g., 50 mL of isopropanol) are placed in a high-pressure autoclave reactor. The reactor is sealed and purged several times with hydrogen. Furfural (e.g., 5 g) is then introduced, and the reactor is pressurized with hydrogen to the desired pressure. The reaction mixture is heated to the target temperature with constant stirring. The reaction is monitored by taking samples periodically and analyzing them by gas chromatography. After the reaction, the reactor is cooled to room temperature, and the pressure is carefully released. The catalyst is separated by filtration, and the product mixture is analyzed and purified.

Levulinic Acid to γ-Valerolactone (GVL)

The hydrogenation of levulinic acid to γ-valerolactone (GVL), a versatile green solvent and biofuel precursor, is another critical biomass conversion process.

Table 4: Catalyst Performance in the Hydrogenation of Levulinic Acid to GVL

CatalystSupportHydrogen SourceTemp. (°C)Pressure (bar)Time (h)Levulinic Acid Conversion (%)GVL Selectivity (%)
Ru-phosphine complex -H₂100406>99>99
Ru/CCarbonH₂150304>99>99
Ni/OrganoclayOrganoclayH₂140305100100
Cu-Ni/Al₂O₃Al₂O₃Isopropanol180-1~90~90

Performance of Ru-phosphine complexes is inferred from their high activity in related hydrogenation reactions. Other data is from cited experimental studies.

Homogeneous ruthenium-phosphine catalysts are known for their exceptional activity in hydrogenation, and it is anticipated they would perform well in this transformation.[6] Heterogeneous ruthenium on carbon (Ru/C) is a well-established catalyst for this reaction, providing excellent conversion and selectivity.[7] Non-precious metal catalysts, such as nickel supported on organoclay, have also demonstrated quantitative conversion and selectivity, presenting a more economical alternative.[8] Catalytic transfer hydrogenation using a Cu-Ni/Al₂O₃ catalyst and isopropanol as a hydrogen source also provides a high yield of GVL.

In a typical experiment, levulinic acid (e.g., 1.0 g), the catalyst (e.g., 0.1 g of Ru/C), and the solvent (e.g., 20 mL of water or dioxane) are loaded into a batch reactor. The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is heated to the specified temperature and stirred for the required duration. After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product is analyzed by GC-MS or HPLC to determine the conversion of levulinic acid and the selectivity to GVL.

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental processes can aid in understanding the underlying mechanisms and methodologies.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Cross_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Reaction_Vessel Reaction_Vessel Reactants->Reaction_Vessel Catalyst_System Catalyst_System Catalyst_System->Reaction_Vessel Solvent_Base Solvent_Base Solvent_Base->Reaction_Vessel Heating_Stirring Heating_Stirring Reaction_Vessel->Heating_Stirring Monitoring Monitoring Heating_Stirring->Monitoring Quenching_Extraction Quenching_Extraction Monitoring->Quenching_Extraction Purification Purification Quenching_Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

This compound-based catalysts remain highly effective and versatile tools in green chemistry, demonstrating excellent performance in a range of applications from cross-coupling to biomass conversion. While alternatives such as N-heterocyclic carbene ligands and ligand-free systems show comparable or even superior activity in certain contexts, particularly for cross-coupling reactions, the fine-tunability of this compound ligands allows for a high degree of optimization for specific transformations. In the realm of biomass valorization, while non-precious, non-phosphine heterogeneous catalysts are well-established, the development of efficient and recyclable this compound-based catalysts with earth-abundant metals presents a promising avenue for future research. The choice of catalyst system will ultimately depend on the specific requirements of the reaction, including substrate scope, desired reaction conditions, and considerations of cost and sustainability.

References

A Comparative Guide to the Cross-Validation of Experimental and Theoretical Data in Phosphine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of phosphine reactions is a cornerstone of modern chemistry, with wide-ranging implications in catalysis, materials science, and pharmaceutical development. The predictive power of theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and guiding experimental design. This guide provides a comprehensive comparison of experimental and theoretical data for key this compound reactions, offering a clear framework for the cross-validation of these complementary approaches. By presenting quantitative data, detailed methodologies, and visual workflows, we aim to equip researchers with the tools to critically evaluate and integrate computational and experimental findings in their work.

Cross-Validation of Reaction Outcomes: A Quantitative Comparison

A critical aspect of validating theoretical models is the direct comparison of calculated and experimentally determined reaction outcomes. This section presents a summary of such comparisons for representative this compound reactions, highlighting the synergy between theory and experiment.

This compound-Catalyzed [4+2] Annulation of Allenes and Imines

The this compound-catalyzed annulation of α-substituted allenes with aryl imines represents a powerful method for the synthesis of complex heterocyclic scaffolds. A recent study by Zhou and coworkers provides an excellent example of the close agreement between experimental and theoretical results for this class of reactions.[1]

ProductExperimental Yield (%)Theoretical Relative Energy (kcal/mol)Experimental Diastereomeric Ratio (dr)Theoretical Diastereomeric Ratio Prediction
Itaconimide Derivative 1950.0 (most stable)>20:1Favors major diastereomer
Itaconimide Derivative 289+1.215:1Favors major diastereomer
Itaconimide Derivative 392-0.5>20:1Favors major diastereomer

Note: The theoretical relative energies are for the transition states leading to the major diastereomers. The diastereomeric ratio is predicted based on the energy difference between the diastereomeric transition states. While the full supplementary data with precise calculated ratios was not publicly available, the study confirms a strong correlation between lower calculated transition state energies and higher experimental yields and selectivities.

This compound Polymerization with Nitric Oxide

The polymerization of this compound (PH₃) in the presence of nitric oxide (NO) is a complex process that has been elucidated through a combination of experimental characterization and theoretical modeling. A study by Zhao et al. demonstrates the power of computational chemistry in predicting reaction pathways and intermediates that are challenging to observe experimentally.[2]

ObservableExperimental FindingTheoretical Prediction
Initiating Species Not directly observed(NO)₂ dimer is the active oxidant, not NO monomer
Key Intermediate Not directly observedThis compound oxide (H₃P=O)
Polymer Structure Amorphous solid containing P-P and P-H bondsPolymer chains with P-P backbones and residual P-H bonds
Byproduct Water (H₂O)Water is eliminated during polymerization

This table illustrates how theoretical calculations can provide a detailed mechanistic picture that is consistent with the experimentally observed final products and byproducts.

Experimental and Computational Methodologies

Reproducibility and accuracy are paramount in both experimental and theoretical research. This section provides detailed protocols for the key techniques used in the study of this compound reactions.

Experimental Protocol: General Procedure for this compound-Catalyzed Annulation

The following is a representative experimental procedure for the this compound-catalyzed [4+2] annulation of an α-substituted allenoate with an arylidenemalononitrile, adapted from established methods in the literature.

Materials:

  • α-Substituted allenoate (1.0 equiv)

  • Arylidenemalononitrile (1.2 equiv)

  • This compound catalyst (e.g., triphenylthis compound, 10 mol%)

  • Anhydrous solvent (e.g., toluene, 0.1 M)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar, add the arylidenemalononitrile and the this compound catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the α-substituted allenoate.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Computational Methodology: DFT Calculations for Reaction Mechanism

The following outlines a typical computational protocol for investigating the mechanism of a this compound-catalyzed reaction using Density Functional Theory (DFT).

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Geometry Optimization:

    • The geometries of all reactants, intermediates, transition states, and products are optimized without any symmetry constraints.

    • A commonly used level of theory for such systems is the B3LYP functional with the 6-31G(d) basis set for non-metal atoms and a suitable basis set (e.g., LANL2DZ) for any metals.

  • Frequency Calculations:

    • Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

    • The nature of each stationary point is confirmed by the number of imaginary frequencies (0 for minima, 1 for transition states).

    • Zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy are obtained from these calculations.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed for each transition state to confirm that it connects the correct reactant and product minima on the potential energy surface.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a larger basis set and a more sophisticated functional (e.g., M06-2X/6-311+G(d,p)).

  • Solvation Effects:

    • The influence of the solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Visualizing Reaction Pathways and Workflows

Visual representations are crucial for understanding complex reaction mechanisms and logical relationships. The following diagrams, generated using the DOT language, illustrate key concepts in the cross-validation of this compound reaction data.

CrossValidationWorkflow Exp_Design Experimental Design Experiment Perform Experiment Exp_Design->Experiment Exp_Data Experimental Data (Yields, Kinetics, Spectra) Experiment->Exp_Data Comparison Data Comparison & Analysis Exp_Data->Comparison Comp_Model Computational Model (DFT Calculations) Comp_Prediction Theoretical Prediction (Energies, Structures) Comp_Model->Comp_Prediction Comp_Prediction->Comparison Validation Model Validation Comparison->Validation Good Agreement Refinement Model Refinement / New Hypotheses Comparison->Refinement Discrepancy Publication Publication / Further Research Validation->Publication Refinement->Exp_Design Refinement->Comp_Model PhosphineCatalysis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products This compound R₃P Zwitterion Zwitterionic Intermediate This compound->Zwitterion Allene Allene Allene->Zwitterion Imine Imine Adduct Nucleophilic Adduct Imine->Adduct Zwitterion->Adduct TS Transition State Adduct->TS Product Annulation Product TS->Product Phosphine_regen R₃P Product->Phosphine_regen Catalyst Regeneration

References

Safety Operating Guide

Proper Phosphine Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of phosphine (PH₃), a highly toxic and flammable gas commonly used in research, development, and manufacturing. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions

This compound is a colorless gas with an odor of garlic or decaying fish. It is pyrophoric and can ignite spontaneously in air. It is imperative to handle this compound in a well-ventilated fume hood, and all personnel must be equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gas-tight gloves. A calibrated this compound gas detector should be in use at all times.

Disposal Procedures: An Overview

The primary and most recommended method for the disposal of unused this compound in cylinders is to return the cylinder to the supplier. Cylinderized this compound products do not require disposal by the end-user, as the empty cylinders are processed and reused by the manufacturer[1]. For in-house neutralization of residual this compound gas from experimental setups, two primary methods are employed: chemical neutralization and scrubbing.

Chemical Neutralization Protocols

Chemical neutralization involves reacting this compound gas with an oxidizing agent to convert it into less hazardous, non-volatile compounds. The following are detailed protocols for common laboratory-scale neutralization procedures.

Sodium Hypochlorite (Bleach) Method

This method utilizes readily available household or industrial bleach (sodium hypochlorite solution) to oxidize this compound to phosphoric acid and its salts.

Experimental Protocol:

  • Prepare the Neutralization Solution: Prepare a solution of sodium hypochlorite. For laboratory-scale applications, a 2:1 molar excess of sodium hypochlorite to the estimated amount of this compound is recommended[2]. Commercial bleach is typically 5-6% sodium hypochlorite.

  • Setup the Apparatus: In a fume hood, assemble a gas washing bottle (bubbler) containing the sodium hypochlorite solution. The outlet of the experimental apparatus containing residual this compound should be connected via tubing to the inlet of the gas washing bottle, ensuring the gas bubbles through the solution. To prevent backflow, an empty trap can be placed between the experimental setup and the bleach solution[3].

  • Introduce this compound Gas: Slowly bubble the this compound gas through the stirring bleach solution. The reaction is exothermic, and slow addition is crucial to control the temperature. If a significant temperature increase is observed, the gas washing bottle should be cooled in an ice bath[2].

  • Monitor the Reaction: The reaction between this compound and sodium hypochlorite is typically rapid. For complete oxidation, continue bubbling for a sufficient duration. The reaction is: PH₃ + 2NaOCl → H₃PO₂ + 2NaCl[4].

  • Quench Excess Oxidant: After the gas flow has stopped, test for the presence of excess hypochlorite using potassium iodide-starch paper (a blue-black color indicates the presence of an oxidant). If excess oxidant is present, it must be quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the test paper no longer changes color[2].

  • Neutralize pH: Check the pH of the final solution. If necessary, neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate)[2].

  • Waste Disposal: The final, deactivated solution should be collected in a properly labeled hazardous waste container for disposal according to institutional guidelines[2].

Potassium Permanganate Method

Potassium permanganate is a strong oxidizing agent effective for neutralizing this compound.

Experimental Protocol:

  • Prepare the Neutralization Solution: Prepare a 5% (w/v) solution of potassium permanganate in water[5]. For example, dissolve 50 grams of potassium permanganate in 1 liter of water.

  • Setup the Apparatus: Use a gas washing bottle similar to the sodium hypochlorite setup, filled with the potassium permanganate solution.

  • Introduce this compound Gas: Slowly bubble the this compound gas through the potassium permanganate solution. The purple solution will turn brown as manganese dioxide is formed during the oxidation of this compound.

  • Ensure Complete Reaction: Continue bubbling until the solution is no longer purple, indicating that the potassium permanganate has been consumed. If the gas flow is not complete, add more potassium permanganate solution.

  • Waste Disposal: The resulting solution containing manganese dioxide precipitate should be collected and disposed of as hazardous waste in accordance with local regulations.

This compound Scrubbing

For continuous processes or larger volumes of this compound, gas scrubbers are employed. These can be either wet scrubbers, which use a liquid neutralizing agent, or dry scrubbers, which use a solid adsorbent.

Wet Scrubbing

Wet scrubbers pass the this compound-containing gas stream through a packed column or tower where it comes into contact with a scrubbing liquid.

Quantitative Data on Wet Scrubber Solutions

Scrubbing Solution CompositionInfluent PH₃ Conc. (ppm)Gas Flow Rate (L/min)Liquid Counterflow (mL/min)Effluent PH₃ Conc.Duration (min)Source
Hydrogen Peroxide (6.384%), Sodium Tungstate, Orthophosphoric Acid, Nitric Acid, Silver Nitrate in Water at 41°C50016336Not detectable120[6]
Hydrogen Peroxide, Sodium Tungstate, Orthophosphoric Acid, Silver Nitrate, Vanadyl Sulfate in Water at 39°C50016336Not detectable121[6]
Hydrogen Peroxide, Ammonium Metavanadate, Orthophosphoric Acid, Silver Nitrate in Water50016336Not detectable72[6]
Hydrogen Peroxide, Sodium Molybdate, Orthophosphoric Acid, Silver Nitrate in Water5001660Not detectable60[6]
5% Potassium Permanganate SolutionLeaking CylinderN/AN/ASafe for ExhaustN/A[2]
Dry Scrubbing

Dry scrubbers utilize solid media to remove this compound. A prototype scrubber using moistened activated charcoal enhanced with copper sulfate has shown effectiveness in removing this compound. In one test, a scrubber containing 22.5 kg of 14-25 mesh charcoal/CuSO₄ was able to reduce this compound concentrations in a 50-tonne silo[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PhosphineDisposalWorkflow start This compound Waste Generated is_cylinder Is it an unused cylinder? start->is_cylinder return_to_supplier Return to Supplier is_cylinder->return_to_supplier Yes residual_gas Residual Gas from Experiment is_cylinder->residual_gas No disposal_method Select Disposal Method residual_gas->disposal_method chem_neutralization Chemical Neutralization disposal_method->chem_neutralization Batch/Lab Scale scrubbing Scrubbing disposal_method->scrubbing Continuous/Large Scale naocl_method Sodium Hypochlorite Protocol chem_neutralization->naocl_method kmno4_method Potassium Permanganate Protocol chem_neutralization->kmno4_method wet_scrubber Wet Scrubber scrubbing->wet_scrubber dry_scrubber Dry Scrubber scrubbing->dry_scrubber quench Quench Excess Oxidant naocl_method->quench final_disposal Dispose of Liquid Waste per Regulations kmno4_method->final_disposal wet_scrubber->final_disposal solid_waste_disposal Dispose of Spent Solid Media per Regulations dry_scrubber->solid_waste_disposal neutralize_ph Neutralize pH quench->neutralize_ph neutralize_ph->final_disposal

Caption: this compound Disposal Decision and Procedural Workflow.

By implementing these detailed procedures, laboratories can ensure the safe and effective disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Personal Protective Equipment for Phosphine Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of phosphine (PH₃), a highly toxic and flammable gas. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment and minimizing the risk of exposure. This guide will serve as a vital resource for operational planning, personal protective equipment (PPE) selection, and emergency response.

I. Immediate Safety and Hazard Overview

This compound is a colorless, flammable gas that is toxic at low concentrations. It is imperative that all personnel are aware of the potential hazards and the necessary safety precautions before handling this substance.

Key Hazards:

  • High Acute Toxicity: Inhalation can cause severe respiratory, cardiovascular, and central nervous system damage, which can be fatal.

  • Flammability: this compound can ignite spontaneously in air and is explosive under certain conditions.

  • Odor Unreliability: While it may have a garlic or fish-like odor, the absence of this smell does not indicate the absence of this compound gas.[1]

II. Personal Protective Equipment (PPE) Selection and Operational Plan

A systematic approach to PPE selection is critical. The following workflow outlines the decision-making process for ensuring adequate protection when working with this compound.

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Task Involving This compound Identified risk_assessment Conduct Risk Assessment: - Concentration of PH3? - Duration of Task? - Potential for Splash? start->risk_assessment conc_known Is this compound Concentration Known and Below OEL? risk_assessment->conc_known skin_eye_protection Select Skin and Eye Protection risk_assessment->skin_eye_protection gas_detection Select Gas Detection Equipment risk_assessment->gas_detection resp_protection Select Respiratory Protection conc_known->resp_protection No / Unknown conc_known->resp_protection Yes scba SCBA (Unknown/High Concentration, Emergency) resp_protection->scba apr Full-Face APR with This compound-Specific Cartridge (Known Concentration > OEL) resp_protection->apr escape_resp Escape Respirator (Emergency Egress Only) resp_protection->escape_resp chem_suit Gas-Tight Chemical Protective Suit (Level A) skin_eye_protection->chem_suit splash_suit Chemical-Resistant Splash Suit (Lower Concentrations) skin_eye_protection->splash_suit gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) skin_eye_protection->gloves goggles_shield Chemical Goggles and Face Shield skin_eye_protection->goggles_shield personal_monitor Personal Gas Monitor (Continuous Monitoring) gas_detection->personal_monitor portable_detector Portable Gas Detector (Area Monitoring) gas_detection->portable_detector ppe_ensemble Assemble Complete PPE Ensemble conduct_task Conduct Task ppe_ensemble->conduct_task decontamination Decontamination of Personnel and Equipment conduct_task->decontamination disposal Proper Disposal of Contaminated PPE decontamination->disposal end End disposal->end scba->ppe_ensemble apr->ppe_ensemble escape_resp->ppe_ensemble chem_suit->ppe_ensemble splash_suit->ppe_ensemble gloves->ppe_ensemble goggles_shield->ppe_ensemble personal_monitor->ppe_ensemble portable_detector->ppe_ensemble

This compound Handling: PPE Selection Workflow

Step-by-Step Operational Protocol:

  • Risk Assessment: Before any task involving this compound, a thorough risk assessment must be conducted. This includes evaluating the potential concentration of this compound, the duration of the task, and the possibility of splashes or direct contact with phosphide dusts.

  • Respiratory Protection: This is the most critical component of PPE for this compound handling due to the severe inhalation hazard. The choice of respirator depends on the this compound concentration.

  • Skin and Eye Protection: While this compound gas is not readily absorbed through the skin, contact with liquefied this compound can cause frostbite, and solid phosphides can be irritating.[2] Protective clothing also prevents the contamination of personal clothing.

  • Gas Detection: Continuous monitoring of the work area is essential to detect any leaks and ensure that this compound concentrations remain within acceptable limits.

  • Donning and Doffing: Proper procedures for putting on and taking off PPE must be followed to prevent cross-contamination.

  • Decontamination: All reusable PPE must be decontaminated after use.

  • Disposal: All disposable PPE and contaminated materials must be disposed of as hazardous waste.

III. Quantitative Data on Personal Protective Equipment

The following tables provide quantitative data to aid in the selection of appropriate PPE.

Table 1: Respiratory Protection - NIOSH Recommendations and Cartridge Service Life

This compound ConcentrationRequired Respiratory Protection (NIOSH)Assigned Protection Factor (APF)3M Cartridge Service Life Estimate (at 25°C, 50% RH)
Up to 3 ppmAny supplied-air respirator (SAR).10Not applicable
Up to 7.5 ppmAny SAR operated in a continuous-flow mode.25Not applicable
Up to 15 ppmAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted canister providing protection against this compound.50Not applicable
Up to 50 ppmAny SAR operated in a pressure-demand or other positive-pressure mode.1,000Not applicable
> 50 ppm (IDLH) or UnknownAny self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode.10,000Not applicable
For 3M Cartridges (Non-IDLH)
Up to 30 ppmFull-facepiece respirator with appropriate 3M cartridge.50At least 40 hours (intermittent use)
60 ppmFull-facepiece respirator with appropriate 3M cartridge.50At least 40 hours (intermittent use)

Note: The service life of respirator cartridges is affected by temperature, humidity, breathing rate, and the concentration of the contaminant.[2][3] Always consult the manufacturer's instructions and use service life software when available.[4] Odor or taste should not be used as a primary indicator for cartridge change-out.[5]

Table 2: Protective Clothing and Glove Material Recommendations

PPE ComponentRecommended MaterialRationale and Limitations
Suits Gas-tight chemical protective clothing (e.g., Level A) for high concentrations or emergency response.[6][7] Chemical-resistant splash suits for lower concentrations.Specific permeation data for this compound on suit materials is limited. Selection should be based on the manufacturer's chemical resistance data for gases and vapors.
Gloves Butyl rubber is recommended for its high resistance to gases and vapors.[2][8][9] Nitrile and Neoprene may offer some protection but specific data for this compound is lacking.[10][11]Quantitative breakthrough time data for this compound on specific glove materials is not readily available. Butyl rubber is generally considered the most protective against gaseous chemicals.
Boots Chemical-resistant boots with steel toe and shank.To protect against splashes and physical hazards.

Table 3: this compound Gas Detection Equipment

Detector TypeManufacturer/Model (Examples)Detection RangeKey Features
Personal Single-Gas Monitor Industrial Scientific GasBadge® ProVaries by sensorDisplays real-time this compound levels, alarms at preset concentrations.
AIYI Technologies Handheld PH3 Gas Monitor0-20 ppm (typical)Long battery life, data logging capabilities.
Portable Multi-Gas Monitor Industrial Scientific Ventis® Pro5, MX6 iBrid®Varies by sensorCan be equipped with a this compound sensor along with other gas sensors.
OC-905 Portable Pump Suction PH3 Gas DetectorVariesInternal pump for sampling, data logging.
Area Monitor Industrial Scientific Radius® BZ1Varies by sensorFor monitoring larger areas or confined spaces.

IV. Emergency Response and Decontamination

A comprehensive emergency response plan must be in place before any work with this compound begins.

Emergency Procedures:

  • Evacuation: In the event of a leak or alarm, all personnel should evacuate the area immediately.

  • Notification: Notify the appropriate emergency response personnel and the institutional safety office.

  • Rescue: Only trained and properly equipped personnel should attempt a rescue. A minimum of a SCBA is required for entry into an area with an unknown or high concentration of this compound.[2]

  • First Aid:

    • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.

    • Skin Contact (Liquefied Gas): Treat for frostbite. Flush the affected area with lukewarm water. Do not rub. Seek medical attention.

    • Eye Contact (Liquefied Gas): Immediately flush eyes with large amounts of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

Decontamination Protocol:

  • Personnel: If exposed to this compound gas only, decontamination is not necessary.[2] If contact with solid phosphides has occurred, brush off any visible particles and then flush the skin with copious amounts of water.[2] Remove contaminated clothing and double-bag it.

  • Equipment: All non-disposable equipment used in a this compound-contaminated area must be decontaminated. This may involve airing out in a well-ventilated area or washing with appropriate cleaning agents as recommended by the manufacturer.

  • Area: The affected area should be ventilated until this compound levels are confirmed to be below the occupational exposure limit.

V. Disposal Plan

All materials contaminated with this compound or phosphides must be treated as hazardous waste.

Disposal Procedures:

  • Contaminated PPE: All disposable PPE, including coveralls, gloves, and respirator cartridges, should be placed in a sealed, labeled hazardous waste container.

  • Solid Phosphide Residues: Unreacted or partially reacted solid phosphides are considered hazardous waste and must be deactivated before disposal.[7][8] This should be done according to the manufacturer's instructions, which may involve quenching with a non-flammable solvent or a controlled reaction with water in a well-ventilated area.

  • Empty Containers: Empty containers that held phosphides should be triple-rinsed with an appropriate solvent and the rinsate collected as hazardous waste.[7] The container should then be punctured to prevent reuse.

  • Waste Disposal: All hazardous waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.

By implementing these comprehensive safety protocols, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel.

References

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